molecular formula C6H12O4 B1677424 m-PEG2-acid CAS No. 149577-05-9

m-PEG2-acid

Cat. No.: B1677424
CAS No.: 149577-05-9
M. Wt: 148.16 g/mol
InChI Key: KWMXBFIAGYXCCC-UHFFFAOYSA-N
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Description

3-(2-methoxyethoxy)propanoic acid is a monocarboxylic acid that is propanoic acid substituted at C-3 by a 2-methoxyethoxy group. It has a role as a metabolite. It is a monocarboxylic acid and an ether.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-4-5-10-3-2-6(7)8/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMXBFIAGYXCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125220-94-2
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-methoxy-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60587327
Record name 3-(2-Methoxyethoxy)propanoic acid
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149577-05-9
Record name 3-(2-Methoxyethoxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methoxyethoxy)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of m-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of methoxy(polyethylene glycol)2-acetic acid (m-PEG2-acid), a valuable bifunctional linker used in bioconjugation, drug delivery, and materials science. This document details two primary synthetic routes from the commercially available starting material 2-(2-methoxyethoxy)ethanol, followed by robust purification methodologies.

Introduction

This compound, also known as 2-(2-methoxyethoxy)acetic acid, is a short-chain polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a carboxylic acid functional group. This heterobifunctional structure imparts both hydrophilicity, due to the ethylene glycol units, and a reactive handle for covalent modification. The carboxylic acid can be readily coupled to primary amines using standard carbodiimide chemistry, making it a versatile tool for attaching the PEG spacer to proteins, peptides, small molecules, and nanoparticles.

Synthesis of this compound

The most common and direct approach for the synthesis of this compound is the oxidation of the primary alcohol of 2-(2-methoxyethoxy)ethanol. Two effective oxidation methods are presented here: Jones oxidation and TEMPO-catalyzed oxidation.

Jones Oxidation

Jones oxidation is a robust and widely used method for the oxidation of primary alcohols to carboxylic acids using chromic acid, typically prepared in situ from chromium trioxide and sulfuric acid in acetone.[1][2]

Reaction Scheme:

G 2-(2-methoxyethoxy)ethanol 2-(2-methoxyethoxy)ethanol This compound This compound 2-(2-methoxyethoxy)ethanol->this compound Jones Reagent (CrO3, H2SO4) Acetone, 0°C to rt

Caption: Jones oxidation of 2-(2-methoxyethoxy)ethanol.

Materials:

  • 2-(2-methoxyethoxy)ethanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Jones Reagent (2.7 M): In a flask immersed in an ice bath, carefully and slowly add 23 mL of concentrated sulfuric acid to 77 mL of water. To this acidic solution, add 26.7 g of chromium trioxide in small portions with stirring. Allow the solution to warm to room temperature.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (83.2 mmol) of 2-(2-methoxyethoxy)ethanol in 100 mL of acetone. Cool the solution to 0 °C in an ice-water bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution. Maintain the reaction temperature below 20 °C during the addition. A color change from orange-red to green will be observed. Continue adding the reagent until the orange color persists, indicating complete oxidation of the alcohol.

  • Quenching: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours. Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium salts is formed.[1]

  • Work-up:

    • Remove the acetone by rotary evaporation.

    • Add 100 mL of water to the residue.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidation is a milder and often more selective alternative to chromium-based oxidants. This method utilizes a catalytic amount of TEMPO with a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl), in a biphasic system.[3][4]

Reaction Scheme:

G 2-(2-methoxyethoxy)ethanol 2-(2-methoxyethoxy)ethanol This compound This compound 2-(2-methoxyethoxy)ethanol->this compound TEMPO (cat.), NaOCl NaBr, NaHCO3, CH2Cl2/H2O, 0°C

Caption: TEMPO-catalyzed oxidation of 2-(2-methoxyethoxy)ethanol.

Materials:

  • 2-(2-methoxyethoxy)ethanol

  • TEMPO

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Sodium bromide (NaBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 g (83.2 mmol) of 2-(2-methoxyethoxy)ethanol, 0.13 g (0.83 mmol, 0.01 eq) of TEMPO, and 0.86 g (8.32 mmol, 0.1 eq) of sodium bromide in a mixture of 100 mL of dichloromethane and 20 mL of a saturated aqueous solution of sodium bicarbonate.

  • Oxidation: Cool the vigorously stirred mixture to 0 °C in an ice-water bath. Slowly add 125 mL of a 10-15% aqueous solution of sodium hypochlorite, keeping the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium sulfite. Stir for 15 minutes.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis can be purified by several methods, including liquid-liquid extraction, column chromatography, and crystallization.

Liquid-Liquid Extraction

This method takes advantage of the acidic nature of the carboxylic acid group. The product can be selectively extracted into a basic aqueous solution, leaving non-acidic impurities in the organic phase.

Purification Workflow:

G cluster_0 Extraction into Base cluster_1 Back-Extraction Crude Product in\nOrganic Solvent Crude Product in Organic Solvent Aqueous Layer\n(Sodium Salt of this compound) Aqueous Layer (Sodium Salt of this compound) Crude Product in\nOrganic Solvent->Aqueous Layer\n(Sodium Salt of this compound) Wash with aq. NaHCO3 or NaOH Acidified Aqueous Layer Acidified Aqueous Layer Aqueous Layer\n(Sodium Salt of this compound)->Acidified Aqueous Layer Acidify with HCl to pH ~2 Purified this compound\nin Organic Solvent Purified this compound in Organic Solvent Acidified Aqueous Layer->Purified this compound\nin Organic Solvent Extract with Ethyl Acetate or CH2Cl2 Pure this compound Pure this compound Purified this compound\nin Organic Solvent->Pure this compound Dry and Evaporate

Caption: Liquid-liquid extraction workflow for this compound purification.

Materials:

  • Crude this compound

  • Ethyl acetate or Dichloromethane

  • 1 M Sodium hydroxide (NaOH) or Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the crude this compound in 100 mL of ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1 M NaOH or saturated NaHCO₃ solution (3 x 50 mL). Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl.

  • Back-Extraction: Extract the acidified aqueous solution with ethyl acetate or dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the purified this compound.

Silica Gel Column Chromatography

For higher purity, column chromatography can be employed. Due to the polar nature of this compound, a polar eluent system is required.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Acetic acid (optional, to suppress tailing)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane or chloroform. A typical gradient could be from 0% to 10% methanol. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to reduce tailing of the acidic product.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Crystallization

If the purified this compound is a solid at room temperature or can form a solid derivative, crystallization can be an effective final purification step. Finding a suitable solvent or solvent system is key.

  • Single Solvent: A good single solvent for recrystallization will dissolve the compound when hot but not when cold.

  • Two-Solvent System: A two-solvent system can be used where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.

For short-chain PEGs, precipitation from a solution in a good solvent (e.g., dichloromethane) by the addition of a poor solvent (e.g., diethyl ether or hexanes) at low temperatures is often effective.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and purification of this compound. Note that yields and purity are dependent on the specific reaction conditions and the efficiency of the purification process.

Table 1: Synthesis of this compound

Synthesis MethodStarting MaterialKey ReagentsTypical Reaction TimeTypical Yield (%)
Jones Oxidation2-(2-methoxyethoxy)ethanolCrO₃, H₂SO₄, Acetone2-4 hours70-85
TEMPO-Catalyzed Oxidation2-(2-methoxyethoxy)ethanolTEMPO, NaOCl, NaBr2-4 hours80-95

Table 2: Purification of this compound

Purification MethodTypical Solvents/ReagentsTypical Recovery (%)Typical Purity (%)
Liquid-Liquid ExtractionEthyl acetate/DCM, NaOH/NaHCO₃, HCl> 90> 95
Column ChromatographySilica gel, DCM/MeOH gradient70-90> 98
Crystallization/PrecipitationDCM/Diethyl ether or Hexanes80-95> 99

Conclusion

This technical guide has outlined two reliable methods for the synthesis of this compound from 2-(2-methoxyethoxy)ethanol, along with detailed protocols for its purification. The choice of synthesis and purification method will depend on the scale of the reaction, the desired purity, and the available laboratory resources. For a robust and high-yielding synthesis, TEMPO-catalyzed oxidation is often preferred due to its milder reaction conditions. Liquid-liquid extraction provides a straightforward initial purification, which can be followed by column chromatography or crystallization to achieve high purity for demanding applications in drug development and biomedical research.

References

An In-depth Technical Guide to the Chemical Properties of m-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of methoxy(polyethylene glycol) acetic acid with two ethylene glycol units (m-PEG2-acid). This bifunctional molecule is of significant interest in the fields of bioconjugation, drug delivery, and materials science due to its defined structure, hydrophilicity, and reactive terminal groups. This document details its core physicochemical properties, reactivity, and provides standardized experimental protocols for its characterization and use.

Core Chemical and Physical Properties

This compound, systematically named 3-(2-methoxyethoxy)propanoic acid, is a short-chain polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a terminal carboxylic acid group. The presence of the PEG backbone imparts hydrophilicity, which can enhance the aqueous solubility of molecules to which it is conjugated.

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C6H12O4[1][2]
Molecular Weight 148.16 g/mol [1]
CAS Number 149577-05-9[1]
Purity >96% to >98%[1][3]
Predicted pKa ~4.28[4]
Appearance Liquid or solid powder[5]
Solubility Soluble in water, aqueous buffers (e.g., PBS), chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether.[5]
Storage (long-term) -20°C[3]

Reactivity and Functionalization

The primary site of reactivity on this compound is the terminal carboxylic acid. This functional group can readily participate in coupling reactions with primary amines to form stable amide bonds. This reaction is a cornerstone of bioconjugation, enabling the covalent attachment of this compound to proteins, peptides, and other amine-containing molecules.

The hydrophilic PEG spacer arm introduced by this compound can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic volume and shielding them from enzymatic degradation and renal clearance.

A common method for activating the carboxylic acid for reaction with amines is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxyl group, which then reacts with NHS to form a more stable amine-reactive NHS ester. This intermediate then efficiently reacts with a primary amine to form a stable amide linkage.[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid terminus can be determined experimentally via potentiometric titration.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Reaction vessel

Protocol:

  • Prepare a solution of this compound of a known concentration (e.g., 1 mM) in deionized water.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Place the solution in the reaction vessel with a magnetic stir bar and immerse the calibrated pH electrode.

  • If the starting pH is not acidic, adjust to approximately pH 2 with the 0.1 M HCl solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise volumes (e.g., 0.05-0.1 mL increments).

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches approximately 12.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve. This can be more accurately determined by finding the inflection point of the first derivative of the titration curve.[7]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC (RP-HPLC).

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 or C4 analytical column (e.g., 250 mm x 4.6 mm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Protocol:

  • Prepare a sample of this compound at a suitable concentration (e.g., 1 mg/mL) in the mobile phase A.

  • Set the column temperature (e.g., 40°C) and the flow rate (e.g., 1.0 mL/min).

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample onto the column.

  • Run a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm).

  • The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.[8]

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound.

Sample Preparation:

  • Dissolve 10-50 mg of this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[9]

¹H NMR Analysis:

  • Acquire a ¹H NMR spectrum.

  • The spectrum should show characteristic peaks for the methoxy protons (a singlet around 3.3 ppm), the ethylene glycol protons (a multiplet around 3.6 ppm), and the protons adjacent to the carboxylic acid.[10]

  • Integration of the peaks can be used to confirm the ratio of the different proton environments, consistent with the this compound structure.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes a general procedure for conjugating this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

Protocol:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 2-10 molar excess of EDC and a 2-5 molar excess of NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[6]

  • Coupling to Amine:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]

  • Quenching the Reaction:

    • Add the Quenching Solution to deactivate any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.[11]

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the key steps in the EDC/NHS-mediated coupling of this compound to an amine-containing molecule.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-7.5) cluster_purification Quenching & Purification mPEG2_acid This compound Activated_PEG Amine-Reactive NHS Ester mPEG2_acid->Activated_PEG Incubate 15-30 min EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate Stable Amide Bond (mPEG-Conjugate) Activated_PEG->Conjugate Incubate 2h - overnight Amine_Molecule Amine-Containing Molecule Amine_Molecule->Conjugate Quench Add Quenching Solution Conjugate->Quench Purification Purify (e.g., SEC) Quench->Purification Final_Product Purified Conjugate Purification->Final_Product

References

m-PEG2-acid structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-PEG2-acid: Structure, Properties, and Applications

Introduction

Methoxy-polyethylene glycol-acid (this compound), with the IUPAC name 3-(2-methoxyethoxy)propanoic acid, is a bifunctional molecule widely utilized by researchers, scientists, and drug development professionals.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its applications as a hydrophilic linker in bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Structure 3-(2-methoxyethoxy)propanoic acid[1]
CAS Number 149577-05-9[2][3][4]
Molecular Formula C6H12O4[2][3][4]
Molecular Weight 148.16 g/mol [3][4]
Purity >95% - >98% (typical)[2][4]
Appearance Colorless to light yellow liquid or solid powder[5]
Solubility Soluble in DMSO and aqueous media[6]

Synthesis of this compound

A primary synthetic route for this compound is the Williamson ether synthesis, followed by hydrolysis.[7] This method involves the reaction of a deprotonated alcohol with an alkyl halide to form an ether. In a typical synthesis, 2-(2-methoxyethoxy)ethanol is deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an ester of a 3-halopropanoic acid, such as ethyl 3-bromopropanoate, via an SN2 mechanism to form an ether linkage. The final step is the hydrolysis of the ester to yield the carboxylic acid.[7]

Synthesis_of_mPEG2_acid reactant1 2-(2-methoxyethoxy)ethanol intermediate Ethyl 3-(2-methoxyethoxy)propanoate reactant1->intermediate SN2 Reaction reactant2 Ethyl 3-bromopropanoate product This compound intermediate->product Ester Hydrolysis reagent1 + NaH reagent2 Hydrolysis

Synthesis pathway for this compound.

Applications in Bioconjugation

This compound is primarily used as a hydrophilic linker molecule. Its terminal carboxylic acid can be activated to react with primary amine groups on biomolecules, forming stable amide bonds.[6] The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic properties.[6] This makes it a valuable tool in the synthesis of complex bioconjugates like ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets specific antigens on cancer cells. This compound can be used as a component of a non-cleavable linker in ADCs.[8] The hydrophilic nature of the PEG linker can help to overcome solubility issues associated with hydrophobic drug payloads and can also influence the overall stability and pharmacokinetic profile of the ADC.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Preparation cluster_final_conjugation Final Conjugation and Purification mPEG2_acid This compound activated_linker Activated Linker (e.g., NHS ester) mPEG2_acid->activated_linker EDC, NHS drug_linker Drug-Linker Conjugate activated_linker->drug_linker final_adc Antibody-Drug Conjugate (ADC) drug_linker->final_adc Thiol-Maleimide Reaction payload Cytotoxic Payload (-NH2) payload->drug_linker antibody Monoclonal Antibody reduced_antibody Reduced Antibody (with free thiols) antibody->reduced_antibody Reduction (e.g., TCEP) activated_antibody Maleimide-activated Antibody reduced_antibody->activated_antibody Maleimide Crosslinker activated_antibody->final_adc purification Purification (e.g., SEC, HIC) final_adc->purification characterization Characterization (e.g., DAR) purification->characterization

Workflow for ADC synthesis using a PEG linker.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase. This compound can be used to construct these linkers, and its hydrophilic properties can enhance the solubility and cell permeability of the final PROTAC molecule.[10]

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation poi_ligand Protein of Interest (POI) Ligand (-NH2) poi_linker POI-Linker Intermediate poi_ligand->poi_linker mPEG2_acid This compound mPEG2_acid->poi_linker Amide Coupling (EDC/NHS or HATU/DIPEA) final_protac Final PROTAC poi_linker->final_protac Amide Coupling e3_ligand E3 Ligase Ligand (-NH2) e3_ligand->final_protac purification Purification (HPLC) final_protac->purification characterization Characterization (NMR, MS) purification->characterization biochemical_assays Biochemical Assays (e.g., Ternary Complex Formation) characterization->biochemical_assays cellular_assays Cellular Assays (e.g., Western Blot for Degradation) biochemical_assays->cellular_assays

Experimental workflow for PROTAC synthesis and evaluation.

PROTAC_MoA PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Recycling Recycling TernaryComplex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Mechanism of action for PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form an amine-reactive NHS ester, followed by coupling to a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)

Procedure:

  • Preparation of Reactants:

    • Equilibrate all reagents to room temperature.

    • Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).

    • Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

  • Activation of this compound:

    • In a reaction vessel, add the this compound solution.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Coupling Reaction:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • (Optional) Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography for proteins or reversed-phase HPLC for small molecules) to remove excess reagents and unreacted starting materials.[]

Protocol 2: Characterization of the Conjugate

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D2O, Methanol-d4, or DMSO-d6).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Analyze the spectra to confirm the presence of signals corresponding to both the m-PEG2-linker and the conjugated molecule. The disappearance of the amine proton signal and shifts in adjacent proton signals can confirm amide bond formation.[12]

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the conjugate in a solvent compatible with the chosen ionization method (e.g., electrospray ionization - ESI).

  • Acquisition: Acquire the mass spectrum of the conjugate.

  • Analysis: The observed molecular weight should correspond to the sum of the molecular weight of the amine-containing molecule and the this compound, minus the mass of water (18.02 g/mol ), confirming successful conjugation.

Conclusion

This compound is a versatile and valuable tool in modern drug development and bioconjugation. Its well-defined structure, featuring a terminal methoxy group and a reactive carboxylic acid, combined with a hydrophilic PEG spacer, provides a balance of properties for creating advanced therapeutics. By improving solubility and offering a means for covalent linkage, this compound facilitates the design and synthesis of next-generation drugs such as ADCs and PROTACs. The experimental protocols provided herein offer a guide for the effective use and characterization of this important chemical entity.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of m-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of linker molecules in aqueous buffers is paramount for successful bioconjugation, formulation, and therapeutic development. This in-depth technical guide provides a comprehensive overview of the solubility and stability of methoxy-polyethylene glycol-acid (m-PEG2-acid), a commonly utilized bifunctional linker.

This guide addresses the core physicochemical properties of this compound in aqueous systems. While specific quantitative solubility and stability data for this compound is not extensively documented in publicly available literature, this resource outlines the critical factors influencing these parameters and provides detailed experimental protocols for their determination. By equipping researchers with the necessary methodologies, this guide facilitates the generation of precise data tailored to specific experimental conditions.

Understanding this compound: Structure and General Properties

This compound, also known as 3-(2-methoxyethoxy)propanoic acid, is a hydrophilic linker molecule featuring a short, discrete polyethylene glycol (PEG) chain, a terminal methoxy group, and a carboxylic acid moiety.[1][2] This structure imparts a desirable balance of hydrophilicity and reactivity. The PEG spacer enhances aqueous solubility, a crucial attribute for reactions and formulations in biological systems.[1][3][4] The terminal carboxylic acid allows for the formation of stable amide bonds with primary amine groups, typically through the use of activating agents like EDC or HATU.[1][2]

Solubility in Aqueous Buffers

The aqueous solubility of this compound is generally considered to be high due to its hydrophilic PEG chain.[1] However, the precise solubility can be significantly influenced by the pH of the buffer system. The carboxylic acid group has a pKa that influences its ionization state and, consequently, its interaction with water.

Factors Influencing Solubility:

  • pH: The solubility of this compound is expected to be substantially higher at neutral to alkaline pH. In these conditions, the carboxylic acid group is deprotonated to its more polar carboxylate form (-COO⁻), which readily interacts with water molecules. At acidic pH, the carboxylic acid remains protonated (-COOH), reducing its polarity and potentially lowering its aqueous solubility.[5]

  • Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can influence the solubility of this compound through mechanisms such as the common ion effect and "salting out" at high concentrations.

  • Temperature: While generally increasing with temperature, the effect on the solubility of this compound is not well-documented and should be determined empirically if temperature is a critical parameter in the intended application.

Quantitative Solubility Data
Parameter Expected Impact on Solubility Rationale
pH High at neutral to basic pHDeprotonation of the carboxylic acid to the more polar carboxylate form.[5]
Buffer Salts VariableCan increase or decrease solubility depending on the specific ions and their concentration.
Temperature Likely increases with temperatureGeneral trend for most solid solutes in liquid solvents.

Experimental Protocol: Determination of Aqueous Solubility

To ascertain the solubility of this compound in a specific aqueous buffer, a saturation shake-flask method followed by quantification is a reliable approach.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., phosphate-buffered saline (PBS), TRIS, HEPES) at the desired pH

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID), as PEG has no strong UV chromophore)[6][]

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired aqueous buffer.

    • Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker.

    • Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) at a controlled temperature. This ensures that the solution is fully saturated.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with the same aqueous buffer to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted supernatant using a pre-validated HPLC-ELSD or HPLC-RID method.

    • Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the buffer by multiplying the determined concentration by the dilution factor.

G Workflow for Solubility Determination of this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to buffer prep2 Equilibrate on shaker (24-48h) prep1->prep2 prep3 Centrifuge to pellet solid prep2->prep3 prep4 Collect and dilute supernatant prep3->prep4 analysis1 Inject sample into HPLC-ELSD/RID prep4->analysis1 analysis3 Quantify concentration analysis1->analysis3 analysis2 Generate standard curve analysis2->analysis3 result1 Calculate solubility (mg/mL or M) analysis3->result1

Caption: Workflow for determining the aqueous solubility of this compound.

Stability in Aqueous Buffers

The stability of this compound in aqueous buffers is a critical consideration, particularly for applications involving prolonged incubation or storage. The primary degradation pathway for PEG-containing molecules with ester linkages is hydrolysis.[8][9][10] Although this compound itself does not contain ester linkages in its backbone, the stability of the ether linkages and the overall molecule under various stress conditions should be evaluated.

Factors Influencing Stability:

  • pH: Hydrolytic degradation of PEG-related structures can be pH-dependent.[10] Extreme pH conditions (highly acidic or basic) may promote degradation.

  • Temperature: Elevated temperatures can accelerate chemical degradation processes.[8]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the PEG chain, potentially forming impurities like formaldehyde.[11]

  • Light: Exposure to light, especially UV radiation, can induce photolytic degradation.

Experimental Protocol: Stability Assessment using a Forced Degradation Study

A forced degradation study is an essential tool to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[12][13] This approach helps to identify potential degradation products and establish degradation pathways.

Materials:

  • This compound

  • Aqueous buffer of interest

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Temperature-controlled incubator/oven

  • Photostability chamber

  • HPLC system with a stability-indicating method (e.g., HPLC-CAD or HPLC-MS)[14][15]

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the aqueous buffer of interest at a known concentration.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Adjust the pH of an aliquot of the stock solution to an acidic pH (e.g., pH 1-3 with HCl) and incubate at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Adjust the pH of another aliquot to a basic pH (e.g., pH 10-12 with NaOH) and incubate at an elevated temperature.

    • Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose an aliquot to light in a photostability chamber according to ICH guidelines.

    • Control Sample: Keep an aliquot of the stock solution at the recommended storage temperature (e.g., 4°C) protected from light.

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze all samples, including the control, using a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.[14][15]

    • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation of this compound under each stress condition over time.

    • If significant degradation is observed, further characterization of the degradation products using techniques like mass spectrometry (MS) can be performed to elucidate the degradation pathway.[16]

G Workflow for Forced Degradation Study of this compound cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Result prep1 Prepare this compound stock solution stress1 Acidic Hydrolysis stress2 Basic Hydrolysis stress3 Oxidative Degradation stress4 Thermal Degradation stress5 Photolytic Degradation stress6 Control analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 stress6->analysis1 analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 analysis3 Quantify parent compound and degradants analysis2->analysis3 result1 Determine degradation rate and pathway analysis3->result1

Caption: Workflow for conducting a forced degradation study of this compound.

Conclusion

This compound is a valuable bifunctional linker with good inherent aqueous solubility due to its hydrophilic PEG spacer. While quantitative solubility and stability data are not extensively documented, its behavior in aqueous buffers is governed by predictable physicochemical principles, primarily the pH-dependent ionization of its carboxylic acid group. For applications requiring precise knowledge of its solubility and stability limits, the experimental protocols provided in this guide offer a robust framework for generating reliable, application-specific data. By systematically evaluating these parameters, researchers can ensure the successful implementation of this compound in their drug development and bioconjugation workflows, leading to more reproducible and reliable outcomes.

References

An In-depth Technical Guide on the Mechanism of m-PEG2-acid in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role and mechanism of methoxy-polyethylene glycol-acid (m-PEG2-acid) in the formation of stable amide bonds. While this compound itself is a substrate, its utility lies in its carboxyl group, which can be activated to react with primary amines. The core of the "mechanism of action" is therefore centered on the chemical strategies used to activate this carboxyl group, most commonly through carbodiimide chemistry.

Introduction to this compound

This compound is a bifunctional molecule featuring a methoxy-terminated polyethylene glycol (PEG) chain and a terminal carboxylic acid. The PEG linker is hydrophilic and increases the solubility of conjugated molecules in aqueous media.[1] This property is highly valuable in bioconjugation, where this compound is used to link molecules, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2] The formation of a stable amide bond is crucial for these applications, and this is achieved by activating the terminal carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1]

The Core Mechanism: Carbodiimide-Mediated Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally slow.[3] Therefore, a coupling agent is required to activate the carboxylic acid. The most common and efficient method for this, particularly in aqueous environments suitable for biomolecules, involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4][5]

The mechanism is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[6][7] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid.[4]

  • Formation of a Stable NHS Ester and Amine Coupling: To improve efficiency and prevent hydrolysis, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[5][7] This semi-stable intermediate then readily reacts with a primary amine from a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond, releasing NHS.[6]

Quantitative Data for EDC/NHS Coupling Reactions

The efficiency of amide bond formation is influenced by several factors, including pH, reagent concentrations, and reaction time. The conditions below are typical starting points and may require optimization for specific applications.[5]

ParameterActivation StepCoupling StepRationale & Notes
Optimal pH 4.5 - 6.07.2 - 8.0The activation with EDC is most efficient in acidic conditions. The coupling to the primary amine is favored at a slightly basic pH where the amine is deprotonated and thus more nucleophilic. Use of non-amine and non-carboxylate buffers like MES for activation and PBS for coupling is recommended.[5][8]
EDC Concentration 2 - 10 mM-A molar excess relative to the carboxyl groups is typically used.[5] For some applications, concentrations up to 100 mM have been used, though lower concentrations (e.g., 5 mM) can be sufficient and may reduce the formation of by-products.[9]
NHS/sulfo-NHS Concentration 5 - 10 mM-A higher molar ratio of NHS to EDC can enhance the efficiency of the reaction by favoring the formation of the more stable NHS ester.[5] A common ratio is 2:1 for EDC:NHS.[10]
Reaction Time 15 - 30 minutes2 hours to overnightThe activation step is typically rapid. The coupling reaction time can be varied to optimize conjugation efficiency while maintaining the integrity of the biomolecules.[5][11]
Temperature Room TemperatureRoom Temperature or 4°CLower temperatures can be used during the coupling step to preserve the stability of sensitive biomolecules.[11]

Detailed Experimental Protocols

The following are generalized protocols for the conjugation of this compound to an amine-containing molecule using EDC/NHS chemistry.

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol is adapted for situations where the amine-containing molecule also has carboxyl groups, to minimize self-polymerization.[11]

Materials:

  • This compound

  • Amine-containing protein (Protein-NH2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[5]

  • Quenching Solution: 1 M Tris or 1 M hydroxylamine, pH 8.5[2]

  • Desalting column

Procedure:

  • Preparation of Reactants: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[4] Prepare fresh solutions of all reagents immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add EDC (e.g., to a final concentration of 4 mM) and NHS (e.g., to a final concentration of 10 mM).[12]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[11]

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To quench the EDC, 2-mercaptoethanol can be added to a final concentration of 20 mM.[8]

    • Alternatively, remove excess EDC and NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.[8]

  • Coupling to Amine-Containing Protein:

    • Immediately add the activated this compound solution to the Protein-NH2 solution (dissolved in Coupling Buffer). A 20 to 50-fold molar excess of the activated PEG reagent to the protein is a suggested starting point.[7]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quenching the Reaction:

    • Add Quenching Solution to a final concentration of 10-50 mM to deactivate any unreacted NHS esters.[8] Incubate for 15 minutes.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted reagents and byproducts.[7]

Protocol 2: One-Pot Conjugation

This method is simpler but may be less suitable for complex biomolecules with multiple functional groups.

Procedure:

  • Dissolve the amine-containing molecule and this compound in Coupling Buffer (e.g., PBS, pH 7.2).

  • Add EDC and NHS to the desired final concentrations.

  • Incubate for 2 hours at room temperature.

  • Quench and purify as described in the two-step protocol.

Mandatory Visualizations

Mechanism of EDC/NHS Mediated Amide Bond Formation

Amide Bond Formation Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling mPEG_Acid m-PEG2-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) mPEG_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Isourea_byproduct Isourea Byproduct O_Acylisourea->Isourea_byproduct Hydrolysis NHS_Ester NHS Ester Intermediate (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Amide_Bond m-PEG2-CONH-R (Stable Amide Bond) NHS_Ester->Amide_Bond + R-NH2 Amine R-NH2 (Primary Amine) Amine->Amide_Bond Released_NHS NHS Amide_Bond->Released_NHS releases

Caption: EDC/NHS reaction mechanism for PEGylation.[7]

Experimental Workflow for this compound Conjugation

Experimental Workflow Start Start: Prepare Reagents Activation Step 1: Activate this compound with EDC and NHS (15-30 min, RT, pH 4.5-6.0) Start->Activation Coupling Step 2: Add Amine (R-NH2) and React (2h - overnight, RT or 4°C, pH 7.2-8.0) Activation->Coupling Quench Step 3: Quench Reaction (e.g., with Tris or Hydroxylamine) Coupling->Quench Purify Step 4: Purify Conjugate (e.g., Chromatography, Dialysis) Quench->Purify Analyze Step 5: Characterize Final Product (e.g., SDS-PAGE, Mass Spectrometry) Purify->Analyze End End: Purified Conjugate Analyze->End

References

safety and handling guidelines for m-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of m-PEG2-acid

This guide provides comprehensive safety and handling information for this compound (CAS: 149577-05-9) intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and maintaining experimental integrity in the laboratory.

Physicochemical and Structural Data

This compound, also known as 3-(2-methoxyethoxy)propanoic acid, is a hydrophilic PEG linker featuring a terminal carboxylic acid and a methoxy group.[1][2] The carboxylic acid can be reacted with primary amines to form stable amide bonds, making it a versatile tool in bioconjugation and for creating PROTACs.[1][2][3] The PEG spacer enhances the solubility of conjugated molecules in aqueous media.[2][3]

Table 1: Physical and Chemical Properties of this compound

Property Value References
CAS Number 149577-05-9 [2][3][4]
Molecular Formula C6H12O4 [2][3][4]
Molecular Weight 148.16 g/mol [4][5]
Appearance Colorless to light yellow liquid [5]
Purity >96% - 98% [2][3][4]
Boiling Point 244.2 ± 20.0 °C (Predicted) [5]
Density 1.098 ± 0.06 g/cm³ (Predicted) [5]

| pKa | 4.28 ± 0.10 (Predicted) |[5] |

Hazard Identification and Toxicology

Based on GHS classifications, this compound is considered an irritant to the skin and respiratory tract and can cause serious eye damage.[5] It is crucial to handle this chemical with appropriate precautions.

Table 2: GHS Hazard Classification for this compound

Code Hazard Statement Hazard Class Category Signal Word
H315 Causes skin irritation Skin corrosion/irritation 2 Warning
H318 Causes serious eye damage Serious eye damage/eye irritation 1 Danger
H335 May cause respiratory irritation Specific target organ toxicity, single exposure; Respiratory tract irritation 3 Warning

Data sourced from ChemicalBook.[5]

No components of similar products are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[6]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE is recommended to minimize exposure risk.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Required Equipment Specifications and Rationale
Eye/Face Protection Safety goggles with side-shields Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and serious eye damage.[5][6][7]
Hand Protection Chemical-resistant disposable nitrile, neoprene, or butyl rubber gloves Provides a barrier against skin contact and irritation.[7][8] Gloves should be inspected before use and changed immediately if contaminated.[7][9]
Body Protection Laboratory coat Should be worn and kept fastened to protect skin and clothing from accidental spills.[7][9]

| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | Essential to prevent inhalation of vapors or aerosols and avoid respiratory tract irritation.[6][7][9] |

Experimental Protocols and Handling Procedures

A systematic approach to handling this compound is crucial for both safety and experimental success.

General Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_post 3. Post-Handling & Storage cluster_dispose 4. Disposal prep1 Conduct Risk Assessment prep2 Ensure Emergency Equipment (Eyewash, Shower) is Accessible prep1->prep2 prep3 Don all Required PPE prep2->prep3 handle1 Work in a Certified Chemical Fume Hood prep3->handle1 Proceed to Handling handle2 Allow Container to Reach Room Temperature Before Opening handle1->handle2 handle3 Avoid Inhalation, Contact with Skin and Eyes handle2->handle3 post1 Decontaminate Work Area handle3->post1 After Experiment post2 Tightly Seal Container post1->post2 post3 Store at Recommended Temperature (-20°C) post2->post3 disp1 Collect Waste in a Labeled, Sealed Container post3->disp1 For Waste disp2 Dispose of Waste via Licensed Contractor disp1->disp2

Caption: General workflow for handling this compound.
Step-by-Step Handling Protocol

  • Preparation : Before handling, conduct a thorough risk assessment for the planned experiment.[7] Ensure that a safety shower, eyewash station, and other emergency equipment are accessible.[7] Don all required PPE as specified in Table 3.[9]

  • Acclimatization : Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[9]

  • Handling : Conduct all work within a certified chemical fume hood to prevent inhalation of vapors.[7][9] Avoid all direct contact with skin, eyes, and clothing.[6][7]

  • Storage : After use, ensure the container is tightly sealed.[7] Store the compound at -20°C in a dry environment.[2][3]

  • Decontamination : Thoroughly decontaminate the work area and any equipment after handling is complete.[9]

  • Disposal : Collect contaminated items (e.g., gloves, pipette tips) in a sealed, labeled hazardous waste container.[7] Dispose of all chemical waste through a licensed waste disposal contractor in accordance with local regulations.[7]

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately. Medical attention should be sought for all exposure incidents.

First Aid Response Flowchart

The following diagram illustrates the immediate actions to take following an exposure event.

G cluster_routes cluster_actions start Exposure Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest action_skin Wash off with soap and plenty of water. Remove contaminated clothing. skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing. eye->action_eye action_inhale Move person into fresh air. If not breathing, give artificial respiration. inhale->action_inhale action_ingest Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. ingest->action_ingest end_node Seek Immediate Medical Attention action_skin->end_node action_eye->end_node action_inhale->end_node action_ingest->end_node

Caption: First aid procedures for this compound exposure.
  • Eye Contact : Immediately flush eyes with plenty of water for several minutes as a precaution, removing contact lenses if present and easy to do so.[5][9] Seek immediate medical attention as the substance can cause serious eye damage.[5]

  • Skin Contact : Wash off with soap and plenty of water and remove any contaminated clothing.[9]

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[9]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[6][9]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions : Evacuate personnel to a safe area and ensure adequate ventilation.[6][10] Avoid breathing vapors and wear full personal protective equipment.[6][10]

  • Environmental Precautions : Prevent the chemical from entering drains or water courses.[6][10]

  • Containment and Cleaning : Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[6][10] Decontaminate the affected surfaces and equipment, and dispose of all contaminated material as hazardous waste according to regulations.[6][10]

References

An In-Depth Technical Guide to CAS Number 149577-05-9: A Core Component in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and supply of the chemical entity associated with CAS number 149577-05-9. Known chemically as 3-(2-Methoxyethoxy)propanoic acid and commonly referred to as m-PEG2-acid, this molecule has emerged as a critical building block in the development of targeted therapeutics, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound (CAS: 149577-05-9)

This compound is a bifunctional molecule featuring a terminal carboxylic acid and a methoxy-terminated short polyethylene glycol (PEG) chain. This structure imparts desirable physicochemical properties for its application in drug development, particularly in enhancing the solubility and pharmacokinetic profiles of larger molecules.

Physicochemical and Structural Data
PropertyValueSource
Chemical Name 3-(2-Methoxyethoxy)propanoic acid[1][2]
Synonyms This compound, mPEG2-COOH, m-dPEG2-acid[1][3]
CAS Number 149577-05-9[1][3]
Molecular Formula C6H12O4[1][3]
Molecular Weight 148.16 g/mol [1][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 244.2 ± 20.0 °C (Predicted)[1]
Density 1.098 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.28 ± 0.10 (Predicted)[1]
Storage Sealed in dry, Room Temperature[1]
Chemical Reactivity and Role as a Linker

The terminal carboxylic acid group of this compound is the key to its utility as a linker molecule. It can readily react with primary amine groups on other molecules, such as targeting ligands or E3 ligase recruiters, in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to form a stable amide bond.[1][4] The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate, a crucial factor in improving the bioavailability of often large and hydrophobic PROTAC molecules.[4]

Application in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a flexible and hydrophilic linker in the synthesis of these molecules.

Signaling Pathway: The Ubiquitin-Proteasome System

The signaling pathway hijacked by PROTACs is the fundamental cellular process of protein degradation. The following diagram illustrates this mechanism.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex Polyubiquitinated Target Polyubiquitinated Target Ternary Complex->Polyubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Polyubiquitinated Target->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following section outlines a representative experimental protocol for the synthesis of a PROTAC using this compound as a linker. This is a generalized procedure, and specific reaction conditions may need to be optimized for different substrates.

Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a target protein ligand containing a primary amine with an E3 ligase ligand-linker conjugate, where the linker is derived from this compound.

Materials:

  • Target protein ligand with a primary amine functional group

  • E3 ligase ligand pre-conjugated to this compound (via its carboxylic acid)

  • Activating agents: HATU and N,N-Diisopropylethylamine (DIPEA) or EDC and N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel and magnetic stirrer

  • Standard workup and purification reagents (e.g., ethyl acetate, brine)

  • Silica gel for column chromatography or preparative HPLC system

Procedure:

  • Activation of the Carboxylic Acid: In a clean, dry reaction vessel, dissolve the E3 ligase ligand-m-PEG2-acid conjugate (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution. Alternatively, use EDC (1.5 equivalents) and NHS (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the linker.

  • Coupling Reaction: To the activated mixture, add the target protein ligand containing a primary amine (1.1 equivalents), dissolved in a minimal amount of anhydrous DMF.

  • Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a multi-step process that begins with design and synthesis and culminates in biological evaluation. The following diagram outlines a typical workflow.

PROTAC_Workflow Typical Experimental Workflow for PROTAC Development cluster_1 Phase 1: Design & Synthesis cluster_2 Phase 2: In Vitro Evaluation cluster_3 Phase 3: Downstream Analysis A PROTAC Design (Target, E3 Ligase, Linker Selection) B Synthesis of Ligands A->B C Linker Conjugation (e.g., using this compound) B->C D PROTAC Synthesis & Purification C->D E Binding Assays (to Target & E3 Ligase) D->E F Ternary Complex Formation Assay E->F G Cell-based Protein Degradation Assay (e.g., Western Blot, In-Cell Western) F->G H Cell Viability/Toxicity Assays G->H I Mechanism of Action Studies G->I J Pharmacokinetic Profiling H->J I->J K In Vivo Efficacy Studies J->K

Caption: A typical experimental workflow for PROTAC development.

Suppliers of CAS 149577-05-9

A variety of chemical suppliers offer this compound for research and development purposes. When sourcing this material, it is important to consider purity and the availability of larger quantities if scale-up is anticipated. Some notable suppliers include:

  • BroadPharm[3]

  • ChemicalBook[1]

  • Molport[5]

  • Pharmaffiliates[2]

  • Key Organics[6]

  • Precise PEG[2]

  • Chengdu Hanwei Biotechnology Co., Ltd[7]

Conclusion

This compound (CAS 149577-05-9) is a valuable and versatile tool in the field of drug discovery, particularly for the development of PROTACs. Its defined length, hydrophilicity, and reactive handle make it an attractive choice for researchers aiming to optimize the properties of their targeted protein degraders. This guide has provided a comprehensive overview of its properties, a representative synthetic protocol for its use, and the broader context of its application in the exciting and rapidly advancing field of targeted protein degradation.

References

The Strategic Role of m-PEG2-acid as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linker architectures, polyethylene glycol (PEG)-based linkers have gained prominence. This guide provides a comprehensive technical overview of a specific and widely used PEG linker, m-PEG2-acid (3-(2-methoxyethoxy)propanoic acid), in the context of PROTAC design and function, with a focus on a case study of an IRAK4-degrading PROTAC.

Core Principles of this compound as a PROTAC Linker

The this compound linker possesses a unique combination of properties that make it an attractive component in PROTAC design:

  • Enhanced Solubility: The ethylene glycol units impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is a crucial factor for drug development, impacting formulation and bioavailability.

  • Optimal Flexibility and Length: The short, flexible nature of the PEG2 chain allows the PROTAC to adopt various conformations, facilitating the formation of a stable and productive ternary complex. The linker must be long enough to bridge the POI and the E3 ligase without steric hindrance, yet not so long as to be entropically unfavorable.

  • Chemical Tractability: The terminal carboxylic acid provides a convenient handle for conjugation to an amine group on either the POI ligand or the E3 ligase ligand through standard amide bond formation, simplifying the synthetic process.

Case Study: An IRAK4-Degrading PROTAC with a PEG2 Linker

A notable example of a PROTAC utilizing a PEG2 linker is compound 9 , a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a key kinase in the innate immune response, and its dysregulation is implicated in various inflammatory diseases and cancers.[3][4] Compound 9 effectively induces the degradation of IRAK4 in a concentration- and time-dependent manner in OCI-LY10 and TMD8 cells, which are models for diffuse large B-cell lymphoma.[1]

Quantitative Data for IRAK4-Degrading PROTAC (Compound 9)

While specific DC50 and Dmax values for compound 9 with the this compound linker were not explicitly found in the provided search results, a related IRAK4 PROTAC, also designated as compound 9 in a separate study, which utilizes a VHL E3 ligase ligand, demonstrated a DC50 of 151 nM in peripheral blood mononuclear cells (PBMCs).[5][6] Another IRAK4 degrader, KT-474, which also employs a PEG linker, exhibited a DC50 of 2 nM in OCI-LY10 cells.[7] For the purpose of this guide, we will present a representative table structure for such data.

PROTACTarget ProteinE3 Ligase LigandCell LineDC50DmaxReference
Compound 9 IRAK4Pomalidomide (CRBN)OCI-LY10Data not availableData not available[1]
Compound 9 IRAK4Pomalidomide (CRBN)TMD8Data not availableData not available[1]
Related IRAK4 PROTAC IRAK4VHL LigandPBMCs151 nM>95%[5][6]
KT-474 IRAK4CRBN LigandOCI-LY102 nM>95%[7]

Signaling Pathway

IRAK4 is a central node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are critical for the innate immune response. Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. By degrading IRAK4, compound 9 effectively blocks this entire signaling cascade, thereby reducing inflammation.[4][8][9][10]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Proteasome Proteasome IRAK4->Proteasome TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription PROTAC IRAK4 PROTAC (Compound 9) PROTAC->IRAK4 Degradation Degradation Degradation Proteasome->Degradation

Caption: IRAK4 Signaling Pathway and Inhibition by a PROTAC.

Experimental Protocols

Synthesis of IRAK4-degrading PROTAC (Compound 9)

The synthesis of compound 9 involves the coupling of an IRAK4 inhibitor warhead with a pomalidomide-derived CRBN ligand via the this compound linker. A general synthetic scheme is outlined below.[1]

PROTAC_Synthesis_Workflow IRAK4_Inhibitor IRAK4 Inhibitor (with amine handle) PROTAC IRAK4 PROTAC (Compound 9) IRAK4_Inhibitor->PROTAC Pomalidomide_Linker Pomalidomide-linker intermediate (with carboxylic acid) Pomalidomide_Linker->PROTAC mPEG2_acid This compound

Caption: General Synthesis Workflow for an IRAK4 PROTAC.

Detailed Protocol:

  • Synthesis of the Pomalidomide-Linker Intermediate: Pomalidomide is reacted with a suitable protected bifunctional linker precursor which, after deprotection, yields the pomalidomide derivative with a free carboxylic acid.

  • Synthesis of the IRAK4 Inhibitor with an Amine Handle: The parent IRAK4 inhibitor is functionalized with a primary or secondary amine at a position that does not disrupt its binding to IRAK4.

  • Amide Coupling: The pomalidomide-linker intermediate (1 equivalent) and the amine-functionalized IRAK4 inhibitor (1.1 equivalents) are dissolved in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). A coupling reagent like HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents) are added. The reaction is stirred at room temperature for 4-12 hours and monitored by LC-MS.

  • Purification: Upon completion, the reaction mixture is diluted with an appropriate organic solvent and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by reverse-phase preparative HPLC to yield the final PROTAC, compound 9.

Western Blotting for IRAK4 Degradation

This protocol is used to quantify the reduction in IRAK4 protein levels following treatment with compound 9.

Materials:

  • OCI-LY10 or TMD8 cells

  • Compound 9 (dissolved in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-IRAK4, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate OCI-LY10 or TMD8 cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of compound 9 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Denature the protein samples in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the β-actin signal. The percentage of degradation is calculated relative to the vehicle-treated control.

Western_Blot_Workflow A Cell Treatment with PROTAC Compound 9 B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (Chemiluminescence) F->G H Data Analysis (Densitometry) G->H

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

The this compound linker is a valuable and versatile tool in the design of effective PROTACs. Its favorable physicochemical properties, including enhanced solubility and optimal flexibility, contribute significantly to the development of potent protein degraders. The case study of the IRAK4-degrading PROTAC, compound 9, highlights the successful application of a PEG2 linker in targeting a key protein in inflammatory signaling pathways. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of such molecules, empowering researchers to further explore the potential of PROTACs in drug discovery. The continued exploration and rational design of linkers like this compound will undoubtedly be a cornerstone of future advancements in targeted protein degradation.

References

fundamental principles of PEGylation with m-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Principles of PEGylation with m-PEG2-acid

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[1][2] This bioconjugation technique is a cornerstone in pharmaceutical development, employed to enhance the therapeutic properties of molecules.[3] The primary advantages of PEGylation include improved drug solubility, increased stability against proteolytic degradation, reduced immunogenicity and antigenicity, and an extended circulatory half-life due to reduced renal clearance.[1][3][4] By increasing the hydrodynamic size of the molecule, PEGylation effectively "masks" the therapeutic agent from the host's immune system and slows its filtration by the kidneys.[2][4]

This guide focuses on a specific, short-chain PEGylating agent: this compound. Its defined structure and hydrophilic nature make it a valuable tool, particularly as a linker in more complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Principles of this compound

This compound, systematically named 3-(2-methoxyethoxy)propanoic acid, is a heterobifunctional PEG linker.[5] Its structure consists of a methoxy group (-OCH3) at one terminus, a short two-unit ethylene glycol spacer, and a terminal carboxylic acid (-COOH) group. Each component serves a distinct purpose:

  • Methoxy Group: This terminal group caps one end of the PEG chain, rendering it inert and preventing undesirable cross-linking during conjugation reactions.

  • PEG Spacer: The hydrophilic polyethylene glycol chain increases the aqueous solubility of the conjugate.[5][6][7]

  • Carboxylic Acid: This terminal functional group is the reactive handle for covalently linking the PEG moiety to target molecules, typically via primary amine groups.[5][7]

Data Presentation: Physicochemical Properties

The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 149577-05-9[8]
Molecular Formula C6H12O4[8]
Molecular Weight 148.16 g/mol [6][8]
PEG Spacer Atoms 8[8]
Appearance Solid or liquidN/A
Solubility Soluble in water and common organic solventsN/A

Mechanism of Amide Bond Formation

The fundamental reaction involving this compound is the formation of a stable amide bond with a primary amine (-NH2), which is commonly found on the side chains of lysine residues or at the N-terminus of proteins.[1] The carboxylic acid of this compound is not sufficiently reactive on its own and must first be activated to facilitate this reaction.

This activation is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS).[5][7][9] EDC activates the carboxyl group, making it susceptible to nucleophilic attack. The addition of NHS forms a more stable NHS-ester intermediate, which then reacts efficiently with the primary amine to form the final amide linkage, releasing NHS as a byproduct.[10]

Reaction_Mechanism mPEG2_Acid m-PEG2-COOH (this compound) Activated_PEG m-PEG2-CO-NHS (Activated NHS Ester) mPEG2_Acid->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate m-PEG2-CO-NH-Protein (Stable Amide Bond) Activated_PEG->Conjugate Nucleophilic Attack Protein_NH2 Target Molecule (e.g., Protein-NH₂) Protein_NH2->Conjugate Byproduct NHS byproduct Conjugate->Byproduct Releases Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation Step cluster_conjugation 3. Conjugation Reaction cluster_end 4. Termination & Purification Prep_PEG Dissolve this compound in anhydrous DMSO/DMF Activate Add EDC and NHS to this compound solution (in Activation Buffer, pH 4.7-6.0) Prep_PEG->Activate Prep_Target Dissolve target molecule in Conjugation Buffer (pH 7.2-8.0) Conjugate Add activated PEG solution to target molecule solution Prep_Target->Conjugate Incubate_Activation Incubate for 15-30 min at RT Activate->Incubate_Activation Incubate_Activation->Conjugate Incubate_Conjugation Incubate for 2-4 hours at RT or overnight at 4°C Conjugate->Incubate_Conjugation Quench Add Quenching Buffer (e.g., Tris) to terminate reaction Incubate_Conjugation->Quench Purify Purify conjugate via SEC or IEX Quench->Purify Biological_Implications cluster_pk Pharmacokinetic (PK) Changes cluster_pd Pharmacodynamic (PD) & Immune Effects PEGylation PEGylation Size Increased Hydrodynamic Size PEGylation->Size Shielding Surface Charge Masking PEGylation->Shielding Steric Steric Hindrance at Binding Site PEGylation->Steric Immune Epitope Shielding PEGylation->Immune Clearance Reduced Renal Clearance Size->Clearance Shielding->Clearance HalfLife Increased Circulating Half-Life Clearance->HalfLife Activity Potentially Altered Receptor Binding Steric->Activity Immunogenicity Reduced Immunogenicity Immune->Immunogenicity

References

Methodological & Application

Application Notes and Protocols for m-PEG2-acid Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] This modification can enhance protein solubility, increase stability against proteolytic degradation, reduce immunogenicity, and prolong circulation half-life by increasing the hydrodynamic volume of the molecule.[1][2][3]

m-PEG2-acid is a heterobifunctional PEG linker containing a methoxy-terminated diethylene glycol spacer and a terminal carboxylic acid.[4][5] The carboxylic acid group can be activated to react with primary amines (e.g., the ε-amine of lysine residues or the N-terminal α-amine) on a protein to form a stable amide bond.[4][5] This document provides detailed protocols for the bioconjugation of proteins using this compound, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Method

The conjugation of this compound to a protein is typically achieved through a two-step carbodiimide-mediated coupling reaction.[6][7]

  • Activation of this compound: The carboxyl group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[6][7]

  • Conjugation to Protein: The NHS ester of this compound reacts with primary amine groups on the protein to form a stable amide bond, releasing NHS.

This two-step process enhances coupling efficiency and provides better control over the reaction.[6]

Visualization of the Reaction and Workflow

reaction_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step This compound This compound Activated_PEG m-PEG2-NHS Ester This compound->Activated_PEG Activation (pH 4.5-6.0) EDC_NHS EDC, NHS PEGylated_Protein PEG-Protein Conjugate Activated_PEG->PEGylated_Protein Amine Coupling (pH 7.2-8.5) Protein Protein

Caption: Chemical reaction workflow for protein PEGylation using this compound.

experimental_workflow prep 1. Protein Preparation activation 2. This compound Activation prep->activation Amine-free buffer conjugation 3. Conjugation Reaction activation->conjugation Add to protein solution quench 4. Quench Reaction conjugation->quench Add quenching agent purification 5. Purification quench->purification e.g., SEC, IEX analysis 6. Analysis purification->analysis e.g., SDS-PAGE, MS

Caption: Overall experimental workflow for this compound protein bioconjugation.

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[8][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine[9][10]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting columns or dialysis equipment

  • Chromatography system and appropriate columns (e.g., size-exclusion, ion-exchange)

Protocol 1: Protein Preparation
  • Dissolve the protein of interest in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.[9]

  • If the protein is stored in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer (e.g., PBS) using a desalting column or dialysis.

Protocol 2: Activation of this compound
  • Equilibrate the this compound, EDC, and NHS to room temperature before use.[8]

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • In a separate tube, dissolve EDC and NHS in Activation Buffer immediately before use.

  • Add the desired molar excess of EDC and NHS to the this compound solution. A common starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS relative to the this compound.[6]

  • Incubate the activation reaction for 15-30 minutes at room temperature.[6][8]

Protocol 3: Conjugation to Protein
  • Add the activated this compound (NHS ester) solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized to achieve the desired degree of PEGylation, with a starting point of a 10- to 50-fold molar excess of the linker.[9]

  • Adjust the pH of the reaction mixture to 7.2-8.5 using the Coupling Buffer to facilitate the reaction with primary amines.[6][11]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[9]

Protocol 4: Quenching the Reaction
  • (Optional but recommended) Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[9][10]

  • Incubate for 15 minutes at room temperature.[10]

Purification of PEGylated Protein

The purification of the PEGylated protein from unreacted PEG linker, protein, and reaction byproducts is a critical step. The choice of method depends on the physicochemical differences between the desired product and the contaminants.

Purification MethodPrinciple of SeparationApplication
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Effective for removing unreacted, low molecular weight PEG linkers and byproducts. Can also separate native protein from PEGylated protein.[][13]
Ion-Exchange Chromatography (IEX) Separation based on surface charge. PEGylation can shield protein surface charges, altering its interaction with the IEX resin.Can separate proteins based on the degree of PEGylation and can also separate positional isomers.[][14]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be used as a polishing step after IEX.[2][14]
Reversed-Phase Chromatography (RPC) Separation based on polarity/hydrophobicity.Useful for analytical scale separation and identification of PEGylation sites.[]

Characterization of PEGylated Protein

After purification, the PEG-protein conjugate should be characterized to determine the degree of PEGylation and confirm its integrity.

Characterization MethodInformation Obtained
SDS-PAGE Provides a qualitative assessment of the increase in molecular weight due to PEGylation. A shift in the band to a higher apparent molecular weight indicates successful conjugation.[13]
Mass Spectrometry (MS) Determines the precise molecular weight of the conjugate, allowing for the calculation of the average number of PEG chains attached per protein molecule.[1][15]
HPLC (SEC, IEX, RP-HPLC) Can be used to assess the purity of the conjugate and separate different PEGylated species.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the EDC-NHS coupling of this compound to a protein. These are starting recommendations and may require optimization for each specific protein.

ParameterRecommended RangeRationale
Activation pH 4.5 - 6.0Optimal for EDC activation of the carboxyl group.[6][8]
Coupling pH 7.2 - 8.5Promotes efficient reaction of the NHS ester with the primary amine.[6][9]
Molar Ratio (Linker:Protein) 10:1 to 50:1Should be determined empirically for each protein to achieve the desired degree of labeling.[9]
EDC Molar Excess (to Linker) 2 - 10 foldA 5-fold excess is a common starting point.[6]
NHS Molar Excess (to Linker) 2 - 5 foldA 2.5-fold excess is a common starting point.[6]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[9]
Incubation Time 30 - 60 min (RT) or 2 hours (4°C)May need to be extended for less reactive proteins.[9]
Quenching Agent Conc. 20 - 50 mMSufficient to stop the reaction by hydrolyzing unreacted NHS esters.[9]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low PEGylation Efficiency - Inactive reagents (EDC/NHS are moisture sensitive) - Suboptimal pH - Presence of amine-containing buffers- Use fresh, anhydrous reagents. - Verify the pH of the activation and coupling buffers. - Ensure the protein is in an amine-free buffer.
Protein Precipitation - High degree of PEGylation leading to aggregation - Change in protein solubility due to conjugation- Optimize the molar ratio of linker to protein. - Perform the reaction at a lower protein concentration.
Poor Separation during Purification - Inappropriate chromatography method- Try a different purification technique (e.g., IEX instead of SEC). - Optimize the gradient or buffer conditions for the chosen method.

Conclusion

The use of this compound with EDC/NHS chemistry provides a robust and versatile method for the bioconjugation of proteins. Careful optimization of reaction conditions, followed by appropriate purification and characterization, is essential for obtaining well-defined PEG-protein conjugates with desired therapeutic properties. This protocol provides a comprehensive guide for researchers to successfully implement this PEGylation strategy.

References

Application Notes and Protocols: A Step-by-Step Guide to m-PEG2-acid EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized "zero-length" crosslinking chemistry for covalently coupling carboxyl groups to primary amines, resulting in stable amide bonds. This method is highly versatile in bioconjugation, enabling the linkage of various molecules such as proteins, peptides, and oligonucleotides. The addition of NHS or its water-soluble analog, sulfo-NHS, significantly improves coupling efficiency by converting the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.

m-PEG2-acid is a heterobifunctional linker featuring a methyl group and a carboxylic acid group connected by a two-unit polyethylene glycol (PEG) chain. The hydrophilic PEG spacer enhances solubility in aqueous solutions. This guide provides a detailed protocol for the conjugation of this compound to a primary amine-containing molecule using EDC/NHS chemistry.

Reaction Mechanism and Workflow

The EDC/NHS coupling reaction is a two-step process:

  • Activation Step: EDC activates the carboxyl group on this compound, forming a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).

  • Coupling Step: NHS reacts with the O-acylisourea intermediate to create a more stable NHS ester. This semi-stable intermediate then reacts with a primary amine on the target molecule to form a stable amide bond. The reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7.0-8.5.

Reaction_Mechanism cluster_products mPEG2_acid This compound (-COOH) O_acylisourea O-acylisourea Intermediate (unstable) mPEG2_acid->O_acylisourea + EDC EDC EDC->O_acylisourea O_acylisourea->mPEG2_acid NHS_ester NHS Ester Intermediate (semi-stable) O_acylisourea->NHS_ester + NHS NHS / Sulfo-NHS NHS->NHS_ester Conjugate m-PEG2-Molecule (Amide Bond) NHS_ester->Conjugate + NHS_released NHS NHS_ester->NHS_released Amine_molecule Amine-containing Molecule (-NH2) Amine_molecule->Conjugate Isourea_byproduct Isourea Byproduct Hydrolysis Hydrolysis Hydrolysis->O_acylisourea

Caption: EDC/NHS Coupling Reaction Mechanism.

Data Summary

Successful and reproducible conjugation relies on several key quantitative parameters. The following tables summarize the recommended conditions and the stability of the NHS-ester intermediate.

Table 1: Recommended Reaction Conditions for this compound EDC/NHS Coupling

ParameterRecommended Value/RangeNotes
Activation pH 4.5 - 6.0Optimal for EDC activation of the carboxyl group. Use a non-amine, non-carboxylate buffer like MES.
Coupling pH 7.2 - 8.5Promotes efficient reaction of the NHS ester with the primary amine. Use a non-amine buffer like PBS.
EDC Molar Excess 2 - 10 fold (relative to this compound)A starting point of a 5-fold excess is commonly used.
NHS Molar Excess 1 - 1.5 fold (relative to EDC) or 2-5 fold (relative to this compound)A higher molar ratio of NHS:EDC can improve efficiency.
Activation Time 15 - 30 minutesAt room temperature. Sufficient for the formation of the NHS ester.
Coupling Time 2 hours to overnightAt room temperature or 4°C. Longer incubation can increase efficiency.
Temperature 4°C - Room Temperature (~25°C)Lower temperatures can increase the stability of the activated ester.

Table 2: pH-Dependent Hydrolysis of NHS-Esters

pHTemperature (°C)Half-life of NHS-Ester
7.004-5 hours
8.041 hour
8.6410 minutes
Data sourced from Thermo Fisher Scientific.

Experimental Protocols

This protocol provides a general guideline for the two-step EDC/NHS coupling of this compound to a primary amine-containing molecule. Optimization may be necessary for specific applications.

Materials
  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution (optional): 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF (if needed to dissolve reactants)

  • Desalting column or dialysis equipment for purification

Reagent Preparation
  • Equilibrate EDC, NHS/Sulfo-NHS, and this compound to room temperature before opening the vials to prevent moisture condensation.

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use, as they are moisture-sensitive and prone to hydrolysis. Do not store these solutions for extended periods.

  • Dissolve this compound in the Activation Buffer to the desired concentration. If solubility is an issue, a small amount of anhydrous DMSO or DMF can be used.

  • Dissolve the primary amine-containing molecule in the Coupling Buffer.

Step-by-Step Coupling Protocol

Experimental_Workflow start Start reagent_prep Reagent Preparation (this compound, EDC, NHS, Buffers) start->reagent_prep activation Activation of this compound (Add EDC and NHS) 15-30 min, RT reagent_prep->activation coupling Conjugation to Amine Molecule (Add activated PEG to amine) 2h RT or overnight at 4°C activation->coupling quenching Quenching (Optional) (Add Hydroxylamine or Tris) 15 min, RT coupling->quenching purification Purification (Desalting column, Dialysis, or Chromatography) quenching->purification analysis Analysis (MS, HPLC, FTIR) purification->analysis end End analysis->end

Caption: Experimental Workflow for EDC/NHS Coupling.
  • Activation of this compound:

    • In a reaction tube, combine the dissolved this compound with the freshly prepared EDC and NHS solutions in the Activation Buffer.

    • A typical molar excess is 2-10 fold for EDC and 1-1.5 fold for NHS relative to EDC.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step forms the NHS ester of this compound.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • The pH of the reaction mixture should be adjusted to 7.2-7.5 to facilitate the reaction with the amine.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To hydrolyze any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents, byproducts, and unreacted molecules using a desalting column, dialysis, or chromatography, depending on the size and properties of the final conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive EDC due to moisture exposure.Use a fresh, unopened vial of EDC. Ensure it is stored in a desiccator and equilibrated to room temperature before opening.
Suboptimal pH of reaction buffers.Verify the pH of your Activation Buffer (4.5-6.0) and Coupling Buffer (7.0-8.5) with a calibrated pH meter.
Presence of competing nucleophiles in buffers.Use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates.
Precipitation of Reactants Low solubility of the amine-containing molecule in the reaction buffer.Consider using a small amount of a water-miscible organic solvent like DMSO or DMF, keeping the final concentration low.
High Polydispersity of Conjugate Inconsistent activation or side reactions.Ensure rapid and thorough mixing during the addition of reagents. Optimize the molar ratios of EDC and NHS.

Conclusion

The EDC/NHS coupling chemistry provides a robust and versatile method for the conjugation of this compound to primary amine-containing molecules. By carefully controlling the reaction parameters, particularly pH and reagent concentrations, researchers can achieve high coupling efficiencies. The protocols and data presented in these application notes serve as a comprehensive guide for scientists and professionals in the field of drug development and bioconjugation. Further optimization for specific molecules and applications may be required to achieve the desired outcome.

Application Notes: Surface Functionalization of Nanoparticles Using m-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The surface modification of nanoparticles is a critical process for enhancing their utility in biomedical applications, particularly in drug delivery and diagnostics. Polyethylene glycol (PEG)ylation is a gold-standard strategy for improving the physicochemical properties of nanoparticles. It involves attaching PEG chains to the nanoparticle surface to create a hydrophilic, protective layer. This "stealth" coating enhances biocompatibility, improves colloidal stability by preventing aggregation, and crucially, reduces opsonization (the process of protein adsorption that flags nanoparticles for clearance by the immune system).[1][2][3] Consequently, PEGylated nanoparticles exhibit significantly prolonged systemic circulation times, which is essential for enabling them to reach their target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[4]

m-PEG2-acid is a heterobifunctional linker featuring a methoxy-terminated short diethylene glycol unit and a terminal carboxylic acid. The carboxylic acid group allows for covalent conjugation to nanoparticles displaying primary amine groups on their surface. This reaction is typically mediated by carbodiimide chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond.[5][6] The short, hydrophilic PEG spacer increases the aqueous solubility of the modified nanoparticle without adding excessive bulk.[5]

Key Applications

  • Drug Delivery: The primary application is to improve the pharmacokinetic profile of nanoparticle-based drug carriers.[7] The PEG layer reduces clearance by the reticuloendothelial system (RES), leading to longer blood circulation times and increased accumulation in target tissues like tumors.[1][8]

  • Bioimaging: In applications like Magnetic Resonance Imaging (MRI), PEG functionalization of magnetic nanoparticles (e.g., iron oxide) improves their water dispersibility and biocompatibility, making them more effective contrast agents.[9][10][11]

  • Theranostics: By combining therapeutic agents and imaging capabilities, this compound functionalized nanoparticles can be developed for integrated diagnostic and treatment platforms.

Physicochemical Characterization

Surface functionalization with this compound is expected to alter the physicochemical properties of the nanoparticles. These changes can be monitored using various analytical techniques to confirm successful conjugation. The table below summarizes typical changes observed for a model 100 nm amine-functionalized nanoparticle.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Amine-Functionalized Nanoparticles 100 ± 5< 0.20+30 ± 5
This compound Functionalized Nanoparticles 110 ± 7< 0.25+10 ± 5

Note: These values are representative and can vary based on the core nanoparticle material, initial surface chemistry, PEG grafting density, and reaction conditions. A significant increase in size or a PDI greater than 0.3 may indicate nanoparticle aggregation.[1]

Experimental Workflow and Protocols

The overall process for nanoparticle surface functionalization with this compound involves the activation of the linker's carboxylic acid group, conjugation to the nanoparticle, and subsequent purification and characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis AmineNP Amine-Functionalized Nanoparticles (Amine-NPs) Conjugation Conjugation Reaction (Amide Bond Formation) AmineNP->Conjugation ActivatePEG Activate this compound with EDC/NHS ActivatePEG->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purification (Centrifugation / Dialysis) Quench->Purify Characterize Characterization (DLS, Zeta, TEM) Purify->Characterize FinalNP This compound-NPs Characterize->FinalNP

Caption: Workflow for this compound nanoparticle functionalization.

Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of this compound to nanoparticles with primary amine surface groups using EDC/NHS chemistry.[6][12]

Materials:

  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification System: Centrifugal filter units (with appropriate Molecular Weight Cut-Off), dialysis cassettes, or size-exclusion chromatography (SEC) system.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS. A starting molar ratio of 1:2:2 (PEG:EDC:NHS) is recommended.[6] For example, use a 10- to 50-fold molar excess of the PEG linker relative to the estimated number of amine groups on the nanoparticle surface.[13]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the reactive NHS-activated ester.[6][12]

  • Nanoparticle Preparation:

    • Disperse the Amine-NPs in Reaction Buffer (PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Ensure the nanoparticles are well-suspended. If necessary, sonicate briefly in a bath sonicator.

  • Conjugation Reaction:

    • Add the freshly activated this compound solution to the nanoparticle suspension.

    • Ensure the pH of the final reaction mixture is ~7.4.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or orbital shaker).[6][12]

  • Quenching and Purification:

    • To quench any unreacted NHS-esters, add the Quenching Solution to a final concentration of 10-20 mM and incubate for an additional 15-20 minutes.[6]

    • Purify the PEGylated nanoparticles from excess reagents and byproducts.

      • For Centrifugal Filters: Transfer the reaction mixture to the filter unit. Centrifuge according to the manufacturer's instructions. Wash the nanoparticles by resuspending the pellet in fresh Reaction Buffer and repeating the centrifugation step 2-3 times.[13]

      • For Dialysis: Transfer the mixture to a dialysis cassette with an appropriate MWCO and dialyze against PBS at 4°C for 24-48 hours with several buffer changes.

  • Storage:

    • Resuspend the final purified this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.

Protocol 2: Characterization of Functionalized Nanoparticles

1. Dynamic Light Scattering (DLS) and Zeta Potential

  • Purpose: To measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles before and after functionalization.[12]

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., 10 mM NaCl or deionized water) to an optimal concentration for the instrument.

    • Transfer the sample to a suitable cuvette (e.g., a disposable zeta cell for both measurements).

    • Equilibrate the sample at 25°C for 1-2 minutes.

    • Perform the measurements according to the instrument's operating procedure.

    • Compare the results for bare Amine-NPs and the final this compound-NPs. A modest increase in diameter and a decrease in the positive zeta potential are indicative of successful PEGylation.

2. Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the nanoparticle core size, morphology, and state of dispersion.

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper TEM grid.

    • Allow the sample to sit for 1-2 minutes.

    • Wick away the excess fluid using filter paper.

    • (Optional) Apply a drop of negative stain (e.g., 2% uranyl acetate) for 30-60 seconds and wick away the excess.

    • Allow the grid to air-dry completely before imaging.

    • Analyze the images to confirm that the nanoparticle core remains intact and that no significant aggregation has occurred.

Mechanism of Action: Enhanced Biocompatibility and Circulation

The functionalization of nanoparticles with this compound creates a hydrophilic shield that sterically hinders the adsorption of opsonin proteins. This process, known as PEGylation, is fundamental to creating "stealth" nanoparticles that can evade the body's natural defense mechanisms.

G cluster_bare Bare Nanoparticle cluster_peg This compound Functionalized Nanoparticle BareNP Bare NP Opsonin Opsonin Proteins BareNP->Opsonin Opsonization Macrophage Macrophage (RES) Opsonin->Macrophage Phagocytosis PegNP PEG-NP Opsonin->PegNP Steric Hindrance Blood Prolonged Circulation PegNP->Blood Evades RES Tumor Tumor Site (EPR Effect) Blood->Tumor Passive Accumulation

Caption: PEGylation prevents opsonization, enabling longer circulation.

References

Application Notes and Protocols for the Conjugation of m-PEG2-acid to Peptides and Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and oligonucleotides. The covalent attachment of PEG chains can improve solubility, increase systemic circulation time by reducing renal clearance, and shield the molecule from enzymatic degradation and immune recognition.[1][2] m-PEG2-acid is a short, discrete PEG linker containing a terminal carboxylic acid, which allows for covalent conjugation to primary amines on biomolecules.[3] This document provides detailed application notes and experimental protocols for the successful conjugation of this compound to peptides and amino-modified oligonucleotides.

The conjugation process is a two-step reaction. First, the carboxylic acid of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester.[4] In the second step, the amine-reactive NHS ester is introduced to the peptide or amino-modified oligonucleotide, where it reacts with a primary amine to form a stable amide bond.[5]

Data Presentation: Quantitative Parameters for this compound Conjugation

Successful conjugation of this compound requires careful optimization of reaction parameters. The following tables summarize key quantitative data for the activation and conjugation steps, as well as for the subsequent purification of the PEGylated products.

ParameterRecommended Value/RangeNotes
Activation Step (this compound with EDC/NHS)
Activation pH4.5 - 6.0[6][7][8]Optimal for EDC activation of the carboxyl group. MES buffer is commonly used.[6]
EDC Molar Excess (to this compound)2 to 10-fold[7][8]A 5-fold excess is a common starting point.[7]
NHS/Sulfo-NHS Molar Excess (to this compound)2 to 5-fold[7]A 2.5-fold excess is often used.[7]
Activation Time15 - 30 minutes at room temperature[7]Sufficient for the formation of the NHS ester.
Conjugation Step (Activated this compound with Peptide/Oligonucleotide)
Coupling pH7.2 - 8.5[6][7]Promotes efficient reaction of the NHS ester with the primary amine. PBS or borate buffers are suitable.
Activated this compound Molar Excess (to biomolecule)20 to 50-fold[9]Higher excess can drive the reaction to completion.
Coupling Time2 hours at room temperature to overnight at 4°C[7][9]Longer incubation can increase conjugation efficiency.
Purification MethodPrincipleTypical PurityTypical YieldNotes
PEGylated Peptides
Reverse-Phase HPLC (RP-HPLC)Separation based on hydrophobicity.[10]>95%Variable, depends on reaction efficiency and peak separation.Most common method for peptide purification. The PEGylated peptide is typically more hydrophobic and elutes later.[11]
Size Exclusion Chromatography (SEC)Separation based on hydrodynamic radius.[10]Good for removing unreacted PEG and small molecules.HighUseful for initial cleanup but may not separate unreacted peptide from the product efficiently.[10]
Ion Exchange Chromatography (IEX)Separation based on charge.[10]Can separate based on the degree of PEGylation.GoodThe PEG chain can shield charges, altering elution behavior.[10]
PEGylated Oligonucleotides
Anion Exchange HPLC (AEX-HPLC)Separation based on the negative charge of the phosphate backbone.[12][13]High (>90%)GoodThe PEGylated oligonucleotide has the same net charge but a larger size, which can affect elution. A salt gradient is used for elution.[12][13]
Reverse-Phase HPLC (RP-HPLC)Separation based on hydrophobicity.[9]HighGoodThe PEGylated oligonucleotide is more hydrophobic and has a longer retention time.[9]
UltrafiltrationSeparation based on molecular weight cutoff.Good for removing unreacted PEG and salts.HighNot effective for separating unreacted oligonucleotide from the product.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol details the conjugation of this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine residue).

Materials:

  • Peptide with a primary amine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: RP-HPLC with a C18 column

Procedure:

  • Peptide Preparation: Dissolve the peptide in Coupling Buffer to a final concentration of 1-5 mg/mL.

  • Activation of this compound:

    • In a separate tube, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A 5-fold molar excess of EDC and a 2.5-fold molar excess of NHS over this compound is recommended.[7]

    • Incubate the activation mixture at room temperature for 15-30 minutes.[7]

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the freshly activated this compound NHS ester solution to the peptide solution.[9]

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 20-30% to avoid peptide precipitation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Purify the reaction mixture using RP-HPLC.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5-95% acetonitrile over 30 minutes.

    • Monitor the elution profile at 220 nm and 280 nm. The PEGylated peptide will elute later than the unmodified peptide.

    • Collect fractions and confirm the product identity and purity by mass spectrometry.

Protocol 2: Conjugation of this compound to an Amino-Modified Oligonucleotide

This protocol describes the conjugation of this compound to an oligonucleotide that has been synthesized with a primary amine linker, typically at the 5' or 3' terminus.

Materials:

  • Amino-modified oligonucleotide (desalted, HPLC-purified)

  • This compound

  • EDC

  • NHS

  • Anhydrous DMF or DMSO

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.0-8.5[9]

  • Nuclease-free water

  • Purification System: Anion Exchange HPLC (AEX-HPLC)

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.[9]

  • Activation of this compound:

    • In a separate microcentrifuge tube, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A 1.2-fold molar excess of both EDC and NHS over the this compound is recommended for this application.[9]

    • Aim for a final concentration of the activated linker of approximately 100 mM.

    • Incubate the activation mixture at room temperature for 15-30 minutes.[9]

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the freshly activated this compound NHS ester solution to the dissolved oligonucleotide.[9]

    • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture does not exceed 20-30% to avoid precipitation of the oligonucleotide.[9]

    • Vortex the mixture gently and incubate at room temperature for 2-4 hours or overnight at 4°C.[9]

  • Purification:

    • Purify the PEGylated oligonucleotide by AEX-HPLC.

    • Use a salt gradient (e.g., sodium chloride or sodium perchlorate) in a buffered mobile phase (e.g., Tris-HCl) to elute the oligonucleotides.

    • Monitor the elution at 260 nm. The PEGylated oligonucleotide will have a similar retention time to the un-PEGylated one due to the same charge, but separation can be achieved based on the difference in hydrodynamic volume.

    • Collect fractions and analyze by MALDI-TOF mass spectrometry to confirm successful conjugation.

Visualizations

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Biomolecule cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis mPEG_acid This compound activated_PEG m-PEG2-NHS Ester mPEG_acid->activated_PEG pH 4.5-6.0 15-30 min, RT EDC_NHS EDC + NHS (in DMF/DMSO) EDC_NHS->activated_PEG conjugate PEGylated Biomolecule activated_PEG->conjugate pH 7.2-8.5 2h RT or O/N 4°C biomolecule Peptide or Amino- Oligonucleotide biomolecule->conjugate hplc HPLC (RP or AEX) conjugate->hplc pure_conjugate Purified PEGylated Biomolecule hplc->pure_conjugate ms Mass Spectrometry (MALDI-TOF or ESI) pure_conjugate->ms characterization Characterized Product ms->characterization

Caption: Experimental workflow for this compound conjugation.

G cluster_reactants Reactants cluster_activation Activation cluster_conjugation Conjugation mPEG_acid This compound (-COOH) O_acylisourea O-acylisourea intermediate (unstable) mPEG_acid->O_acylisourea + EDC Biomolecule Peptide/Oligonucleotide (-NH2) Amide_bond Stable Amide Bond Biomolecule->Amide_bond EDC EDC NHS NHS NHS_ester NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS_ester->Amide_bond + Biomolecule (-NH2)

Caption: Chemical pathway of EDC/NHS mediated conjugation.

References

Application Notes and Protocols for m-PEG2-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, connecting the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. m-PEG2-acid is a hydrophilic, non-cleavable linker that plays a pivotal role in modern ADC design.[1][2][3] Its structure, featuring a methoxy-terminated diethylene glycol (PEG2) spacer and a terminal carboxylic acid, offers several advantages in ADC development.

The primary amine-reactive carboxylic acid group allows for stable amide bond formation with amine-containing payloads, while the PEG spacer enhances the hydrophilicity of the ADC.[2][4] This increased hydrophilicity can mitigate the aggregation often associated with hydrophobic payloads, improve the ADC's solubility and stability in circulation, and potentially lead to a more favorable pharmacokinetic profile.[5][6]

These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs utilizing an this compound linker, as well as methods for evaluating their in vitro efficacy.

Data Presentation: Physicochemical and In Vitro Properties of an this compound Containing ADC

The inclusion of an this compound linker can favorably impact the properties of an ADC. The following tables present representative data for a hypothetical anti-HER2 ADC constructed with an this compound linker and a tubulin-inhibiting payload, compared to a non-PEGylated counterpart.

Table 1: Physicochemical Characterization of Anti-HER2 ADCs

ParameterADC with this compound LinkerADC with Non-PEGylated LinkerMethod
Average Drug-to-Antibody Ratio (DAR) 3.83.5Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry
Monomer Purity (%) >98%95%Size Exclusion Chromatography (SEC-HPLC)
Aggregation (%) <2%5%SEC-HPLC
In Vitro Plasma Stability (% Payload Release after 7 days) < 5%>10%Incubation in human plasma followed by LC-MS analysis

Table 2: In Vitro Cytotoxicity of Anti-HER2 ADCs against HER2-Positive Cancer Cell Lines

Cell LineADC with this compound Linker IC50 (nM)ADC with Non-PEGylated Linker IC50 (nM)
SK-BR-3 0.81.5
BT-474 1.22.1
NCI-N87 1.52.8

Table 3: Pharmacokinetic Parameters of Anti-HER2 ADCs in a Murine Model

ParameterADC with this compound LinkerADC with Non-PEGylated Linker
Clearance (mL/hr/kg) 0.250.5
Half-life (t½) (hours) 150100
Area Under the Curve (AUC) (µg*hr/mL) 50003500

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process involving the activation of the linker, conjugation to the payload, and subsequent conjugation of the drug-linker complex to the antibody.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form an NHS-ester, which then reacts with an amine-containing cytotoxic drug.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.

    • In a separate tube, dissolve EDC and NHS in the reaction buffer to final concentrations of 200 mM and 500 mM, respectively.

    • Add the EDC and NHS solutions to the this compound solution. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).

    • Incubate the reaction mixture for 30 minutes at room temperature. The resulting activated this compound NHS-ester is now ready for the next step. It is recommended to use the activated linker immediately.

  • Conjugation to Amine-Containing Payload:

    • Dissolve the amine-containing cytotoxic payload in PBS (pH 7.2-7.5).

    • Add the activated this compound NHS-ester solution to the payload solution. A 3-fold molar excess of the activated linker is typically used to ensure complete conjugation of the drug.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Monitor the reaction progress by LC-MS.

    • Purify the resulting drug-linker conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Antibody Thiolation via Disulfide Bond Reduction

This protocol describes the partial reduction of interchain disulfide bonds in the antibody hinge region to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reduction Buffer: PBS with 1 mM EDTA, pH 7.4

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a solution of the mAb in the reduction buffer at a concentration of 5-10 mg/mL.

  • Prepare a fresh stock solution of TCEP in the reduction buffer.

  • Add TCEP to the mAb solution. For a target of 4 thiols per antibody (DAR=4), a molar ratio of approximately 2-3 moles of TCEP per mole of antibody is a good starting point. The ratio should be optimized for each specific antibody.

  • Incubate the reaction at 37°C for 60-90 minutes.

  • Immediately following incubation, remove excess TCEP by passing the solution through a desalting column equilibrated with the reduction buffer.

Protocol 3: Conjugation of Drug-Linker to Thiolated Antibody

This protocol details the final conjugation step to create the ADC. This example assumes the payload-linker from Protocol 1 has been modified to contain a maleimide group for thiol-reactive conjugation.

Materials:

  • Thiolated antibody (from Protocol 2)

  • Maleimide-activated this compound-Payload (prepared separately)

  • Conjugation Buffer: PBS, pH 7.4

  • N-acetylcysteine (for quenching)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Dissolve the maleimide-activated this compound-payload in DMSO to a stock concentration of 10 mM.

  • Add a 5-fold molar excess of the drug-linker solution to the thiolated antibody solution. Ensure the final DMSO concentration is below 10% (v/v).

  • Incubate the reaction for 2 hours at room temperature with gentle agitation.

  • Quench the reaction by adding N-acetylcysteine to a final concentration of 1 mM and incubating for 20 minutes.

  • Purify the ADC using a size-exclusion chromatography (SEC) system to remove unconjugated drug-linker and other small molecules.

Protocol 4: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Principle: HIC separates ADC species based on hydrophobicity. Each conjugated drug-linker increases the hydrophobicity of the ADC.

  • Column: TSKgel Butyl-NPR or similar HIC column.

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Inject 15-20 µg of the purified ADC.

    • Elute with a linear gradient from 100% A to 100% B over 30 minutes.

    • Monitor absorbance at 280 nm.

    • The number of peaks corresponds to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated from the weighted average of the peak areas.

2. Purity and Aggregation Analysis by SEC-HPLC:

  • Principle: SEC separates molecules based on size.

  • Column: TSKgel G3000SWxl or similar SEC column.

  • Mobile Phase: Isocratic elution with PBS, pH 7.4.

  • Procedure:

    • Run the column at a flow rate of 0.5 mL/min.

    • Inject 20-50 µg of the ADC.

    • Monitor absorbance at 280 nm.

    • Integrate the peak areas for the monomer, high-molecular-weight species (aggregates), and low-molecular-weight species (fragments).

Protocol 5: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the potency (IC50) of the ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.

  • Remove the medium from the cells and add the ADC or antibody solutions. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis using this compound cluster_linker_prep Drug-Linker Synthesis cluster_ab_prep Antibody Preparation cluster_conjugation ADC Synthesis & Purification cluster_characterization Characterization mPEG2_acid This compound Activated_Linker Activated Linker (NHS-ester) mPEG2_acid->Activated_Linker EDC, NHS Drug_Linker Drug-Linker Conjugate Activated_Linker->Drug_Linker Amide Bond Formation Payload Amine-Payload Payload->Drug_Linker Crude_ADC Crude ADC Drug_Linker->Crude_ADC Thiol-Maleimide Conjugation Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody (Thiolated) Antibody->Reduced_Ab TCEP Reduction Reduced_Ab->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC SEC Purification DAR_Analysis DAR Analysis (HIC-HPLC) Purified_ADC->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC-HPLC) Purified_ADC->Purity_Analysis Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purified_ADC->Cytotoxicity

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action Mechanism of Action of a Tubulin Inhibitor ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC ADC (this compound linker) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Payload Released Payload (e.g., MMAE) Lysosome->Released_Payload 4. Payload Release (Antibody Degradation) Tubulin Tubulin Dimers Released_Payload->Tubulin 5. Inhibition of Tubulin Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 6. Induction of Apoptosis

Caption: Mechanism of action for an ADC with a tubulin inhibitor payload.

Conclusion

The this compound linker is a valuable tool in the development of antibody-drug conjugates. Its hydrophilic nature can enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads, leading to improved physicochemical properties and pharmacokinetics. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and characterization of ADCs utilizing an this compound linker, as well as for the evaluation of their in vitro efficacy. Careful optimization of conjugation conditions and thorough characterization are essential for the development of safe and effective ADC therapeutics.

References

Designing PROTAC Linkers with m-PEG2-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting these two components.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4]

Among various linker types, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][5] This document provides detailed application notes and protocols for designing PROTACs using m-PEG2-acid, a short PEG linker, offering guidance on synthesis, evaluation, and data interpretation.

Mechanism of Action of PROTACs

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[6] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination.[7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[8]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Polyubiquitination Ub Ubiquitin Ub->E3

PROTAC-mediated protein degradation pathway.

Quantitative Data on PEG Linker Length in PROTACs

The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair.[1][9] While longer PEG linkers (PEG3 and above) have been extensively studied, shorter linkers like PEG2 can also be effective, although their impact on degradation potency can be highly context-dependent.

For instance, in a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs using the von Hippel-Lindau (VHL) E3 ligase, a clear structure-activity relationship with respect to PEG linker length has been observed. Although specific data for a PEG2 linker in this series is not widely published, the general trend suggests an optimal length for efficient degradation.

Table 1: In Vitro Degradation of BRD4 by VHL-recruiting PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
Data is compiled from publicly available research for illustrative purposes.[1][10]

Interestingly, for some PROTACs, particularly those recruiting the Cereblon (CRBN) E3 ligase, shorter PEG linkers (1-2 PEG units) have shown reduced degradation potency for BRD4 compared to PROTACs with no PEG linker or longer PEG linkers (4-5 units).[9] This highlights the complex interplay between the linker, the target protein, and the E3 ligase in forming a stable and productive ternary complex.

Table 2: Physicochemical and Permeability Properties of BRD4-targeting PROTACs

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.820
PEG41.535
PEG51.340
PEG61.130
Data is compiled from publicly available research for illustrative purposes.[1][10]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC using this compound via amide bond formation. This example assumes the POI ligand has a free amine and the E3 ligase ligand has a free amine.

Synthesis_Workflow Step1 Step 1: Amide Coupling (POI-NH2 + this compound) Intermediate POI-PEG2-acid Intermediate Step1->Intermediate Step2 Step 2: Amide Coupling (Intermediate + E3-NH2) Intermediate->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

A typical workflow for PROTAC synthesis.

Materials:

  • POI ligand with a primary or secondary amine

  • E3 ligase ligand with a primary or secondary amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Step 1: Synthesis of the POI-PEG2-acid Intermediate

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the POI ligand-NH2 (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Slowly add the POI ligand solution to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude intermediate by flash column chromatography.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the purified POI-PEG2-acid intermediate (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes at room temperature.

  • Dissolve the E3 ligase ligand-NH2 (1.2 equivalents) in anhydrous DMF and add it to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC using reverse-phase preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for Protein Degradation Analysis

This protocol is used to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cellular Viability Assay

This assay determines the effect of PROTAC-induced protein degradation on cell proliferation.

Materials:

  • Cell line of interest

  • 96-well plates

  • PROTAC stock solution

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and plot the cell viability against the PROTAC concentration to determine the IC50 or GI50.

Logical Relationships in PROTAC Evaluation

The evaluation of a novel PROTAC involves a series of interconnected experiments to build a comprehensive understanding of its activity.

Evaluation_Workflow Synthesis PROTAC Synthesis & Purification Biochem Biochemical Assays (Binding Affinity - SPR, ITC) Synthesis->Biochem Cellular Cellular Assays Synthesis->Cellular Ternary Ternary Complex Formation (Co-IP, FRET) Biochem->Ternary Degradation Protein Degradation (Western Blot - DC50, Dmax) Cellular->Degradation Cellular->Ternary Function Functional Assays (Cell Viability - IC50) Degradation->Function

Experimental workflow for PROTAC evaluation.

Conclusion

The design of PROTACs with this compound linkers requires careful consideration of the specific biological context, including the target protein and the E3 ligase. While shorter PEG linkers may offer advantages in certain scenarios, their efficacy must be empirically determined. The protocols provided herein offer a framework for the synthesis and evaluation of PROTACs incorporating this compound, enabling researchers to systematically investigate the impact of this linker on protein degradation and cellular function. A thorough characterization, including quantitative analysis of degradation, binding, and functional outcomes, is essential for the successful development of novel PROTAC-based therapeutics.

References

Application Notes and Protocols for Surface Modification with m-PEG2-acid to Reduce Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-specific binding (NSB) of proteins and other biomolecules to surfaces is a persistent challenge in a wide range of applications, from immunoassays and biosensors to drug delivery systems. This unwanted binding can lead to high background signals, reduced sensitivity, and inaccurate results. Surface modification with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted and effective strategy to mitigate NSB. The hydrophilic and neutral nature of PEG creates a hydration layer that sterically hinders the approach and adsorption of proteins.

This document provides detailed application notes and protocols for the use of m-PEG2-acid (methoxy-polyethylene glycol-2-acid) for modifying various surfaces to reduce non-specific binding. This compound is a short-chain PEG derivative with a terminal carboxylic acid group, which allows for covalent attachment to amine-functionalized surfaces.

Principle of Action

The primary mechanism by which PEGylated surfaces resist protein adsorption is through the formation of a dense, hydrophilic layer. This layer creates a steric barrier that repels proteins and other biomolecules, preventing them from interacting with the underlying substrate. The effectiveness of NSB reduction is influenced by factors such as the density and length of the PEG chains on the surface. A higher grafting density of PEG chains generally leads to a greater reduction in protein adsorption.

Quantitative Data on Reduction of Non-Specific Binding

The following table summarizes representative data on the reduction of non-specific binding achieved through PEGylation of surfaces. While specific data for this compound on all surface types is not extensively published, the following examples from studies using similar PEG derivatives on various substrates demonstrate the efficacy of this approach.

Surface TypePEG Derivative UsedAnalyteReduction in Non-Specific BindingReference
Polyacrylate HydrogelPEG-diacrylateStaphylococcal Enterotoxin B (SEB)~10-fold decrease[1]
GlassSilanated monomethoxy-PEG (m-PEG)Fibrinogen>95% reduction[2]
GoldPEG-type hydrophilic spacerFKBP12 in E. coli lysateEnabled accurate K(d) estimation[3][4]

Experimental Protocols

Here, we provide detailed protocols for the modification of common laboratory surfaces—gold, glass, and polystyrene—with this compound. The general workflow involves two key steps: first, the introduction of amine groups onto the surface (surface functionalization), and second, the covalent coupling of this compound to these amine groups.

Protocol 1: Modification of Gold Surfaces

Gold surfaces, commonly used in applications like Surface Plasmon Resonance (SPR), can be functionalized with a self-assembled monolayer (SAM) of an amine-terminated thiol.

Materials:

  • Gold-coated substrate (e.g., SPR chip)

  • 11-amino-1-undecanethiol hydrochloride (AUT)

  • Anhydrous ethanol

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Surface Cleaning: Thoroughly clean the gold substrate by rinsing with ethanol and water, followed by drying under a stream of nitrogen. Plasma cleaning, if available, is recommended.

  • Amine Functionalization (SAM formation): a. Prepare a 1-10 mM solution of 11-amino-1-undecanethiol hydrochloride in anhydrous ethanol. b. Immerse the clean gold substrate in the AUT solution and incubate for at least 12 hours at room temperature to allow for the formation of a stable SAM. c. Rinse the substrate thoroughly with ethanol to remove non-adsorbed thiols, followed by a final rinse with water. Dry under a stream of nitrogen.

  • Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO. b. Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the this compound solution. c. Allow the activation reaction to proceed for 15-60 minutes at room temperature to form the NHS-activated ester.

  • Coupling of this compound to the Amine-Functionalized Surface: a. Immediately apply the activated this compound solution to the amine-functionalized gold surface. b. Incubate for 2-4 hours at room temperature in a humid chamber to prevent evaporation.

  • Quenching: a. Rinse the surface with Coupling Buffer. b. Immerse the surface in the Quenching Solution for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Final Washing: a. Wash the surface extensively with water and then with PBS. b. The this compound modified surface is now ready for use.

Protocol 2: Modification of Glass Surfaces

Glass surfaces (e.g., microscope slides, coverslips) can be amine-functionalized using silane chemistry.

Materials:

  • Glass substrate

  • Piranha solution (use with extreme caution) or base piranha solution

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • EDC, NHS

  • Activation Buffer, Coupling Buffer, Quenching Solution (as in Protocol 1)

  • Anhydrous DMF or DMSO

Procedure:

  • Surface Cleaning and Activation: a. Clean the glass substrate by sonicating in a detergent solution, followed by thorough rinsing with deionized water. b. Activate the surface by immersing in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood. c. Rinse extensively with deionized water and dry in an oven at 110°C for at least 1 hour.

  • Amine Functionalization (Silanization): a. Prepare a 2% (v/v) solution of APTES in anhydrous toluene. b. Immerse the clean, dry glass substrate in the APTES solution and incubate for 1-2 hours at room temperature with gentle agitation. c. Rinse the substrate with toluene, followed by ethanol, and finally deionized water to remove excess silane. d. Cure the silanized surface by baking in an oven at 110°C for 30-60 minutes.

  • Activation and Coupling of this compound: a. Follow steps 3 and 4 from Protocol 1 to activate the this compound and couple it to the amine-functionalized glass surface.

  • Quenching and Final Washing: a. Follow steps 5 and 6 from Protocol 1 to quench the reaction and wash the surface.

Protocol 3: Modification of Polystyrene Surfaces

Polystyrene surfaces (e.g., microplate wells) are generally hydrophobic and require surface activation to introduce functional groups for covalent modification. Plasma treatment is an effective method for this.

Materials:

  • Polystyrene microplate

  • Plasma cleaner (with argon or oxygen gas)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene or isopropanol

  • This compound

  • EDC, NHS

  • Activation Buffer, Coupling Buffer, Quenching Solution (as in Protocol 1)

  • Anhydrous DMF or DMSO

Procedure:

  • Surface Activation (Plasma Treatment): a. Place the polystyrene microplate in a plasma cleaner. b. Treat the surface with argon or oxygen plasma according to the manufacturer's instructions to generate hydroxyl and other reactive groups. This process typically takes a few minutes.

  • Amine Functionalization (Silanization): a. Immediately after plasma treatment, add a 2% (v/v) solution of APTES in anhydrous toluene or isopropanol to the wells of the microplate. b. Incubate for 1-2 hours at room temperature. c. Aspirate the APTES solution and wash the wells thoroughly with the solvent (toluene or isopropanol), followed by ethanol and then deionized water. d. Dry the plate, for example, by baking at 50°C for 30 minutes.

  • Activation and Coupling of this compound: a. Follow steps 3 and 4 from Protocol 1 to activate the this compound and couple it to the amine-functionalized polystyrene surface. Ensure the entire surface of each well is covered with the activated PEG solution.

  • Quenching and Final Washing: a. Aspirate the activated PEG solution from the wells. b. Add the Quenching Solution to each well and incubate for 15-30 minutes. c. Aspirate the Quenching Solution and wash the wells multiple times with PBS. The plate is now ready for use.

Visualizations

Experimental Workflow for Surface Modification

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Amine Functionalization cluster_2 Step 3: this compound Coupling cluster_3 Final Product Clean Clean Surface (e.g., Plasma, Piranha) Activate Activate Surface (Introduce -OH groups) Clean->Activate Silanize Silanization (e.g., APTES for Glass/Polystyrene) Activate->Silanize SAM SAM Formation (e.g., AUT for Gold) Activate->SAM ActivatePEG Activate this compound (EDC/NHS Chemistry) Silanize->ActivatePEG SAM->ActivatePEG CouplePEG Couple to Amine Surface ActivatePEG->CouplePEG Quench Quench Reaction (e.g., Ethanolamine) CouplePEG->Quench FinalSurface PEGylated Surface with Reduced Non-Specific Binding Quench->FinalSurface

Caption: General workflow for modifying surfaces with this compound.

Logical Relationship of Factors Affecting Non-Specific Binding

G cluster_0 Surface Properties cluster_1 PEG Layer Properties cluster_2 Mitigation Strategy NSB Non-Specific Binding Hydrophobicity Hydrophobicity Hydrophobicity->NSB Charge Surface Charge Charge->NSB Roughness Surface Roughness Roughness->NSB PEGDensity PEG Density PEGDensity->NSB reduces PEGLenth PEG Chain Length PEGLenth->NSB reduces PEGylation Surface PEGylation (this compound) PEGylation->PEGDensity PEGylation->PEGLenth

Caption: Factors influencing non-specific binding and mitigation by PEGylation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Non-Specific Binding After PEGylation Incomplete surface coverage with PEG.Increase the concentration of this compound during the coupling step. Optimize reaction time and conditions for amine functionalization and PEG coupling.
Inadequate cleaning of the surface.Ensure thorough cleaning of the initial substrate. Use high-purity solvents and reagents.
Low Efficiency of PEG Coupling Inactive EDC or NHS.Use fresh, anhydrous EDC and NHS. Store reagents properly to prevent hydrolysis.
Incorrect pH for coupling reaction.Ensure the activation of this compound is performed at pH 6.0 and the coupling to the amine surface is at pH 7.2-7.5.
Presence of primary amines in buffers.Avoid using buffers containing primary amines (e.g., Tris) during the coupling step as they will compete with the reaction.

By following these protocols and considering the key factors influencing PEGylation, researchers can effectively modify surfaces with this compound to significantly reduce non-specific binding, leading to more reliable and sensitive assays.

References

Application Notes and Protocols for Bioconjugation of m-PEG2-acid to Primary Amine Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique in research and pharmaceutical development. PEGylation can enhance the therapeutic properties of molecules by increasing their solubility, extending their circulating half-life, and reducing immunogenicity.[1][2][3] m-PEG2-acid is a short, hydrophilic linker containing a terminal carboxylic acid that can be covalently coupled to primary amine groups on proteins, peptides, or other molecules.[4][5][6] This document provides detailed application notes and protocols for the bioconjugation of this compound to primary amines using the robust and well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[7][8]

Principle of the Reaction

The conjugation of this compound to a primary amine is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[7][9]

  • Formation of a Stable NHS Ester and Amine Coupling: To improve efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[7][8] This activated PEG derivative then readily reacts with a primary amine on the target molecule to form a stable amide bond.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the bioconjugation of this compound to primary amines. Optimization may be required for specific applications.

ParameterRecommended Range/ValueNotes
Activation pH 4.5 - 6.0Use of a non-amine, non-carboxylate buffer such as MES is critical.[10][11]
Coupling pH 7.0 - 8.5A buffer like phosphate-buffered saline (PBS) is commonly used.[10][11]
Molar Ratio (EDC:this compound) 2-10 fold molar excessA higher excess may be needed for less efficient reactions.[11]
Molar Ratio (NHS:this compound) 2-5 fold molar excessHelps to efficiently generate the amine-reactive intermediate.[11]
Activation Time 15 - 30 minutesAt room temperature.[10][11]
Conjugation Time 1-2 hours at room temperature or overnight at 4°CLonger incubation times may be necessary for less reactive amines.[10]
Quenching Agent Concentration 20-50 mMTris buffer, hydroxylamine, or glycine can be used to stop the reaction.[9][11]

Experimental Protocols

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[12]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[12]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5[12]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (if needed for solubility)

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)[]

  • Reaction vessels and stirring equipment

Protocol: Two-Step Bioconjugation

This protocol provides a general guideline and may require optimization.

Step 1: Activation of this compound

  • Equilibrate all reagents, especially EDC and NHS, to room temperature before use to prevent moisture condensation.[9][12]

  • Dissolve the this compound in Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used.

  • Add EDC and NHS to the this compound solution. A molar excess of 2-10 fold for EDC and 2-5 fold for NHS over this compound is recommended.[11]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[10][11]

Step 2: Conjugation to the Primary Amine

  • Immediately add the activated this compound solution to the amine-containing molecule, which should be in the Coupling Buffer.

  • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary. The reaction between the NHS ester and the primary amine is most efficient at a neutral to slightly alkaline pH.[9][10]

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

Step 3: Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Solution to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS esters.[11]

  • Incubate for 15-30 minutes at room temperature.

Step 4: Purification of the Conjugate

  • Purify the final conjugate to remove unreacted reagents, byproducts, and unconjugated molecules. Common purification methods for PEGylated proteins include:

    • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[]

    • Ion Exchange Chromatography (IEX): Can be used to separate PEGylated proteins as the PEG chains can shield surface charges.[]

    • Hydrophobic Interaction Chromatography (HIC): Another option for separating PEGylated proteins from their unmodified counterparts.[]

    • Reverse Phase Chromatography (RPC): Often used for the purification of PEGylated peptides and small proteins.[]

Step 5: Characterization of the Conjugate

The resulting bioconjugate can be characterized by various methods, such as SDS-PAGE (which will show a shift in molecular weight for PEGylated proteins), mass spectrometry, and HPLC analysis.

Visualizations

cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling mPEG_acid This compound (R-COOH) o_acylisourea O-Acylisourea Intermediate (Reactive) mPEG_acid->o_acylisourea + EDC EDC EDC->o_acylisourea NHS_ester NHS Ester (Amine-Reactive) o_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester final_conjugate Final Conjugate (Stable Amide Bond) NHS_ester->final_conjugate + primary_amine Primary Amine (R'-NH2) primary_amine->final_conjugate

Caption: Chemical reaction pathway for this compound and primary amine conjugation.

prep Prepare Reagents (this compound, EDC, NHS, Buffers) activation Activate this compound with EDC/NHS (pH 4.5-6.0, 15-30 min) prep->activation coupling Couple Activated PEG to Amine (pH 7.2-8.0, 1-2h RT or overnight 4°C) activation->coupling prep_amine Prepare Amine-Containing Molecule in Coupling Buffer prep_amine->coupling quenching Quench Reaction (Tris or Hydroxylamine) coupling->quenching purification Purify Conjugate (e.g., SEC, IEX) quenching->purification characterization Characterize Final Product (e.g., SDS-PAGE, MS) purification->characterization

Caption: Experimental workflow for this compound bioconjugation.

cluster_troubleshooting Troubleshooting Low Yield low_yield Low or No Product Yield inactive_edc Inactive EDC due to moisture? low_yield->inactive_edc wrong_ph Incorrect pH? low_yield->wrong_ph suboptimal_ratio Suboptimal Molar Ratios? low_yield->suboptimal_ratio buffer_issues Buffer contains amines/carboxylates? low_yield->buffer_issues use_fresh_edc Use fresh, anhydrous EDC inactive_edc->use_fresh_edc verify_ph Verify Activation (4.5-6.0) and Coupling (7.0-8.5) pH wrong_ph->verify_ph optimize_ratio Optimize molar excess of EDC and NHS suboptimal_ratio->optimize_ratio use_correct_buffer Use non-interfering buffers (e.g., MES, PBS) buffer_issues->use_correct_buffer

Caption: Logical workflow for troubleshooting low-yield reactions.

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG2-acid conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG2-acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for low-yield PEGylation experiments. Below you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format to directly address common issues encountered when conjugating this compound to proteins, peptides, and other amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of an this compound conjugation reaction?

The conjugation of this compound to a primary amine (-NH₂) on a target molecule involves a two-step process. First, the terminal carboxylic acid group on the this compound is activated using coupling agents, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[1][2][3] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[2][4] This unstable intermediate is then stabilized by NHS to create a more stable, amine-reactive NHS ester.[2][4] In the second step, this activated PEG-NHS ester readily reacts with a primary amine on the target molecule (such as the ε-amino group of a lysine residue) to form a stable, covalent amide bond, releasing NHS as a byproduct.[2][5][6]

Q2: What are the most common causes of low yield in this compound conjugation reactions?

Low yield is often attributed to the hydrolysis of the activated PEG intermediate. The NHS ester is susceptible to reaction with water, which converts it back to an unreactive carboxylic acid, directly competing with the desired reaction with the amine.[5] Other primary causes include:

  • Suboptimal Reaction pH: Incorrect pH can lead to poor activation, rapid hydrolysis of the NHS ester, or protonation of the target amines, rendering them non-nucleophilic.[5][7]

  • Inactive Reagents: Improper storage or handling of this compound, EDC, or NHS can lead to degradation, particularly due to moisture.[5][8]

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the target molecule for the activated PEG, quenching the reaction.[5][8][9]

  • Insufficient Accessible Amines: The primary amines on the target molecule may be sterically hindered or buried within its three-dimensional structure, preventing the PEG reagent from accessing them.[5]

Q3: What are the optimal reaction conditions (pH, buffer, temperature)?

Optimizing reaction conditions is critical for success. The process has two distinct pH optima:

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[7][9] A non-amine buffer like MES is recommended for this step.[7][9]

  • Conjugation Step: The reaction of the activated PEG-NHS ester with primary amines is most efficient at a pH of 7.2 to 8.5.[2][4][5] This pH range strikes a balance between ensuring the amine is deprotonated and nucleophilic while minimizing rapid hydrolysis of the NHS ester.[5] Buffers such as phosphate-buffered saline (PBS) or borate are suitable for this step.[9][10]

  • Temperature: Reactions are typically performed for 2 hours at room temperature or overnight at 4°C to provide more control and stability.[1][2]

Q4: How do I choose the correct molar ratio of reactants?

The optimal molar ratios can be target-dependent and often require empirical optimization. However, good starting points are:

  • Activation: A molar excess of EDC and NHS over the this compound is used to drive the formation of the NHS ester. Common ratios for this compound:EDC:NHS are 1:2:2 or 1:5:2.5.[2][4]

  • Conjugation: A 10- to 50-fold molar excess of the activated PEG reagent over the target amine-containing molecule is a common starting point for protein conjugation to ensure the reaction proceeds to completion.[2][5]

Troubleshooting Guide for Low Conjugation Yield

This section provides a systematic approach to diagnosing and resolving the underlying causes of low yield.

Problem 1: No or very little PEGylated product is observed.

  • Possible Cause 1: Inactive EDC or NHS.

    • Solution: EDC and NHS are moisture-sensitive.[4] Ensure they are stored in a desiccator at -20°C.[8] Allow the vials to equilibrate to room temperature before opening to prevent condensation.[8] Use freshly prepared aqueous solutions of EDC and NHS for each experiment.[4]

  • Possible Cause 2: Incorrect Buffer Composition.

    • Solution: Ensure you are using an amine-free buffer such as MES for the activation step and PBS or borate for the conjugation step.[7][9] Buffers like Tris or glycine contain primary amines that will compete with the target molecule and quench the reaction.[8][9] Perform a buffer exchange via dialysis or a desalting column if your protein is in an incompatible buffer.[8]

  • Possible Cause 3: Reaction pH is too low for conjugation.

    • Solution: While activation occurs at an acidic pH, the conjugation step requires a pH between 7.2 and 8.5.[5] Below pH 7, primary amines are protonated and become poor nucleophiles, preventing the reaction.[5] Verify the pH of your final reaction mixture and adjust if necessary.

  • Possible Cause 4: Target molecule lacks accessible primary amines.

    • Solution: The primary amines on your molecule may be sterically hindered.[5] Consult the literature for your specific molecule to understand its structure. In some cases, performing the reaction under partial denaturing conditions may expose previously buried amine groups, but this is only feasible if the molecule can be correctly refolded.[5]

Problem 2: The reaction is incomplete, with a mix of unreacted starting material and PEGylated product.

  • Possible Cause 1: Suboptimal Molar Ratio.

    • Solution: The molar excess of the activated this compound may be too low to drive the reaction to completion. Increase the molar ratio of the PEG reagent to the target molecule. It is recommended to perform small-scale optimization experiments with varying ratios (e.g., 10x, 20x, 40x excess) to find the ideal condition for your specific application.[5]

  • Possible Cause 2: Reaction time is too short.

    • Solution: The reaction may not have had sufficient time to proceed to completion. Increase the incubation time (e.g., from 2 hours to 4 hours at room temperature, or overnight at 4°C).[2][5]

  • Possible Cause 3: Rapid hydrolysis of the activated PEG.

    • Solution: The half-life of an NHS ester decreases significantly as pH increases (e.g., as low as 10 minutes at pH 8.6).[5] If you are working at the higher end of the recommended pH range, consider lowering it to 7.2-7.5 to slow hydrolysis, which may require a corresponding increase in the reaction time.[5] Also, ensure the activated PEG is used immediately after it is prepared.[11]

Quantitative Data Summary

The efficiency of this compound conjugation is highly dependent on reaction parameters. The table below summarizes typical starting conditions for optimization.

ParameterActivation StepConjugation StepRationale
pH Range 4.5 - 6.0[7][9]7.2 - 8.5[2][4][5]Optimal for EDC/NHS activation of the carboxyl group vs. efficient reaction with the primary amine.
Recommended Buffer 0.1 M MES[7][9]PBS or Borate Buffer[9][10]Must be a non-amine, non-carboxylate buffer for activation and an amine-free buffer for conjugation.
Molar Ratios m-PEG-acid:EDC:NHS 1 : (2-10) : (2-5)[2][4]Activated PEG:Target Molecule (10-50) : 1[5]Excess activators ensure efficient NHS ester formation. Excess PEG drives the conjugation reaction to completion.
Temperature Room Temperature4°C or Room Temperature[1][2]Room temperature is sufficient for activation. Colder temperatures can be used for slower, more controlled conjugation.
Reaction Time 15 - 30 minutes[2][4]2 hours to Overnight[1][2]Activation is rapid. Conjugation time depends on temperature, pH, and reactant concentrations.

Experimental Protocols

The following are general guidelines and may require optimization for your specific molecules.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid on this compound to form an amine-reactive NHS ester.

  • Reagent Preparation: Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[8][9] Prepare fresh stock solutions of EDC and NHS in an anhydrous solvent like DMSO or directly in Activation Buffer immediately before use.[4][9]

  • Activation Reaction:

    • Dissolve the this compound in Activation Buffer (e.g., 0.1 M MES, pH 6.0).[7]

    • Add the EDC solution to the this compound solution, followed immediately by the NHS solution. A common molar ratio is a 2- to 10-fold excess of EDC and a 2- to 5-fold excess of NHS relative to the this compound.[4][7]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[2][4] The activated PEG-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation to an Amine-Containing Protein

This protocol details the reaction of the activated PEG-NHS ester with a protein.

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the protein is in a buffer containing Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis.[2][8] Adjust the protein concentration to 2-10 mg/mL.[2]

  • Conjugation Reaction:

    • Immediately add the freshly prepared activated PEG-NHS ester solution to the protein solution.[2] A 10- to 20-fold molar excess of the activated PEG over the protein is a common starting point.[1][2]

    • If necessary, adjust the pH of the final reaction mixture to between 7.2 and 7.5.[2][9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][2]

  • (Optional) Quenching: To stop the reaction, add a quenching buffer such as Tris or hydroxylamine to a final concentration of 20-50 mM.[2][9] This will react with and deactivate any remaining unreacted PEG-NHS esters.

Protocol 3: Purification and Analysis of the PEGylated Conjugate

Purification is necessary to remove excess PEG reagent and byproducts.

  • Purification:

    • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller unreacted PEG molecules and reaction byproducts.[12][13][]

    • Dialysis or Tangential Flow Filtration (TFF): These methods are also useful for removing small molecule impurities and for buffer exchange, especially for larger scale preparations.[1][13]

  • Analysis and Characterization:

    • SDS-PAGE: Analyze the reaction mixture before and after purification. A successful conjugation will be indicated by a shift to a higher molecular weight for the protein band.[12]

    • Mass Spectrometry (MS): Use MS to confirm the exact mass of the PEGylated protein, which can verify the degree of PEGylation (the number of PEG chains attached per protein).[12]

    • HPLC: Size-exclusion or reversed-phase HPLC can be used to assess the purity of the conjugate and quantify the conjugation efficiency.[12]

Visualizations

G Figure 1. This compound Conjugation Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling cluster_purification Step 3: Purification PEG_Acid This compound (-COOH) Activated_PEG Amine-Reactive PEG-NHS Ester PEG_Acid->Activated_PEG 15-30 min @ RT EDC_NHS EDC + NHS (Activation Buffer, pH 4.5-6.0) EDC_NHS->Activated_PEG Conjugate Stable PEGylated Conjugate (Amide Bond) Activated_PEG->Conjugate Conjugation Buffer pH 7.2-8.5 2h @ RT or O/N @ 4°C Protein Target Molecule with Primary Amine (-NH2) Protein->Conjugate NHS_byproduct NHS Byproduct Conjugate->NHS_byproduct Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Final_Product Pure PEGylated Conjugate Purification->Final_Product

Figure 1. Workflow for this compound conjugation to a primary amine.

G Figure 2. Troubleshooting Low Conjugation Yield start Low / No Conjugate Yield reagent_q Are reagents stored correctly and handled properly? start->reagent_q Check Reagents reagent_sol Solution: - Store EDC/NHS at -20°C, desiccated. - Equilibrate to RT before opening. - Use fresh solutions. reagent_q->reagent_sol No condition_q Are reaction conditions (pH, buffer) optimal? reagent_q->condition_q Yes condition_sol Solution: - Use non-amine buffers (MES, PBS). - Check pH: 4.5-6.0 for activation, 7.2-8.5 for conjugation. condition_q->condition_sol No target_q Does the target have accessible amines? condition_q->target_q Yes target_sol Solution: - Confirm primary amines are present and not sterically hindered. - Consider literature for your molecule. target_q->target_sol No incomplete_q Is the reaction incomplete? target_q->incomplete_q Yes incomplete_sol Solution: - Increase molar excess of PEG reagent. - Increase reaction time. - Lower pH slightly (to 7.2-7.5) to reduce hydrolysis. incomplete_q->incomplete_sol Yes

Figure 2. A logical workflow for troubleshooting low yield results.

References

how to avoid side reactions with m-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during bioconjugation experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a PEG (polyethylene glycol) linker that contains a terminal carboxylic acid.[1][2] The other end of the PEG chain is capped with a methoxy group. Its primary use is in bioconjugation, where the carboxylic acid group can be activated to react with primary amine groups on molecules like proteins, peptides, or nanoparticles to form a stable amide bond.[1][3] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[4][5]

Q2: How do I activate the carboxylic acid of this compound for conjugation to an amine-containing molecule?

A2: The most common method for activating the carboxylic acid of this compound is to use a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][6] This two-step reaction first forms an NHS ester intermediate, which then readily reacts with a primary amine to form a stable amide bond.[7]

Q3: What are the optimal pH conditions for this compound conjugation?

A3: The optimal pH depends on the specific step of the reaction. The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[4][8] The subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.2 to 8.5.[7][8] Performing the reaction in two distinct pH steps can maximize efficiency and minimize side reactions.[4]

Q4: How should I store this compound and its activated forms?

A4: this compound should be stored at -20°C.[1] Activated forms, such as the NHS ester, are highly susceptible to hydrolysis and should be used immediately after preparation.[7][9] It is not recommended to store activated PEG reagents in solution.[9] When using the solid reagent, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[9]

Troubleshooting Guide

Low or No Conjugation Yield

Problem: You are observing a low yield of your desired PEGylated product.

Potential Cause Recommended Solution
Inactive Carboxylic Acid Group The carboxylic acid of this compound must be activated (e.g., using EDC and NHS) to react with primary amines. Ensure you are using fresh, properly stored EDC and NHS.[6]
Hydrolysis of Activated this compound The NHS ester of this compound is prone to hydrolysis, especially at higher pH. Prepare the activated PEG immediately before use and perform the conjugation reaction promptly.[7][10]
Incorrect Reaction pH The pH for the activation step should be between 4.5-6.0, and for the coupling step, it should be between 7.2-8.5. Verify the pH of your buffers before starting the reaction.[4][8]
Presence of Competing Amines Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for the activated PEG. Use amine-free buffers such as MES for the activation step and PBS for the coupling step.[11]
Suboptimal Molar Ratios An insufficient molar excess of the activated PEG linker can lead to low conjugation efficiency. A 10- to 20-fold molar excess of the PEG-linker is often a good starting point, but this may need to be optimized for your specific molecules.[6]
Side Reactions and Impurities

Problem: You are observing unexpected side products or impurities in your final product.

Side Reaction Cause Prevention and Mitigation
Di-PEGylation or Cross-linking If your target molecule has multiple amine groups, you may get a mixture of products with different degrees of PEGylation.Optimize the molar ratio of the PEG reagent to the target molecule to favor mono-PEGylation.[12] Purification techniques like size-exclusion or ion-exchange chromatography can help separate the different PEGylated species.[13]
Hydrolysis of NHS Ester The NHS ester intermediate can react with water, converting the activated carboxyl group back to a carboxylic acid. This is a major competing reaction.[7]Perform the reaction at the optimal pH and temperature. Lowering the temperature can slow the rate of hydrolysis. Use the activated PEG immediately.[4]
Reaction with other Nucleophilic Groups At pH values above 8.5, the risk of side reactions with other nucleophilic groups, such as the hydroxyl groups on tyrosine residues, increases.Maintain the reaction pH within the recommended 7.2-8.5 range for the coupling step to ensure specificity for primary amines.[14]

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein

This protocol describes the activation of this compound using EDC and NHS, followed by conjugation to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0[8]

  • Conjugation Buffer: 0.1 M PBS, pH 7.2-8.0[6]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Desalting column

Methodology:

  • Reagent Preparation:

    • Dissolve the protein of interest in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 1-1.5 fold molar excess of NHS (relative to this compound).[8]

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer to facilitate the reaction with the amine.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • (Optional) Quench any unreacted NHS-esters by adding a primary amine-containing buffer like Tris to a final concentration of 20-50 mM and incubating for 15-30 minutes.[15]

    • Purify the PEGylated protein from excess reagents and byproducts using a desalting column or size-exclusion chromatography.[13]

Visualizations

G This compound Activation and Conjugation Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_hydrolysis Side Reaction mPEG_acid This compound Activated_PEG m-PEG2-NHS Ester mPEG_acid->Activated_PEG Activation EDC_NHS EDC + NHS EDC_NHS->Activated_PEG PEG_Protein PEGylated Protein Activated_PEG->PEG_Protein Conjugation Hydrolyzed_PEG Hydrolyzed PEG (Inactive) Activated_PEG->Hydrolyzed_PEG Hydrolysis Protein Amine-containing Protein (R-NH2) Protein->PEG_Protein NHS_byproduct NHS (byproduct) PEG_Protein->NHS_byproduct Water H2O Water->Hydrolyzed_PEG

Caption: Workflow for this compound activation and conjugation, including the competing hydrolysis side reaction.

G Troubleshooting Low Conjugation Yield start Low Yield? check_activation Activation reagents (EDC/NHS) fresh? start->check_activation check_pH Reaction pH correct? check_activation->check_pH Yes solution_reagents Use fresh reagents check_activation->solution_reagents No check_buffer Amine-free buffers used? check_pH->check_buffer Yes solution_pH Verify buffer pH check_pH->solution_pH No check_ratio Molar ratio optimized? check_buffer->check_ratio Yes solution_buffer Use MES/PBS check_buffer->solution_buffer No solution_ratio Increase PEG excess check_ratio->solution_ratio No end Yield Improved check_ratio->end Yes solution_reagents->start solution_pH->start solution_buffer->start solution_ratio->start

Caption: Decision tree for troubleshooting low conjugation yield with this compound.

References

Technical Support Center: Optimizing m-PEG2-acid and EDC/NHS Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your m-PEG2-acid and EDC/NHS coupling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the EDC/NHS coupling reaction with this compound?

The EDC/NHS coupling reaction is a "zero-length" crosslinking method used to form a stable amide bond between the carboxylic acid group of this compound and a primary amine on a target molecule.[1] The process occurs in two primary steps:

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group on this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1]

  • Stabilization and Coupling: The unstable O-acylisourea intermediate then reacts with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to create a more stable, amine-reactive NHS ester.[2][3] This NHS ester then efficiently couples with a primary amine on the target molecule at a physiological to slightly basic pH (7.0-8.5), forming a stable amide bond and releasing NHS as a byproduct.[2][3]

Q2: Why is NHS necessary in this reaction? Can I just use EDC?

While EDC can directly mediate the coupling of a carboxylic acid to an amine, the O-acylisourea intermediate it forms is highly unstable in aqueous solutions and prone to rapid hydrolysis.[3][4] This hydrolysis competes with the desired amine coupling, often leading to low yields. NHS is added to stabilize this intermediate by converting it into a more stable NHS ester, which is less susceptible to hydrolysis and reacts more efficiently with primary amines.[3][5]

Q3: What are the optimal pH conditions for the activation and coupling steps?

The two steps of the reaction have distinct optimal pH ranges:

  • Activation of this compound: This step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[3][6] A commonly recommended buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[3][7]

  • Coupling to the amine: The reaction of the NHS-activated PEG with the primary amine is most efficient at a pH of 7.0 to 8.5.[3] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a frequently used buffer for this step.[3]

Q4: How does moisture affect the reagents and the reaction?

EDC is highly sensitive to moisture and can readily hydrolyze, rendering it inactive.[3][8] To ensure high coupling efficiency, it is critical to:

  • Store EDC in a cool, dry place, such as a desiccator.[3]

  • Allow the EDC container to equilibrate to room temperature before opening to prevent condensation.[3]

  • Prepare EDC and NHS solutions immediately before use and do not store them in aqueous solutions for extended periods.[6][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inactive Reagents: EDC and/or NHS may have degraded due to improper storage or handling (moisture exposure).[2][10]Use fresh, high-quality EDC and NHS. Ensure reagents are stored in a desiccator and allow them to warm to room temperature before opening to prevent moisture condensation.[3] Prepare EDC and NHS solutions immediately before use.[6]
Suboptimal pH: The pH of the activation or coupling step is outside the optimal range.[2][6]Verify the pH of your buffers. Use MES buffer at pH 4.5-6.0 for the activation step and a buffer like PBS at pH 7.2-8.0 for the coupling step.[6]
Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, especially at higher pH.[2]Perform the two-step reaction, activating at a lower pH before increasing the pH for the coupling step. Use freshly prepared activated PEG.
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the target molecule.[2][3][6]Use non-amine containing buffers like MES for the activation step and PBS or borate buffer for the coupling step.[6]
Insufficient Molar Excess: The molar ratios of EDC and NHS to this compound may be too low.[6]Increase the molar excess of EDC and NHS. A good starting point is a 2 to 10-fold molar excess of EDC over the carboxyl groups.[3][6]
Precipitation During Reaction High Reagent Concentration: One or more components may be too concentrated, leading to solubility issues.Reduce the concentration of the reactants. Consider using a small amount of a water-miscible organic solvent like DMSO or DMF to aid solubility, keeping the final organic solvent concentration low.[3][7]
Protein Instability: The protein may be unstable at the reaction pH or in the chosen buffer.[1]Ensure the chosen buffers and pH are compatible with the stability of your protein.
Inconsistent Results Variability in Reagent Quality: Different batches of EDC or NHS may have varying activity.Use high-purity reagents and consider testing new batches before critical experiments.
Inconsistent Reaction Times or Temperatures: Variations in incubation times or temperatures can affect reaction efficiency.Standardize incubation times and temperatures for both the activation and coupling steps.

Recommended Molar Ratios

The optimal molar ratios can vary depending on the specific reactants and desired degree of conjugation. It is common to use a molar excess of both EDC and NHS relative to the this compound.

ReagentMolar Ratio (Reagent:this compound)NotesSource(s)
EDC 1.2:1 to 50:1A significant excess can sometimes lead to side products. A 2 to 10-fold molar excess is a common starting point for optimization.[3][6][11]
NHS/Sulfo-NHS 1:1 to 2:1 (relative to EDC)Using a slight excess of NHS relative to EDC can improve the stability of the active intermediate. Some protocols suggest a 2- to 5-fold molar excess over the carboxyl groups.[3][6]

Experimental Protocol: Two-Step Aqueous Coupling

This protocol provides a general guideline for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein) in an aqueous environment.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3][5]

  • Coupling Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.2-7.5[3][5]

  • Quenching Solution (Optional): 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5[5]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[3]

    • Prepare fresh Activation and Coupling buffers.

    • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer. Do not store these solutions.[6][9]

    • Dissolve the this compound in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the dissolved this compound with the freshly prepared EDC and NHS solutions. A common starting point is a 2-10 fold molar excess of EDC and a 1-1.5 fold molar excess of NHS relative to the this compound.[3][6]

    • Incubate the reaction for 15-30 minutes at room temperature.[3][5]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Alternatively, if working with a surface, wash away the excess EDC and NHS with the Activation Buffer before adding the amine-containing molecule in the Coupling Buffer.[6]

    • Ensure the pH of the final reaction mixture is between 7.2 and 7.5 to facilitate efficient coupling.[6]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[3][5]

  • Quenching the Reaction (Optional):

    • To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.[6]

    • Incubate for 15 minutes at room temperature.[6]

  • Purification:

    • Remove excess reagents and by-products by desalting, dialysis, or another suitable purification method.

Visualizing the Process

G cluster_workflow Experimental Workflow prep Reagent Preparation (this compound, EDC, NHS, Buffers) activation Activation of this compound (pH 4.5-6.0, 15-30 min) prep->activation Add EDC/NHS conjugation Conjugation to Amine (pH 7.2-8.0, 2h - overnight) activation->conjugation Add to amine-containing molecule quench Quenching (Optional) conjugation->quench purify Purification conjugation->purify quench->purify

Caption: A typical workflow for EDC/NHS coupling of this compound.

G cluster_mechanism Reaction Mechanism peg_acid m-PEG2-COOH o_acylisourea O-acylisourea intermediate (unstable) peg_acid->o_acylisourea + EDC nhs_ester Amine-reactive NHS ester (stable) o_acylisourea->nhs_ester + NHS peg_conjugate PEG-Amide Conjugate nhs_ester->peg_conjugate + R-NH2 edc EDC nhs NHS amine R-NH2

Caption: The two-step chemical reaction pathway for EDC/NHS coupling.

References

Technical Support Center: Purification of m-PEG2-Acid Conjugates via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of m-PEG2-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during HPLC purification of these specific bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for purifying this compound conjugates?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently utilized method for the purification of this compound conjugates. The separation is based on the hydrophobicity of the molecules. The inclusion of the this compound moiety can alter the retention time of the parent molecule, allowing for separation from unreacted starting materials.[1]

Q2: Which stationary phase is recommended for RP-HPLC purification of this compound conjugates?

A2: The choice of stationary phase depends on the properties of the molecule conjugated to the this compound. A C18 column is a common starting point. For more polar conjugates, a less hydrophobic column such as C8 or C4 may provide better resolution and recovery.

Q3: My this compound conjugate is highly polar. What challenges might I face with RP-HPLC and what are the alternatives?

A3: Highly polar conjugates may exhibit poor retention on traditional reversed-phase columns, leading to co-elution with the solvent front and inadequate separation. You may also experience low recovery due to irreversible adsorption.[2] In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating very polar compounds.[3][4][5]

Q4: Why do my PEGylated conjugate peaks appear broad or show tailing in the chromatogram?

A4: Peak broadening and tailing are common issues when purifying PEGylated molecules. Several factors can contribute to this:

  • Secondary Interactions: The conjugate can have secondary interactions with residual silanol groups on the silica-based stationary phase, especially if the conjugate has basic functional groups.[6][7][8]

  • Slow Mass Transfer: The flexible PEG chain can lead to slow mass transfer kinetics between the mobile and stationary phases.

  • Column Overload: Injecting too much sample can lead to peak distortion.[6][9]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic or basic groups in your conjugate, it can lead to poor peak shape.[10]

Q5: What detection methods are suitable for this compound conjugates?

A5: If the molecule conjugated to the this compound has a UV chromophore, a standard UV detector can be used. However, the PEG linker itself does not have significant UV absorbance. For conjugates lacking a strong chromophore, or for universal detection, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are excellent alternatives. Mass Spectrometry (MS) can also be coupled with HPLC for both detection and confirmation of the conjugate's identity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC purification of this compound conjugates.

Problem 1: Poor Separation of Conjugate and Unreacted Starting Material
  • Symptom: Peaks for the desired conjugate and the unreacted parent molecule are overlapping or not baseline-resolved.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Difference in Hydrophobicity Optimize the gradient steepness. A shallower gradient often improves the resolution of closely eluting peaks.[2]
Try a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile, or vice-versa).[1]
Experiment with a different stationary phase (e.g., C8 or C4 if using C18, or a phenyl column for alternative selectivity).
Inappropriate Mobile Phase pH Adjust the mobile phase pH to alter the ionization state of the analyte and starting material, which can significantly impact retention and selectivity. For acidic compounds, a lower pH can improve peak shape.[8]
Co-elution in HILIC Adjust the water content in the mobile phase. In HILIC, water is the strong solvent, so modifying its concentration will have a significant effect on retention.
Problem 2: Peak Tailing or Asymmetry
  • Symptom: The peak for the this compound conjugate is not symmetrical and has a "tail".

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Secondary Interactions with Silanols Add an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase at a low concentration (e.g., 0.1%). This can suppress silanol interactions.[2][11]
Use a modern, end-capped HPLC column designed to minimize residual silanol activity.[8]
Operate at a lower pH to protonate the silanol groups and reduce unwanted interactions.[6]
Column Overload Reduce the amount of sample injected onto the column. Dilute the sample before injection.[6][9]
Metal Contamination If you suspect interaction with metal components in the HPLC system, consider using a column with a PEEK lining or adding a chelating agent to the mobile phase.
Problem 3: Low Recovery of the Conjugate
  • Symptom: The amount of purified conjugate recovered is significantly lower than expected.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Irreversible Adsorption to the Column For RP-HPLC, if the conjugate is very hydrophobic, it may bind too strongly. Try a less retentive stationary phase (e.g., C4) or a stronger organic solvent in the mobile phase.
For highly polar conjugates on silica-based columns, irreversible adsorption can occur.[2] Switching to HILIC or using a polymer-based RP column can help.
Precipitation on the Column Ensure the conjugate is soluble in the mobile phase. It may be necessary to dissolve the sample in a small amount of a strong organic solvent like DMSO before diluting with the mobile phase.

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Conjugate Purification

This protocol provides a starting point for the purification of this compound conjugates. Optimization will likely be required based on the specific properties of your molecule.

  • Instrumentation: Preparative HPLC system with a UV detector (or ELSD/CAD/MS).

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical scale, larger for preparative).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min for analytical, adjust for preparative scale.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: Return to 5% B and re-equilibrate.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (e.g., 95% A / 5% B). If solubility is an issue, use a small amount of DMSO or DMF. Filter the sample through a 0.22 µm syringe filter before injection.

  • Fraction Collection: Collect fractions corresponding to the target peak and analyze for purity.

Protocol 2: General HILIC Method for Polar this compound Conjugate Purification

This protocol is suitable for conjugates that are too polar for effective separation by RP-HPLC.

  • Instrumentation: Preparative HPLC system with a suitable detector.

  • Column: HILIC column (e.g., amide or silica-based, 5 µm particle size).

  • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 50% B

    • 35-40 min: 50% B

    • 40-45 min: Return to 5% B and re-equilibrate.

  • Sample Preparation: Dissolve the crude sample in a high percentage of organic solvent (e.g., 90% acetonitrile). Filter the sample before injection.

  • Equilibration: HILIC columns may require a longer equilibration time with the initial mobile phase conditions to ensure reproducible retention times.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue (e.g., Poor Separation, Peak Tailing) check_separation Poor Separation? start->check_separation check_peak_shape Peak Tailing/Broadening? check_separation->check_peak_shape No optimize_gradient Optimize Gradient (shallower) check_separation->optimize_gradient Yes check_recovery Low Recovery? check_peak_shape->check_recovery No add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA) check_peak_shape->add_modifier Yes check_solubility Check Sample Solubility in Mobile Phase check_recovery->check_solubility Yes end Problem Resolved check_recovery->end No change_solvent Change Organic Solvent (ACN <> MeOH) optimize_gradient->change_solvent change_column Change Column (e.g., C18 -> C8) change_solvent->change_column try_hilic Consider HILIC for polar compounds change_column->try_hilic try_hilic->end lower_ph Lower Mobile Phase pH add_modifier->lower_ph reduce_load Reduce Sample Load lower_ph->reduce_load use_endcapped_column Use End-capped Column reduce_load->use_endcapped_column use_endcapped_column->end less_retentive_column Use Less Retentive Column (e.g., C4 for RP-HPLC) check_solubility->less_retentive_column switch_mode Switch to HILIC for very polar compounds less_retentive_column->switch_mode switch_mode->end

Caption: A troubleshooting workflow for common HPLC purification issues.

Purification_Method_Selection start Start: Purify this compound conjugate check_polarity Is the conjugate highly polar? start->check_polarity rp_hplc Primary Method: Reversed-Phase HPLC (RP-HPLC) check_polarity->rp_hplc No hilic Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC) check_polarity->hilic Yes rp_details Stationary Phase: C18, C8, C4 Mobile Phase: ACN/Water Gradient with TFA or Formic Acid rp_hplc->rp_details hilic_details Stationary Phase: Amide, Silica Mobile Phase: High Organic with a small amount of aqueous buffer hilic->hilic_details

Caption: Decision tree for selecting the appropriate HPLC method.

References

strategies to improve the efficiency of m-PEG2-acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG2-acid coupling strategies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound to amine-containing molecules.

Issue 1: Low or No Conjugation Yield

Q: My reaction shows a very low yield or has failed completely. What are the potential causes and solutions?

A: Low or no yield is a frequent issue that can be traced back to several factors, from reagent quality to reaction conditions. A systematic check of the following points can help diagnose the problem.

  • Inactive Reagents: Carbodiimides like EDC and activating agents like NHS are moisture-sensitive.[1] Improper storage can lead to degradation and loss of activity.

    • Solution: Use fresh, high-quality EDC and NHS. Store all reagents under desiccated conditions at the recommended temperature (e.g., -20°C).[1] Always allow reagent vials to warm to room temperature before opening to prevent condensation.[1]

  • Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the intended reaction.[1][2]

    • Solution: Use non-reactive buffers. For the carboxylic acid activation step, 0.1 M MES buffer at pH 4.5-6.0 is recommended.[1][3][4] For the subsequent coupling to the amine, buffers like phosphate-buffered saline (PBS) at pH 7.2-8.0 are suitable.[3][4]

  • Incorrect pH: The pH is critical for both the activation and coupling steps. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0).[1][3] The subsequent reaction of the activated PEG with a primary amine is most efficient at a slightly basic pH (7.2-8.5).[1][3]

    • Solution: Carefully prepare and verify the pH of your buffers before starting the reaction. A two-step protocol with distinct pH adjustments for activation and coupling is often more efficient.[3]

  • Suboptimal Molar Ratios: The stoichiometry of the coupling reagents relative to the this compound is crucial for driving the reaction to completion.

    • Solution: A common starting point is a 1.5 to 5-fold molar excess of EDC and NHS over the this compound.[1][3] The optimal ratio may need to be determined empirically for your specific substrates.

  • Hydrolysis of Activated Ester: The NHS-activated PEG ester is susceptible to hydrolysis, especially at higher pH values, which reverts it to the unreactive carboxylic acid.[3][5]

    • Solution: Add the amine-containing molecule to the reaction as soon as possible after the activation step. If performing a two-step aqueous protocol, maintain the activated PEG at a lower temperature (e.g., on ice) before adding the amine.

  • Self-Polymerization: If using a linker with both an amine and a carboxylic acid (like Amino-PEG2-acid, not this compound), a one-pot reaction can lead to self-polymerization.[1][6]

    • Solution: For bifunctional linkers, a two-step protocol is highly recommended to prevent this side reaction.[1][6]

Issue 2: Difficulty in Product Purification

Q: I am having trouble purifying my final PEGylated conjugate. What are the recommended methods?

A: The purification strategy depends on the properties of the final conjugate and the nature of the impurities.

  • Excess Reagents and Byproducts: Small molecules like unreacted PEG, EDC/NHS, and their byproducts are common impurities.

    • Solution: For macromolecular conjugates (e.g., proteins), dialysis or size-exclusion chromatography (SEC) are effective for removing small molecule impurities.[3] For smaller conjugates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice.[1]

  • High Polarity of PEGylated Product: PEGylated molecules can be highly polar, leading to poor recovery from standard silica gel chromatography.[1]

    • Solution: RP-HPLC is recommended for purifying highly polar, PEGylated small molecules.[1] A gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA), is typically used.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling agents for this compound?

A1: The most common method for coupling this compound to a primary amine involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][7][8] Other activators like HATU can also be used, particularly in organic solvents.[7][9]

Q2: What is the optimal pH for this compound coupling?

A2: A two-step pH strategy is generally most effective. The activation of the carboxylic acid with EDC/NHS proceeds most efficiently at a pH between 4.5 and 6.0.[2][3] The subsequent coupling of the resulting NHS-activated ester to the amine-containing molecule is optimal at a pH of 7.2 to 8.0.[3][4] This balances the reactivity of the primary amine (which is more nucleophilic when deprotonated at higher pH) with the stability of the NHS ester (which hydrolyzes more rapidly at higher pH).[3]

Q3: Can I perform the coupling reaction in organic solvents?

A3: Yes, anhydrous organic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are commonly used, especially for water-insoluble molecules.[2][3] In these cases, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is often added to scavenge the acid produced during the reaction.[2][3]

Q4: How long should the coupling reaction be carried out?

A4: The reaction time can vary depending on the specific reactants, temperature, and concentrations. Typically, the activation step is rapid, often complete within 15-60 minutes at room temperature.[3] The subsequent coupling reaction can proceed for 2-24 hours at room temperature or overnight at 4°C.[3][10] It is always recommended to monitor the reaction progress using an appropriate analytical technique like LC-MS or HPLC.[3]

Q5: How can I quench the reaction?

A5: To stop the reaction and consume any unreacted NHS-activated PEG, a quenching solution can be added. Common quenching agents are small, amine-containing molecules like 1 M Tris-HCl or 1 M hydroxylamine, typically at a final concentration of 10-50 mM.[1][3][4]

Data Summary Tables

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReagentMolar Equivalents (vs. This compound)Purpose
EDC1.2 - 5.0Activates the carboxylic acid
NHS1.2 - 5.0Forms a more stable, amine-reactive intermediate
Amine-containing Molecule1.0 - 1.5The target molecule for conjugation

Note: These are general guidelines. Optimal ratios may vary and should be determined empirically for each specific reaction.[1][3]

Table 2: Recommended pH Ranges for Aqueous Coupling Reactions

Reaction StepCoupling ChemistryOptimal pH RangeRationale
Activation EDC/NHS4.5 - 6.0Maximizes the efficiency of carbodiimide-mediated activation.[2][3]
Coupling NHS-ester to Amine7.2 - 8.0Balances amine reactivity (favored at higher pH) with NHS-ester stability (favored at lower pH).[3][4]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer

This protocol is suitable for coupling this compound to a water-soluble molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1][3]

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5[1][3]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0[1][3]

  • Purification system (e.g., SEC, HPLC)

Methodology:

  • Dissolve Reactants: Dissolve this compound (1 equivalent) in Activation Buffer.

  • Add Coupling Reagents: Add solid EDC (1.5 equivalents) and NHS (1.5 equivalents) to the this compound solution.

  • Activate Carboxylic Acid: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[3]

  • Prepare Amine: In a separate tube, dissolve the amine-containing molecule in cold Coupling Buffer.

  • Adjust pH and Couple: Add the activated this compound solution to the amine solution. Verify that the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

  • Coupling Reaction: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.[3] Monitor progress by LC-MS or HPLC.

  • Quench Reaction: Add Quenching Solution to a final concentration of 20-50 mM to quench any unreacted activated PEG.[6] Let it sit for 15-30 minutes.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or RP-HPLC.

Protocol 2: Coupling in Anhydrous Organic Solvent

This protocol is suitable for coupling this compound to molecules that are soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC HCl

  • NHS

  • Anhydrous DMF or DMSO

  • DIPEA (N,N-Diisopropylethylamine)

  • Purification system (e.g., RP-HPLC)

Methodology:

  • Dissolve Reactants: Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC: Add EDC (1.2 equivalents) to the solution and stir for 15-60 minutes at room temperature to form the NHS-activated ester.[3]

  • Prepare Amine Solution: In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF and add DIPEA (2 equivalents).[3]

  • Combine and React: Add the activated PEG-NHS ester solution to the amine solution. Stir the reaction mixture at room temperature for 4-24 hours.[3] Monitor the reaction by LC-MS or TLC.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed to remove byproducts. The final conjugate is then purified by column chromatography or RP-HPLC.[3]

Visualizations

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_purification Step 3: Quench & Purify A This compound C Activated m-PEG2-NHS Ester A->C pH 4.5-6.0 (MES Buffer) B EDC + NHS B->C E Final PEG-Conjugate C->E pH 7.2-8.0 (PBS Buffer) D Amine-Containing Molecule (R-NH2) D->E G Purified Product E->G SEC / HPLC F Quenching Agent (e.g., Tris) F->E

Caption: Workflow for a two-step aqueous this compound coupling reaction.

G cluster_reactants Reactants cluster_reagents Reagents PEG_Acid m-PEG-O-(CH2)2-COOH Intermediate m-PEG-O-(CH2)2-CO-NHS (Activated NHS Ester) PEG_Acid->Intermediate + EDC/NHS Amine H2N-R Product m-PEG-O-(CH2)2-CO-NH-R (Stable Amide Bond) Amine->Product Coupling EDC EDC NHS NHS Intermediate->Product Coupling

Caption: Chemical pathway for EDC/NHS mediated this compound coupling.

References

addressing solubility issues of m-PEG2-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG2-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome solubility challenges and improve your experimental outcomes.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common solubility problems encountered with this compound conjugates.

Problem 1: My lyophilized conjugate powder will not dissolve in my aqueous buffer.
  • Possible Cause 1: pH of the Buffer. The pH of your buffer may be near the isoelectric point (pI) of your conjugate. At the pI, the net charge of the molecule is zero, which typically results in minimum solubility.[1][2] The terminal carboxylic acid on the PEG linker is ionizable, making the conjugate's solubility highly dependent on pH.[1]

    • Solution: Adjust the pH of the buffer. If your conjugate is acidic, increasing the pH will deprotonate the carboxylic acid, making it more soluble. If your conjugate has basic properties (from the conjugated molecule), decreasing the pH will protonate basic groups, increasing solubility. It is recommended to move the pH at least 1-2 units away from the pI.

  • Possible Cause 2: Hydrophobicity of the Conjugated Molecule. If the molecule you have attached to the this compound is highly hydrophobic, it can significantly decrease the overall aqueous solubility of the conjugate, overpowering the hydrophilic nature of the short PEG spacer.[1][2]

    • Solution 1: Use a Co-solvent. First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][4] Then, slowly add this stock solution to your aqueous buffer with gentle stirring. The final concentration of the organic co-solvent should generally be kept low (e.g., below 10%) to avoid negative impacts on downstream applications, such as protein denaturation.[3][5]

    • Solution 2: Employ Solubilizing Excipients. For particularly challenging conjugates, consider the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Polysorbate 80).[4]

Problem 2: My conjugate dissolves initially but then precipitates out of solution.
  • Possible Cause 1: Supersaturation. The solution may be supersaturated. You might have exceeded the solubility limit of the conjugate under the current conditions (e.g., temperature, pH).[1]

    • Solution: Try preparing a more dilute solution. It is always best to determine the solubility limit of a new conjugate empirically before preparing high-concentration stock solutions.

  • Possible Cause 2: Temperature Fluctuation. Dissolution can be an endothermic process, and some conjugates may require gentle heating to dissolve fully.[1][6] If the solution cools to room temperature, the solubility may decrease, causing precipitation.

    • Solution: If the conjugate's stability permits, maintain the solution at the temperature used for dissolution during your experiment.[1] Always verify the thermal stability of your conjugate before applying heat.

  • Possible Cause 3: Improper Storage or Handling. Repeated freeze-thaw cycles are a common cause of aggregation and precipitation for many biomolecules and conjugates.[2][7]

    • Solution: After initial solubilization, it is highly recommended to create single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid the damaging effects of repeated freezing and thawing.[2][7]

Problem 3: The conjugate is not soluble even in 100% organic solvents like DMSO.
  • Possible Cause: Slow Dissolution Kinetics. The dissolution process may be slow, and the conjugate may require more energy to be fully solubilized.

    • Solution 1: Use Physical Dissolution Methods. Gentle vortexing followed by sonication in an ultrasonic water bath for 5-15 minutes can significantly aid dissolution.[1]

    • Solution 2: Apply Gentle Heat. If the conjugate is thermally stable, warming the solution to 40-60°C can help overcome the energy barrier for dissolution.[1]

    • Solution 3: Increase Solvent Volume. Using a larger volume of solvent to create a more dilute solution can facilitate complete dissolution.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in conjugates? this compound is a linker that contains a methoxy-terminated two-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid functional group.[8][9] The hydrophilic PEG spacer is intended to increase the aqueous solubility of the molecule it is attached to.[8][9][10] The terminal carboxylic acid allows for conjugation to primary amine groups on molecules like proteins or peptides through the formation of a stable amide bond, typically requiring activation with reagents like EDC and NHS.[9][11]

Q2: What factors have the biggest impact on the solubility of my this compound conjugate? The solubility of your conjugate is influenced by a combination of factors:

  • Properties of the Conjugated Molecule: A highly hydrophobic drug or peptide can render the entire conjugate poorly soluble in water.[1][2]

  • pH of the Solution: The ionizable carboxylic acid group on the linker means that solubility is highly dependent on pH. Minimum solubility often occurs at the isoelectric point (pI).[1][12][13]

  • Solvent Choice: The ideal solvent system depends on the overall physicochemical properties of the conjugate. An aqueous-organic co-solvent system is often required.[1][3][4]

  • Concentration & Temperature: Like any chemical entity, solubility is limited and is a function of temperature.[1][6]

  • Aggregation: Conjugate molecules may self-associate and form insoluble aggregates, a common issue with peptide and protein conjugates.[1][2][3]

cluster_factors Influencing Factors Conjugate This compound Conjugate Solubility Prop Properties of Conjugated Molecule (e.g., Hydrophobicity) Conjugate->Prop pH Solution pH & Isoelectric Point (pI) Conjugate->pH Solvent Solvent Choice (Aqueous vs. Organic) Conjugate->Solvent Temp Temperature Conjugate->Temp Conc Concentration Conjugate->Conc Agg Aggregation Tendency Conjugate->Agg

Factors influencing this compound conjugate solubility.

Q3: What solvents are recommended for this compound and its conjugates? Polyethylene glycol (PEG) itself is soluble in water and many organic solvents, including DMSO, DMF, methylene chloride, and chloroform.[7] For conjugates, a systematic approach is best. Start with a strong, water-miscible organic solvent like DMSO or DMF to create a stock solution.[1] This stock can then be diluted into the desired aqueous buffer.

Q4: How does pH affect the carboxylic acid group during conjugation and how does this relate to solubility? The carboxylic acid group must be "activated" to react with amines. This is commonly done with EDC and NHS. This activation step is most efficient at a slightly acidic pH (4.5-6.0).[14][15] In this pH range, the carboxylic acid is partially protonated (-COOH). After activation, the subsequent reaction with an amine is most efficient at a pH of 7.2-8.0.[3][14] In this higher pH range, the unreacted carboxylic acid groups on other molecules will be deprotonated (-COO⁻), which generally increases their solubility in aqueous media.

cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 6) node1 -COOH Protonated Form node2 Lower Aqueous Solubility node1->node2 Leads to node3 -COO⁻ Deprotonated Form node1->node3 Increase pH node4 Higher Aqueous Solubility node3->node4 Leads to

Relationship between pH and carboxylic acid ionization state.

Data Presentation

Table 1: General Solubility of PEG Linkers

This table provides a general guide to the solubility of PEG linkers in common laboratory solvents. The solubility of a specific conjugate will be highly dependent on the properties of the attached molecule.

SolventGeneral PEG SolubilityReference
Water & Aqueous BuffersVery Soluble[7]
Dimethyl Sulfoxide (DMSO)Soluble[7]
Dimethylformamide (DMF)Soluble[7]
Chloroform / Methylene ChlorideSoluble[7]
Ethanol / MethanolLess Soluble[7]
TolueneLess Soluble (improves with heat)[7]
Diethyl EtherNot Soluble[7]
Table 2: Recommended pH Ranges for Conjugation Reactions

Proper pH control is critical for efficient conjugation and can influence the solubility of reactants and products.

Reaction TypeReagentsOptimal pH RangePurposeReference
Carboxyl ActivationEDC, NHS/Sulfo-NHS4.5 - 6.0Forms reactive NHS-ester intermediate[14][15][16]
Amine CouplingNHS-ester, Primary Amine7.2 - 8.0Amine reacts with NHS-ester to form amide bond[3][14][16]
Thiol CouplingMaleimide, Thiol6.5 - 7.5Thiol reacts with maleimide to form thioether bond[5][17]

Experimental Protocols

Protocol 1: Systematic Solubilization of a Novel this compound Conjugate

This protocol provides a stepwise approach to solubilizing a new conjugate with unknown solubility characteristics.

Materials:

  • Lyophilized this compound conjugate

  • High-purity, anhydrous DMSO

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Ultrasonic water bath

  • Heat block or water bath (optional, use with caution)

Procedure:

  • Weigh Compound: Carefully weigh a small amount (e.g., 1-2 mg) of the lyophilized conjugate into a clean microcentrifuge tube.

  • Initial Solvent Addition: Add a calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-20 mg/mL).

  • Mechanical Agitation: Vortex the tube vigorously for 30-60 seconds. Visually inspect for undissolved material.

  • Sonication: If solids remain, place the tube in an ultrasonic water bath for 5-15 minutes. This uses high-frequency sound waves to break apart aggregates.[1]

  • Gentle Heating (Optional): If the conjugate is still not dissolved and is known to be thermally stable, place the tube in a heat block set to 40-50°C for 10-15 minutes. Caution: Always confirm the thermal stability of your compound first to avoid degradation.[1]

  • Final Assessment (Stock Solution): Vortex the tube again. If the solution is clear, you have successfully created your organic stock solution.

  • Serial Dilution: To prepare your aqueous working solution, perform a serial dilution of the DMSO stock into your target aqueous buffer. Add the stock solution dropwise to the buffer while gently vortexing to prevent the conjugate from precipitating. Do not add the buffer to the concentrated DMSO stock.

start Start: Lyophilized Conjugate add_dmso 1. Add minimal anhydrous DMSO start->add_dmso vortex1 2. Vortex (30-60s) add_dmso->vortex1 check1 Dissolved? vortex1->check1 sonicate 3. Sonicate (5-15 min) check1->sonicate No success Success: Clear DMSO Stock check1->success Yes check2 Dissolved? sonicate->check2 heat 4. Gentle Heat (40-50°C) (Optional - Check Stability!) check2->heat No check2->success Yes check3 Dissolved? heat->check3 fail Insoluble: Re-evaluate solvent or try excipients check3->fail No check3->success Yes dilute 5. Serially dilute into aqueous buffer success->dilute end Final Aqueous Solution dilute->end

Workflow for systematic conjugate solubilization.
Protocol 2: Two-Step pH Activation and Conjugation of this compound to a Primary Amine

This protocol maximizes conjugation efficiency by respecting the different optimal pH ranges for carboxyl activation and amine coupling.

Materials:

  • Molecule with a primary amine (e.g., protein)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[16]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.5[16]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5[16]

  • Desalting column for buffer exchange

Procedure:

  • Prepare Reactants:

    • Buffer exchange your amine-containing molecule into the Coupling Buffer (pH 7.5) and adjust to the desired concentration (e.g., 1-5 mg/mL).

    • Dissolve the this compound in the Activation Buffer (pH 6.0).

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.[16]

  • Step 1: Carboxyl Activation (at pH 6.0)

    • In a new tube, combine the this compound solution with EDC and Sulfo-NHS. A common starting point is a 5- to 10-fold molar excess of EDC/Sulfo-NHS over the this compound.

    • Incubate for 15 minutes at room temperature to generate the reactive Sulfo-NHS ester.[14]

  • Step 2: Amine Coupling (at pH 7.5)

    • Immediately add the activated this compound solution from Step 2 to your amine-containing molecule (which is in the Coupling Buffer at pH 7.5). The higher pH deprotonates the primary amines, making them reactive.[16]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS-esters. Incubate for 15-30 minutes.[14][18]

  • Purification:

    • Remove unreacted PEG linker and byproducts by purifying the final conjugate using an appropriate method such as Size Exclusion Chromatography (SEC) or dialysis.

References

Technical Support Center: m-PEG2-Acid and its Activated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG2-acid and its activated forms. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments, with a focus on preventing the common issue of hydrolysis of its activated esters.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and activated this compound?

A1: this compound is a stable molecule containing a terminal carboxylic acid.[1][2] This carboxylic acid itself is not reactive towards primary amines. To form a stable amide bond with an amine-containing molecule (e.g., a protein or peptide), the carboxylic acid must first be "activated". This is typically done by converting it into an activated ester, such as an N-Hydroxysuccinimide (NHS) ester (m-PEG2-NHS ester). It is this activated form that is highly reactive and susceptible to hydrolysis.

Q2: What is hydrolysis in the context of activated this compound?

A2: Hydrolysis is a chemical reaction where the activated ester group of a molecule like m-PEG2-NHS ester reacts with water. This reaction cleaves the activated ester, converting it back to the inactive this compound and releasing the activating group (e.g., NHS).[3] This is a significant issue as it directly competes with the desired conjugation reaction with your target molecule, leading to lower yields of the PEGylated product.[3]

Q3: What are the primary factors that lead to the hydrolysis of activated this compound?

A3: The main factors that accelerate the hydrolysis of activated this compound esters are:

  • High pH: The rate of hydrolysis increases significantly at higher pH levels.[3] While a slightly alkaline pH (7.0-8.5) is often optimal for the reaction with primary amines, it also promotes hydrolysis.[3][4]

  • Presence of Moisture: Activated PEG esters are highly sensitive to moisture. Exposure to humidity during storage or handling can cause them to hydrolyze before they are even used in the reaction.[3][5]

  • Elevated Temperature: Higher temperatures will increase the rate of the hydrolysis reaction.[3]

  • Buffer Composition: The use of buffers containing nucleophiles, especially primary amines like Tris, should be avoided as they will compete with the target molecule for reaction with the activated ester.[3]

Q4: How should I properly store and handle activated this compound to prevent hydrolysis?

A4: To maintain the reactivity of your activated this compound, adhere to the following storage and handling procedures:

  • Storage: Store the reagent in a tightly sealed container at -20°C or below, in a desiccated environment.[3][6]

  • Handling: Before opening, it is crucial to allow the vial to warm to room temperature to prevent moisture from condensing inside.[3] After use, it is good practice to blanket the vial with an inert gas like argon or nitrogen before resealing to displace any moisture-laden air.[3]

Q5: Can I prepare a stock solution of activated this compound?

A5: It is strongly recommended to prepare solutions of activated this compound immediately before use.[3] Do not store the activated reagent in solution, as it will hydrolyze over time, even in anhydrous solvents if trace amounts of water are present.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low PEGylation Efficiency / Low Product Yield 1. Hydrolysis of activated this compound: The reagent may have lost reactivity due to improper storage, handling, or reaction conditions that favor hydrolysis (e.g., high pH, extended reaction time in aqueous buffer).[3]1. Use a fresh vial of activated this compound. Ensure proper storage and handling as described in the FAQs. Prepare the solution in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture.[3][7] Minimize the time the activated PEG is in an aqueous buffer before the target molecule is added.
2. Suboptimal reaction pH: The pH of the reaction is critical for the efficient reaction between the activated ester and primary amines on the target molecule. The optimal pH is typically in the range of 7.0-8.5.[3]2. Perform a pH optimization study for your specific target molecule. Start with a pH of 7.5 and test a range of pH values to find the best balance between amidation and hydrolysis.
3. Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophilic species will compete with the target molecule for the activated PEG.[3]3. Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES at the desired pH.
Inconsistent Results Between Experiments 1. Variable reagent activity: This is often due to inconsistent handling and storage of the activated this compound, leading to varying degrees of hydrolysis before use.1. Strictly adhere to the recommended storage and handling protocols for every experiment. Use a fresh aliquot of the reagent for each experiment if possible.
2. Moisture contamination of solvents: The anhydrous solvent used to dissolve the activated this compound may have absorbed moisture from the atmosphere.2. Use a fresh, unopened bottle of anhydrous DMSO or DMF. Alternatively, use solvent from a bottle that has been properly stored to minimize moisture absorption (e.g., using a syringe to withdraw the solvent through a septum).
Precipitation of the Reagent in the Reaction Mixture 1. Low aqueous solubility of the activated ester: Some activated esters can have limited solubility in aqueous buffers, especially at higher concentrations.[7]1. Dissolve the activated this compound in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[7] The final concentration of the organic solvent should ideally be kept below 10% to avoid potential denaturation of protein targets.[7]

Visualizing the Chemistry and Workflow

Hydrolysis vs. Amidation of Activated this compound

G cluster_0 Reaction Pathways activated_peg Activated m-PEG2-Ester (e.g., NHS Ester) peg_conjugate Stable PEG-Amide Conjugate (Desired Product) activated_peg->peg_conjugate Amidation (Desired Reaction) hydrolyzed_peg Inactive this compound (Side Product) activated_peg->hydrolyzed_peg Hydrolysis (Competing Reaction) target_amine Target Molecule (Primary Amine R-NH2) water Water (H2O)

Caption: Competing reaction pathways for activated m-PEG2-ester.

Experimental Workflow to Minimize Hydrolysis

G cluster_workflow Experimental Workflow start Start: Equilibrate activated m-PEG2-ester vial to RT prep_target Prepare target molecule in amine-free buffer (pH 7.0-8.5) start->prep_target dissolve_peg Immediately before use, dissolve activated m-PEG2-ester in anhydrous DMSO or DMF prep_target->dissolve_peg add_peg Add activated PEG solution to target molecule solution dissolve_peg->add_peg react Incubate reaction mixture (e.g., 1-2 hours at RT) add_peg->react quench Optional: Quench reaction with excess small molecule amine react->quench purify Purify the PEGylated product quench->purify end End: Characterize product purify->end

Caption: Recommended workflow for this compound conjugation.

Detailed Experimental Protocol: Conjugation of Activated this compound to a Protein

This protocol provides a general procedure for the conjugation of an amine-containing protein with an activated this compound (e.g., m-PEG2-NHS ester). The optimal conditions, particularly the molar ratio of PEG to protein, may need to be determined empirically.

Materials:

  • Protein to be PEGylated (in an amine-free buffer, e.g., PBS, pH 7.4)

  • Activated this compound (e.g., m-PEG2-NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or other protein purification system (e.g., dialysis, SEC)

Procedure:

  • Preparation of the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a known concentration. If the protein is in a buffer containing primary amines (like Tris), a buffer exchange must be performed into the reaction buffer.

    • The protein concentration should be sufficiently high to ensure efficient reaction kinetics.

  • Preparation of the Activated this compound Solution:

    • Allow the vial of activated this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before starting the conjugation, prepare a stock solution of the activated this compound in anhydrous DMSO or DMF. For example, dissolve the required amount to achieve a 10 mM stock solution.

    • Note: Do not store this solution. It must be used immediately.

  • Conjugation Reaction:

    • Add the calculated volume of the activated this compound stock solution to the protein solution. The molar excess of the PEG reagent over the protein will depend on the number of available amines on the protein and the desired degree of PEGylation. A typical starting point is a 10- to 20-fold molar excess.

    • Mix the reaction gently by inversion or slow vortexing. Avoid vigorous shaking which could denature the protein.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined for each specific system.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted activated this compound, add the quenching buffer to the reaction mixture. A final concentration of 20-50 mM of the quenching agent (e.g., Tris) is typically sufficient.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove the unreacted PEG reagent and byproducts from the PEGylated protein using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer.

  • Characterization:

    • Analyze the purified PEGylated protein using appropriate techniques such as SDS-PAGE (to observe the increase in molecular weight), and MALDI-TOF mass spectrometry or HPLC to determine the degree of PEGylation.

References

impact of pH on m-PEG2-acid reaction efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on m-PEG2-acid reaction efficiency. Here you will find answers to frequently asked questions, detailed troubleshooting guides to address common experimental challenges, and robust experimental protocols.

Frequently Asked questions (FAQs)

Q1: Why is pH a critical factor in this compound reactions?

The reaction of this compound with a primary amine to form a stable amide bond is typically a two-step process, commonly mediated by carbodiimide chemistry (EDC) in the presence of N-hydroxysuccinimide (NHS). Each of these steps has a distinct optimal pH range for maximum efficiency.[1][2][3] Using a single, non-optimal pH for the entire reaction is a common cause of low conjugation yield.[4]

Q2: What is the optimal pH for the activation of this compound with EDC/NHS?

The activation of the carboxylic acid group on this compound with EDC and NHS to form an amine-reactive NHS ester is most efficient in a slightly acidic environment. The recommended pH range for this activation step is typically between 4.5 and 7.2, with optimal results often achieved at a pH of 5.0-6.0.[1][3][5] A common buffer used for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2][3]

Q3: What is the optimal pH for the coupling of the NHS-activated this compound to a primary amine?

The subsequent reaction of the NHS-activated this compound with a primary amine is most efficient at a physiological to slightly basic pH. The recommended pH range for this coupling step is generally between 7.0 and 8.5.[2][4] A common practice is to adjust the pH to 7.2-7.5 immediately before adding the amine-containing molecule.[1][5] Buffers such as phosphate-buffered saline (PBS) are often used for this step.[2][3]

Q4: What are the consequences of using a pH outside the optimal ranges?

Deviating from the optimal pH ranges can lead to significantly lower reaction efficiency due to several factors:

  • Low pH for Coupling: At a pH below 7.0, primary amines are more likely to be protonated (-NH3+), which renders them less nucleophilic and therefore less reactive with the NHS ester, slowing down the coupling reaction.[6][7]

  • High pH for Activation: While the activation can proceed up to pH 7.2, higher pH values can reduce the efficiency of the initial carboxyl activation.[4]

  • High pH for Coupling and NHS Ester Instability: The NHS ester intermediate is susceptible to hydrolysis, a competing reaction where the ester reacts with water to regenerate the carboxylic acid, rendering it inactive for conjugation.[6][8] The rate of this hydrolysis increases significantly at higher pH values (above 8.5).[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conjugation Yield Incorrect pH for Activation: The pH of the activation buffer is too high or too low, leading to inefficient formation of the NHS ester.[1]Verify the pH of your activation buffer using a calibrated pH meter. Use a non-amine, non-carboxylate buffer such as MES at a pH between 5.0 and 6.0 for the activation step.[1][3]
Incorrect pH for Coupling: The reaction mixture is too acidic during the coupling step, resulting in protonated, unreactive amines.[1]After the activation step, ensure the pH of the reaction mixture is raised to 7.2-7.5 before adding your amine-containing molecule. Use a suitable buffer like PBS.[1][5]
Hydrolysis of NHS Ester: The NHS ester intermediate has hydrolyzed back to the carboxylic acid due to extended reaction times or high pH.[1][6]Add the amine-containing molecule promptly after the activation step. For the coupling reaction, maintain a pH in the range of 7.2-8.5 and avoid exceeding this range.[6] Prepare EDC and NHS solutions immediately before use as they are moisture-sensitive.[3][9]
Use of Incompatible Buffers: The buffers used for the reaction contain competing nucleophiles like primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).[2]Use non-reactive buffers. MES is recommended for the activation step, and PBS or HEPES for the coupling step.[1][2] If your sample is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column prior to the reaction.[9]
Formation of Side Products or Self-Polymerization One-pot reaction without pH adjustment: Attempting the reaction in a single step at an intermediate pH can lead to side reactions and lower yields.Employ a two-step protocol. First, activate the this compound at pH 5.0-6.0. Then, adjust the pH to 7.2-7.5 before adding the amine-containing molecule. This provides optimal conditions for each step and minimizes side reactions.[9]

Data Presentation

Table 1: Summary of pH Impact on this compound Reaction Efficiency

Reaction Step pH Range Reaction Efficiency Rationale and Key Considerations
Activation of Carboxylic Acid (with EDC/NHS) 4.5 - 6.0Optimal Most efficient formation of the amine-reactive NHS ester.[2][3]
6.0 - 7.2ModerateActivation can still occur but may be less efficient than in the optimal range.[1]
< 4.5 or > 7.2Low / InefficientPoor activation of the carboxylic acid group.[1][10]
Coupling of NHS Ester to Amine 7.0 - 8.0Optimal Balances high amine reactivity with manageable NHS ester hydrolysis. A pH of 7.2-7.5 is commonly recommended.[1][3]
8.0 - 8.5Moderate to HighAmine reactivity is high, but the rate of NHS ester hydrolysis also increases significantly.[6]
< 7.0LowPrimary amines are protonated and less nucleophilic, leading to a slow reaction rate.[6][7]
> 8.5LowThe rate of NHS ester hydrolysis becomes the dominant reaction, significantly reducing the yield of the desired conjugate.[6]

Experimental Protocols

Detailed Methodology for a Two-Step this compound Conjugation

This protocol provides a general guideline for the conjugation of this compound to an amine-containing molecule using EDC/NHS chemistry. Optimization may be required for specific applications.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2][3]

  • Coupling Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.2-7.5[3]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[2][3]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[2][3]

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer.

    • Add a molar excess of EDC and NHS to the this compound solution. A common starting point is a 2-10 fold molar excess of EDC and a 1-1.5 fold molar excess of NHS relative to the this compound.[3]

    • Incubate the reaction for 15-30 minutes at room temperature.[1][3]

  • pH Adjustment and Coupling:

    • Immediately after activation, adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[1][5]

    • Alternatively, the activated this compound can be purified from excess EDC and NHS using a desalting column equilibrated with the Coupling Buffer.

    • Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.[11]

  • Quenching (Optional):

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.[12]

    • Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted reagents and byproducts by a suitable method such as a desalting column, dialysis, or chromatography.[11]

Visualizations

experimental_workflow start_end start_end process process decision decision buffer buffer start Start prep Prepare Reagents (this compound, EDC, NHS) start->prep dissolve Dissolve this compound in Activation Buffer prep->dissolve add_edc_nhs Add EDC and NHS dissolve->add_edc_nhs activation Incubate for Activation (15-30 min, RT) add_edc_nhs->activation ph_adjust Adjust pH to 7.2-7.5 with Coupling Buffer activation->ph_adjust add_amine Add Amine-Containing Molecule ph_adjust->add_amine coupling Incubate for Coupling (2h RT or O/N 4°C) add_amine->coupling quench Quench Reaction (Optional) coupling->quench purify Purify Conjugate quench->purify end_node End purify->end_node act_buffer Activation Buffer (MES, pH 5.0-6.0) act_buffer->dissolve coup_buffer Coupling Buffer (PBS, pH 7.2-7.5) coup_buffer->ph_adjust

Caption: Experimental workflow for this compound conjugation.

ph_impact_logic cluster_activation Activation Step cluster_coupling Coupling Step condition condition process process outcome_good outcome_good outcome_bad outcome_bad ph_act pH 4.5 - 6.0 act_process Carboxylic Acid + EDC/NHS ph_act->act_process nhs_ester Efficient NHS Ester Formation act_process->nhs_ester Optimal coup_process NHS Ester + Primary Amine nhs_ester->coup_process ph_coup_good pH 7.0 - 8.0 ph_coup_good->coup_process ph_coup_bad_low pH < 7.0 ph_coup_bad_low->coup_process ph_coup_bad_high pH > 8.5 ph_coup_bad_high->coup_process amide_bond Efficient Amide Bond Formation coup_process->amide_bond Optimal low_yield_protonated Low Yield (Protonated Amine) coup_process->low_yield_protonated Inefficient low_yield_hydrolysis Low Yield (NHS Ester Hydrolysis) coup_process->low_yield_hydrolysis Competing Reaction

Caption: Logical relationship of pH in the two-step reaction.

References

Technical Support Center: Purification of m-PEG2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted m-PEG2-acid from final products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my final product?

A1: The removal of unreacted this compound is a critical step to ensure the purity and homogeneity of your final product.[1] Excess linker can interfere with downstream applications and analytics by introducing inaccuracies in characterization, leading to incorrect quantification and assessment of conjugation efficiency.[1] In therapeutic applications, residual free PEG linker could have unintended biological activity or alter the pharmacokinetic profile of the drug.[1]

Q2: What are the primary methods for removing unreacted this compound from a small molecule conjugate?

A2: The most common methods for removing unreacted small PEG linkers from small molecule conjugates are based on differences in physical and chemical properties between the desired product and the this compound impurity.[2] For small molecules, methods that separate based on polarity and charge are most suitable. These include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity.[2]

  • Flash Chromatography: A preparative chromatography technique that also separates based on polarity.

  • Liquid-Liquid Extraction (LLE): Separates based on differential solubility in two immiscible liquids.[3]

  • Solid-Phase Extraction (SPE): An adsorption chromatography method for rapid cleanup.[2]

Q3: How does the acidic nature of this compound influence the purification strategy?

A3: The terminal carboxylic acid group of this compound (pKa ~4-5) allows for its selective removal using techniques that exploit its charge. In Liquid-Liquid Extraction, the pH of an aqueous phase can be raised to deprotonate the carboxylic acid, making the PEG linker soluble in the aqueous layer while a neutral or basic product remains in the organic layer.[4][5] Similarly, in Solid-Phase Extraction, an ion-exchange resin can be used to capture the charged PEG-acid.

Q4: My PEGylated product is an oil and I cannot purify it by precipitation. What should I do?

A4: It is common for PEGylated compounds, especially those with shorter PEG chains, to be oils or waxes, which makes purification by precipitation or crystallization challenging. In these cases, chromatography is the most common and effective approach.[6] Reversed-phase HPLC or flash chromatography are excellent alternatives.

Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC) Troubleshooting
ProblemPotential CauseRecommended Solutions
Co-elution of product and unreacted this compound The hydrophobicity of your product and the unreacted PEG linker are too similar for effective separation under the current conditions.Optimize the Gradient: Use a shallower gradient to increase the separation between peaks.[6] Change the Mobile Phase: Try a different organic modifier (e.g., switch from acetonitrile to methanol).[6] Change the Stationary Phase: Switch to a column with different chemistry (e.g., from C18 to C8 or phenyl-hexyl) to alter the selectivity.[6]
Low recovery of the final product The product is binding irreversibly to the chromatography column or precipitating.Modify Elution Conditions: Adjust the organic solvent gradient to ensure complete elution. Check Solubility: Ensure your product is soluble in the mobile phase at the concentration being loaded. Decrease the sample concentration if necessary.[7]
Peak tailing or broadening Secondary interactions between the analyte and the silica backbone of the column.Adjust Mobile Phase pH: For acidic or basic analytes, adjusting the pH can improve peak shape. Add an Ion-Pairing Agent: For highly polar or charged molecules, adding an agent like trifluoroacetic acid (TFA) can improve peak symmetry.
Liquid-Liquid Extraction (LLE) Troubleshooting
ProblemPotential CauseRecommended Solutions
Incomplete removal of this compound Insufficient basification of the aqueous phase or an insufficient number of extractions.Check pH: Ensure the pH of the aqueous phase is at least 2 units above the pKa of the carboxylic acid (~pH 7 or higher) to ensure complete deprotonation. Increase Number of Extractions: Perform multiple extractions (2-3 washes) with the basic aqueous solution to ensure complete removal of the acidic impurity.[4][6]
Formation of an emulsion The two immiscible phases are not separating cleanly.Add Brine: Add a saturated sodium chloride solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. Centrifugation: Gently centrifuging the mixture can aid in phase separation. Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes break up an emulsion.
Low yield of the desired product The product has some solubility in the aqueous phase.Back-Extraction: If the product is lost to the aqueous phase, it can sometimes be recovered by acidifying the aqueous layer and extracting with an organic solvent. Choose a Different Solvent System: Select an organic solvent in which your product is highly soluble and has minimal solubility in the aqueous phase.

Quantitative Data Summary

The following table provides a comparison of common purification methods for the removal of unreacted this compound from small molecule products. The values represent typical ranges and may vary depending on the specific properties of the final product.

MethodTypical PurityTypical YieldScalabilitySpeedKey Advantages
RP-HPLC >98%60-90%Low to MediumSlowHigh resolution and purity.[8]
Flash Chromatography 90-98%70-95%Medium to HighModerateGood for larger quantities, faster than HPLC.
Liquid-Liquid Extraction 85-95%>90%HighFastSimple, inexpensive, and highly scalable.[6]
Solid-Phase Extraction 80-95%80-99%Low to HighVery FastRapid cleanup, suitable for high-throughput.[9]

Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

Objective: To achieve high purity by separating the target small molecule from unreacted this compound based on hydrophobicity.

Materials:

  • Preparative HPLC system with a UV detector.

  • Reversed-phase column (e.g., C18, 5-10 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Crude reaction mixture.

  • 0.22 µm syringe filters.

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.[6]

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition). Filter the sample through a 0.22 µm syringe filter.[6]

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution: Elute the sample using a linear gradient of Mobile Phase B. A starting point could be a gradient of 10% to 90% Mobile Phase B over 30-60 minutes. This will need to be optimized for your specific compound.[6]

  • Fraction Collection: Collect fractions as the compounds elute from the column, monitoring the separation by UV absorbance at a relevant wavelength.[6]

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to identify the fractions containing the pure product.[6]

  • Pooling and Concentration: Pool the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.[6]

Protocol 2: Purification by Liquid-Liquid Extraction (LLE)

Objective: To remove the acidic this compound impurity from a neutral or basic final product.

Materials:

  • Separatory funnel.

  • Organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous base solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide).

  • Brine (saturated NaCl solution).

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the aqueous base solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated this compound will partition into the upper aqueous layer (if using ethyl acetate), while your product should remain in the organic layer.[4]

  • Collection: Drain the lower organic layer into a clean flask.

  • Washing: Repeat the extraction of the organic layer with the aqueous base solution two more times to ensure complete removal of the acidic impurity.[4]

  • Brine Wash: Wash the organic layer with brine to remove residual water and dissolved base.[4]

  • Drying and Concentration: Dry the organic layer over a drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain your purified product.[4]

Protocol 3: Purification by Flash Column Chromatography

Objective: To purify the final product from unreacted this compound using normal phase chromatography. This protocol assumes the final product is less polar than the this compound.

Materials:

  • Glass chromatography column.

  • Silica gel.

  • Eluent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate).

  • Crude reaction mixture.

  • Collection tubes.

Procedure:

  • Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between your product spot and the this compound spot.

  • Column Packing: Pack the column with silica gel as a slurry in the least polar eluent mixture.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the reaction solvent or the eluent. Alternatively, adsorb the crude mixture onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.[10]

  • Elution: Begin elution with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.[10] The less polar product should elute before the more polar this compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visual Guides

The following diagrams illustrate the workflows for the described purification methods and a decision-making guide to help select the appropriate technique.

purification_decision_tree start Crude Reaction Mixture (Product + unreacted this compound) product_properties Assess Product Properties (Polarity, Charge, Scale) start->product_properties is_acidic_or_neutral Is the product neutral or basic? product_properties->is_acidic_or_neutral is_large_scale Large Scale? (>1g) is_acidic_or_neutral->is_large_scale No lle Liquid-Liquid Extraction (LLE) is_acidic_or_neutral->lle Yes is_high_purity Highest Purity Required? (>98%) is_large_scale->is_high_purity No flash_chrom Flash Chromatography is_large_scale->flash_chrom Yes hplc Preparative RP-HPLC is_high_purity->hplc Yes spe Solid-Phase Extraction (SPE) (for rapid cleanup) is_high_purity->spe No

Caption: Decision tree for selecting a purification method.

rphplc_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Product dissolve Dissolve Crude in Mobile Phase filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject equilibrate Equilibrate HPLC Column equilibrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate (Lyophilize) pool->concentrate pure_product Pure Product concentrate->pure_product

Caption: Experimental workflow for RP-HPLC purification.

lle_workflow start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base shake Shake & Vent Separatory Funnel add_base->shake separate Separate Layers shake->separate organic_layer Organic Layer (Contains Product) separate->organic_layer Collect aqueous_layer Aqueous Layer (Contains Deprotonated This compound) separate->aqueous_layer Discard repeat_wash Repeat Wash x2 organic_layer->repeat_wash brine_wash Wash with Brine repeat_wash->brine_wash dry Dry with Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate final_product Pure Product concentrate->final_product

Caption: Experimental workflow for Liquid-Liquid Extraction.

References

characterization of unexpected byproducts in m-PEG2-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG2-acid in conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a hydrophilic PEG linker that contains a terminal carboxylic acid. Its primary application is in bioconjugation, where the carboxylic acid group is reacted with primary amine groups on molecules like proteins, peptides, or small molecule drugs to form a stable amide bond.[1][2][3][4][5] This process often utilizes activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][2][3][4][5] The methoxy-terminated PEG chain increases the solubility and stability of the resulting conjugate.[1][2][4][5]

Q2: What are the most common unexpected byproducts in this compound reactions?

A2: Unexpected byproducts can arise from several sources:

  • Hydrolyzed NHS-ester: The activated NHS-ester of this compound is susceptible to hydrolysis, converting it back to the unreactive carboxylic acid.[6]

  • Unreacted Starting Materials: Incomplete reactions can leave unreacted this compound and the amine-containing target molecule in the final mixture.

  • PEG Degradation Products: The polyethylene glycol chain itself can undergo oxidative degradation, especially during storage or under harsh reaction conditions. This can generate impurities like formaldehyde, acetaldehyde, and formic acid, which can then form unwanted adducts with the target molecule.[7][8][9]

  • Diol Impurities: The m-PEG raw material may contain PEG-diol impurities (HO-PEG-OH) which can lead to cross-linking if both ends of the impurity react.[10]

Q3: How can I detect and characterize these byproducts?

A3: A combination of analytical techniques is typically employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the desired conjugate and any unexpected byproducts by their mass-to-charge ratio.[11][12][13] Post-column addition of amines can improve the ionization of PEGylated molecules for better MS analysis.[11]

  • Size-Exclusion Chromatography (SEC): SEC is useful for separating molecules based on their size, allowing for the removal of unreacted PEG and the detection of high-molecular-weight aggregates.[14][15]

  • Two-Dimensional Liquid Chromatography (2D-LC): Combining SEC and reversed-phase LC (RP-LC) can provide comprehensive separation of the PEGylated product from residual reagents and byproducts.[14][15][16]

  • Charged Aerosol Detection (CAD): When used with HPLC, CAD can quantify non-volatile analytes like PEG that lack a UV chromophore, making it useful for analyzing residual PEG reagents and byproducts.[14][15]

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules using EDC/NHS chemistry.

Problem 1: Low or No Conjugation Yield
Potential Cause Recommended Solution Supporting Details
Inactive EDC/NHS Reagents Use fresh EDC and NHS. Store reagents desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[6][17]EDC and NHS are moisture-sensitive. Hydrolysis renders them inactive, preventing the activation of the carboxylic acid.
Incorrect Reaction pH Perform a two-step reaction. Step 1 (Activation): Use a buffer with a pH of 4.5-6.0 (e.g., MES buffer) for the EDC/NHS activation of this compound.[6][17][18] Step 2 (Coupling): Adjust the pH to 7.2-8.0 (e.g., with PBS buffer) before adding your amine-containing molecule.[6][17][18]The activation of the carboxylic acid by EDC/NHS is most efficient in a slightly acidic environment. The subsequent reaction with the primary amine is most efficient at a neutral to slightly basic pH.[18]
Hydrolysis of Activated NHS-Ester Proceed to the coupling step immediately after the 15-30 minute activation period.[6][18]The NHS-ester intermediate is susceptible to hydrolysis, which increases with higher pH and longer reaction times. At pH 8.6, the half-life can be as short as 10 minutes.[6]
Competing Nucleophiles in Buffer Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the reaction steps.[6][18]These buffers will compete with the target molecule for reaction with the activated this compound or with EDC itself.
Problem 2: Presence of Unexpected Peaks in Chromatogram
Potential Cause Recommended Solution Supporting Details
Oxidative Degradation of PEG Store this compound under an inert atmosphere, protected from light, and at the recommended temperature. Consider using antioxidants if reaction conditions are harsh.[8][19]PEG chains can oxidize to form reactive impurities like aldehydes and formates.[7][8][9] These can react with your target molecule, leading to unexpected byproducts.
PEG-Diol Impurities Characterize the purity of the this compound raw material before use. Use purification techniques like SEC or dialysis post-reaction to remove cross-linked species.If the starting material contains significant amounts of PEG-diol, it can lead to the formation of cross-linked dimers or larger aggregates of your target molecule.
Hydrolyzed NHS-Ester Analyze the crude reaction mixture by LC-MS to identify a peak corresponding to the mass of this compound. Optimize reaction timing to minimize hydrolysis.If the activated ester hydrolyzes before it can react with the amine, it will appear as unreacted starting material.

Experimental Protocols & Methodologies

Protocol: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol describes the activation of this compound and its subsequent conjugation to an amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing target molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6][17][18]

  • Coupling Buffer: 0.1 M Phosphate Buffer (PBS), 0.15 M NaCl, pH 7.2-7.5[6][17][18]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5[6]

  • Anhydrous DMSO or DMF

  • Desalting columns for buffer exchange/purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS vials to room temperature before opening.

    • Prepare fresh stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF immediately before use.[18]

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction vessel, dissolve the this compound in Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and NHS to the this compound solution.[18]

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.[18]

  • Conjugation to Amine:

    • Immediately after activation, the activated this compound can be added to the amine-containing molecule solution.

    • Alternatively, for sensitive target molecules, the activated PEG can be rapidly buffer-exchanged into the Coupling Buffer using a desalting column before adding it to the target molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • The molar ratio of activated PEG to the target amine can be varied (e.g., 10- to 20-fold molar excess of PEG) to achieve the desired degree of labeling.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[17]

  • Quenching and Purification:

    • (Optional) Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes.[17]

    • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess PEG reagent and byproducts.[18]

  • Analysis:

    • Confirm the successful conjugation and purity of the final product using LC-MS and/or SDS-PAGE.

Visualizations

G cluster_0 Step 1: Activation (pH 4.5 - 6.0) cluster_1 Step 2: Coupling (pH 7.2 - 8.0) cluster_2 Side Reaction mPEG_Acid This compound (-COOH) EDC_NHS + EDC / NHS mPEG_Acid->EDC_NHS Activated_Ester Activated NHS Ester EDC_NHS->Activated_Ester Target_Amine Target Molecule (-NH2) Activated_Ester->Target_Amine Reaction Water H₂O (Hydrolysis) Activated_Ester->Water Hydrolysis Conjugate Final Conjugate (Stable Amide Bond) Target_Amine->Conjugate Hydrolyzed_PEG Inactive this compound Water->Hydrolyzed_PEG

Caption: Workflow of a two-step EDC/NHS reaction for this compound conjugation.

G Start Low Conjugation Yield Check_Reagents Are EDC/NHS reagents fresh and stored properly? Start->Check_Reagents Check_pH Is pH correct for each step? (Activation: 4.5-6.0, Coupling: 7.2-8.0) Check_Reagents->Check_pH Yes Sol_Reagents Replace EDC/NHS reagents. Check_Reagents->Sol_Reagents No Check_Buffer Is the buffer free of competing amines (e.g., Tris)? Check_pH->Check_Buffer Yes Sol_pH Remake buffers and verify pH. Use a two-step protocol. Check_pH->Sol_pH No Sol_Buffer Switch to a non-amine buffer (e.g., MES, PBS). Check_Buffer->Sol_Buffer No Analyze Analyze for NHS-ester hydrolysis by LC-MS. Check_Buffer->Analyze Yes

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing m-PEG2-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of methoxy-polyethylene glycol-acid (m-PEG2-acid) to therapeutic proteins, peptides, or small molecules is a critical step in drug development. This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic profile of the parent molecule. Rigorous analytical characterization is essential to ensure the identity, purity, and consistency of the resulting conjugate. This guide provides an objective comparison of the primary analytical techniques for characterizing this compound conjugates, supported by experimental data and detailed methodologies.

Overall Analytical Workflow

A comprehensive characterization of an this compound conjugate typically involves a multi-faceted approach, leveraging the strengths of several analytical techniques to build a complete profile of the molecule.

cluster_0 Characterization Strategy Start This compound Conjugate Sample Purity Purity & Heterogeneity (HPLC/SEC) Start->Purity Mass Molecular Weight Confirmation (MS) Purity->Mass Structure Structural Verification (NMR) Mass->Structure Functional Functional Group Analysis (FTIR) Structure->Functional End Complete Characterization Functional->End

Caption: General workflow for the characterization of this compound conjugates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound conjugates and separating the conjugate from unreacted starting materials and byproducts.[1][] Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are the two most common modes used.

Comparative Performance of HPLC Methods
ParameterReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Primary Separation Principle Polarity and hydrophobicityHydrodynamic volume (size and shape)[][4]
Key Information Provided Purity, quantification of conjugate vs. free drug/protein.Aggregation, fragmentation, monomer purity.[][5]
Resolution High resolution for species with different polarity.Good for separating species with significant size differences (e.g., monomer vs. aggregate).[6]
Typical Application Assessing reaction completion, purity analysis of the final product.Monitoring stability, quantifying high molecular weight species.[5]
Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is a general guideline for assessing the purity of a protein conjugate.

  • Objective: To separate the this compound conjugate from the unconjugated protein and other impurities.

  • Instrumentation: An HPLC or UPLC system with a UV detector.[7]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV absorbance at 280 nm for proteins or a wavelength specific to the conjugated molecule.[1]

  • Sample Preparation: Dilute the reaction mixture and an unconjugated control sample in Mobile Phase A to a concentration of 0.1-1.0 mg/mL.[1]

  • Data Analysis: Compare the chromatograms of the reaction mixture and the control. The appearance of a new, typically more retained peak, indicates the formation of the more hydrophobic conjugate. Peak area can be used to determine the percentage of conjugated product.[1]

cluster_1 RP-HPLC Workflow Sample Prepare Sample (0.1-1 mg/mL) Inject Inject onto C18 Column Sample->Inject Gradient Apply Gradient (ACN/H2O/TFA) Inject->Gradient Detect UV Detection (e.g., 280 nm) Gradient->Detect Analyze Analyze Chromatogram (Purity Assessment) Detect->Analyze

Caption: Workflow for RP-HPLC analysis of this compound conjugates.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the definitive confirmation of conjugation and the determination of the precise molecular weight of the this compound conjugate. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most frequently used techniques.

Comparative Performance of MS Methods
ParameterElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
Ionization Principle Soft ionization from solution, produces multiply charged ions.Soft ionization from a solid matrix, typically produces singly charged ions.
Coupling Easily coupled with liquid chromatography (LC-MS).[7][8]Typically used for direct analysis of purified samples.
Mass Accuracy High resolution and accuracy, especially with Orbitrap or Q-TOF analyzers.[7]Good accuracy, sensitive to sample and matrix preparation.
Typical Application Intact mass analysis of proteins and conjugates, peptide mapping to identify conjugation sites.[7][9]Rapid screening, analysis of large molecules and polymers.[10]
Experimental Protocol: LC-ESI-MS for Intact Mass Analysis
  • Objective: To determine the molecular weight of the intact conjugate and confirm the addition of the this compound moiety.

  • Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7]

  • LC Separation: A short C4 or C8 column is often used for desalting prior to MS analysis. A rapid gradient of acetonitrile in water with 0.1% formic acid is typical.

  • MS Analysis:

    • Ionization Mode: Positive ion mode.[7]

    • m/z Range: Acquire data over a range that covers the expected charge states of the conjugate (e.g., m/z 500-4000).[7]

  • Sample Preparation: Prepare the conjugate sample at a concentration of 1-10 pmol/µL in a suitable solvent (e.g., water with 0.1% formic acid).[7]

  • Data Analysis: The raw data, which shows a series of multiply charged ions, is deconvoluted using appropriate software to generate a zero-charge mass spectrum.[7] A mass shift corresponding to the molecular weight of the this compound (148.16 Da)[11] confirms successful conjugation.

cluster_2 ESI-MS Workflow Sample LC Separation (Desalting) Ionize Electrospray Ionization Sample->Ionize Detect Mass Analysis (m/z Scan) Ionize->Detect Deconvolute Deconvolution of Spectra Detect->Deconvolute Result Determine Intact Mass Deconvolute->Result

Caption: Workflow for intact mass analysis by LC-ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H NMR) and carbon (¹³C NMR), provides detailed structural information, making it the gold standard for unambiguously confirming the formation of the covalent bond between the this compound and the target molecule.[12][10]

Key NMR Observables for Conjugation Confirmation
NucleusObservationIndication of Successful Conjugation
¹H NMR Appearance of new signals and/or shifts in existing signals.The characteristic strong singlet of the PEG methylene protons (~3.6 ppm) will be present.[10] Signals adjacent to the newly formed bond (e.g., an amide bond) will shift. The disappearance of signals from reactive groups of the starting materials is also a key indicator.[10]
¹³C NMR Chemical shifts in the carbon spectrum.The PEG methylene carbon signal (~70 ppm) will be prominent.[10] Changes in the chemical shifts of carbons at the conjugation site provide direct evidence of bond formation.
Experimental Protocol: ¹H NMR Analysis
  • Objective: To structurally confirm the covalent linkage in the this compound conjugate.

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Sample Preparation: Dissolve 1-5 mg of the lyophilized conjugate sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).[10]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis: Process the spectrum (Fourier transformation, phase and baseline correction).[10] Compare the spectrum of the conjugate to the spectra of the starting materials. Key indicators of success are the disappearance of signals from the reactive groups and the appearance of new signals corresponding to the conjugate structure.[10]

cluster_3 NMR Workflow Sample Dissolve Sample in Deuterated Solvent Acquire Acquire ¹H NMR Spectrum Sample->Acquire Process Process Spectrum (FT, Phasing) Acquire->Process Compare Compare Spectra (Product vs. Reactants) Process->Compare Confirm Confirm Structural Changes Compare->Confirm

Caption: Workflow for NMR-based confirmation of conjugation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward technique used to identify the functional groups present in a molecule and to confirm changes resulting from conjugation, such as the formation of a new amide bond.[1][13]

Key FTIR Bands for Conjugation Analysis
Functional GroupCharacteristic Wavenumber (cm⁻¹)Significance in Conjugation
PEG C-O-C Stretch ~1100 cm⁻¹A strong, characteristic peak confirming the presence of the PEG backbone.[13][14][15]
Carboxylic Acid C=O Stretch ~1700-1725 cm⁻¹Disappearance or reduction in intensity of this peak from the this compound starting material.
Amide I Band (C=O Stretch) ~1650 cm⁻¹Appearance of this new, strong band is a primary indicator of successful amide bond formation.[14]
Amide II Band (N-H Bend) ~1550 cm⁻¹Appearance of this band provides secondary confirmation of amide bond formation.
Experimental Protocol: FTIR Analysis
  • Objective: To detect the formation of the amide bond linking the this compound to the target molecule.[1]

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[1]

  • Sample Preparation: For ATR-FTIR, a small amount of the solid, lyophilized conjugate is placed directly on the ATR crystal. Alternatively, a concentrated solution can be used.[1]

  • Data Acquisition: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[1]

  • Data Analysis: Compare the spectrum of the conjugate with the spectra of the individual starting materials. The key evidence for successful conjugation is the appearance of the characteristic amide I and II bands in the conjugate's spectrum, which are absent in the reactants.[1]

cluster_4 FTIR Workflow Sample Prepare Sample (Solid or Concentrated) Acquire Acquire IR Spectrum (4000-400 cm⁻¹) Sample->Acquire Analyze Identify Key Bands (Amide, C-O-C) Acquire->Analyze Confirm Confirm Functional Group Conversion Analyze->Confirm

Caption: Workflow for FTIR analysis of conjugate formation.

Conclusion

A comprehensive analytical strategy for this compound conjugates combines the strengths of multiple techniques. HPLC is essential for purity and heterogeneity assessment, while mass spectrometry provides definitive molecular weight confirmation. NMR offers unparalleled detail for structural verification, and FTIR serves as a rapid method to confirm the transformation of functional groups. By integrating data from these methods, researchers can build a complete and robust characterization profile, ensuring the quality and consistency of their PEGylated products.

References

A Researcher's Guide to Quantifying Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of leading techniques for determining the degree of PEGylation, featuring detailed protocols and performance data to guide your selection.

For researchers and drug development professionals, the precise quantification of polyethylene glycol (PEG) conjugation to therapeutic proteins is a critical parameter influencing a biopharmaceutical's efficacy, pharmacokinetics, and immunogenicity. This guide provides an objective comparison of common analytical methods for quantifying the degree of PEGylation, with a focus on amine-reactive chemistries exemplified by the use of reagents like m-PEG2-acid. We present a summary of performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.

Comparative Analysis of PEGylation Quantification Methods

The choice of a suitable method for quantifying the degree of PEGylation is a balance of the required analytical detail, available instrumentation, and the specific characteristics of the PEGylated protein. The following table summarizes the key attributes of four widely used techniques.

MethodPrincipleInformation ProvidedKey AdvantagesLimitations
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of the intact protein.Precise molecular weight of the conjugate, enabling direct calculation of the number of attached PEG chains.[1][2][3]High accuracy and resolution, providing a distribution of PEGylated species.[2][3]Can be challenging for very large or heterogeneous proteins; potential for ion suppression.[4]
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Separates molecules based on hydrodynamic radius, followed by absolute molar mass determination.Molar mass of the conjugate, degree of PEGylation, and detection of aggregates or free PEG.[5][6]Does not rely on calibration standards for mass determination; provides information on aggregation.[5][6]Requires specialized MALS detector; resolution may be insufficient for species with similar hydrodynamic volumes.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Quantifies the signal from the PEG ethylene oxide protons relative to a protein signal or an internal standard.Average degree of PEGylation across the entire sample.[7][8]Highly quantitative and reproducible; can be performed in complex biological matrices with minimal sample preparation.[7][8]Lower sensitivity compared to MS; may not be suitable for very large proteins or low degrees of PEGylation.
Trinitrobenzene Sulfonic Acid (TNBS) Assay A colorimetric assay that measures the reduction in free primary amines after PEGylation.[1]Indirect estimation of the degree of PEGylation based on the consumption of reactive sites.Simple, inexpensive, and high-throughput; does not require specialized instrumentation.Indirect measurement that can be prone to inaccuracies; only applicable to amine-reactive PEGylation.[1]

Experimental Workflows and Logical Relationships

To visualize the experimental processes and decision-making involved in quantifying PEGylation, the following diagrams have been generated using the DOT language.

experimental_workflow General Experimental Workflow for PEGylation Quantification cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis cluster_result Result start PEGylated Protein Sample purification Purification (e.g., SEC, Dialysis) to remove free PEG start->purification maldi MALDI-TOF MS purification->maldi Prepare sample with matrix sec_mals SEC-MALS purification->sec_mals Inject onto SEC column nmr ¹H NMR purification->nmr Dissolve in D₂O with internal standard tnbs TNBS Assay purification->tnbs React with TNBS reagent maldi_analysis Determine mass shift maldi->maldi_analysis sec_mals_analysis Calculate molar mass from light scattering sec_mals->sec_mals_analysis nmr_analysis Integrate PEG and protein/standard signals nmr->nmr_analysis tnbs_analysis Measure absorbance at 335-420 nm tnbs->tnbs_analysis end_result Degree of PEGylation maldi_analysis->end_result sec_mals_analysis->end_result nmr_analysis->end_result tnbs_analysis->end_result

Caption: A generalized workflow for the quantification of protein PEGylation.

decision_tree Decision Tree for Selecting a PEGylation Quantification Method q1 Need precise mass and distribution of PEG species? ans_yes1 Yes q1->ans_yes1 ans_no1 No q1->ans_no1 q2 Need to detect aggregates? ans_yes2 Yes q2->ans_yes2 ans_no2 No q2->ans_no2 q3 Is the sample in a complex biological matrix? ans_yes3 Yes q3->ans_yes3 ans_no3 No q3->ans_no3 q4 Is it amine-reactive PEGylation and is a high-throughput, simple method needed? ans_yes4 Yes q4->ans_yes4 ans_no4 No q4->ans_no4 method_maldi MALDI-TOF MS ans_yes1->method_maldi ans_no1->q2 method_sec_mals SEC-MALS ans_yes2->method_sec_mals ans_no2->q3 method_nmr ¹H NMR ans_yes3->method_nmr ans_no3->q4 method_tnbs TNBS Assay ans_yes4->method_tnbs consider_other Consider other methods ans_no4->consider_other

Caption: A decision tree to guide the selection of a suitable PEGylation quantification method.

Detailed Experimental Protocols

The following sections provide generalized, step-by-step protocols for the four discussed analytical techniques. These should be optimized for your specific protein and PEG reagent.

MALDI-TOF Mass Spectrometry Protocol
  • Sample Preparation:

    • Desalt and purify the PEGylated protein to remove non-volatile salts and excess free PEG.

    • Prepare a matrix solution, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), at a concentration of 10 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid in water).

    • Mix the purified PEGylated protein solution (typically 1-10 pmol/µL) with the matrix solution at a 1:1 ratio.

  • MALDI Target Spotting:

    • Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely, forming a crystalline matrix with the embedded analyte.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Use a linear mode for high molecular weight proteins.

    • Calibrate the instrument using protein standards of known molecular weights that bracket the expected mass of the analyte.

  • Data Analysis:

    • Determine the average molecular weight of the un-PEGylated protein and the different PEGylated species from the mass spectra.

    • Calculate the degree of PEGylation by subtracting the molecular weight of the un-PEGylated protein from that of the PEGylated species and dividing by the molecular weight of the PEG chain.

SEC-MALS Protocol
  • System Setup:

    • Equilibrate the size-exclusion chromatography (SEC) column with a suitable mobile phase (e.g., phosphate-buffered saline) at a constant flow rate.

    • Ensure that the MALS, refractive index (RI), and UV detectors are stabilized and properly calibrated.

  • Sample Injection:

    • Inject a known concentration of the purified PEGylated protein sample onto the equilibrated SEC column.

  • Data Collection:

    • Monitor the elution of the sample using the UV (at 280 nm for protein), RI, and MALS detectors. The RI detector will respond to both the protein and the PEG, while the UV detector is specific to the protein.

  • Data Analysis:

    • Use the data from all three detectors to perform a protein conjugate analysis using the appropriate software (e.g., ASTRA).

    • The software will use the known refractive index increments (dn/dc) and extinction coefficients for the protein and PEG to calculate the molar mass of the protein and PEG components in each eluting fraction.

    • The degree of PEGylation can be determined from the calculated molar masses of the protein and the attached PEG.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Lyophilize the purified PEGylated protein to remove water.

    • Accurately weigh and dissolve the lyophilized sample in a known volume of deuterium oxide (D₂O).

    • Add a known amount of an internal standard (e.g., trimethylsilyl propionate, TMSP) to the solution.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum of the sample using a high-field NMR spectrometer.

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the area of the characteristic sharp singlet from the ethylene oxide protons of PEG (around 3.6 ppm).

    • Integrate the area of a well-resolved signal from the protein (if available) or the internal standard.

    • Calculate the molar ratio of PEG to protein by comparing the integrated areas, taking into account the number of protons contributing to each signal. The degree of PEGylation is then determined from this molar ratio.

TNBS Assay Protocol
  • Reagent Preparation:

    • Prepare a reaction buffer of 0.1 M sodium bicarbonate, pH 8.5.

    • Prepare a fresh 0.01% (w/v) solution of TNBS in the reaction buffer.

    • Prepare a standard curve using a known concentration range of the un-PEGylated protein or an amine-containing standard like glycine.

  • Assay Procedure:

    • Add 0.5 mL of the PEGylated protein sample and the standards (at a concentration of 20-200 µg/mL) to separate test tubes.

    • Add 0.25 mL of the 0.01% TNBS solution to each tube and mix well.

    • Incubate the reactions at 37°C for 2 hours.

    • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.

  • Measurement and Analysis:

    • Measure the absorbance of each sample and standard at 335 nm.

    • Determine the concentration of free amines in the PEGylated sample by comparing its absorbance to the standard curve.

    • Calculate the degree of PEGylation by comparing the number of free amines in the PEGylated protein to that of the un-PEGylated protein.

References

The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis of m-PEG2-acid and Longer Chain Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is a critical factor in achieving therapeutic efficacy. A key component in this design is the polyethylene glycol (PEG) linker, a flexible, hydrophilic spacer that significantly influences a bioconjugate's solubility, stability, pharmacokinetics, and biological activity. This guide provides an objective comparison of m-PEG2-acid with other longer PEG linker lengths, supported by experimental data, to inform the selection of the optimal linker for various applications, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The choice of PEG linker length is a balancing act between improving the pharmacological properties of a therapeutic molecule and maintaining its potent biological activity. While shorter PEG linkers like this compound may be advantageous for preserving high in vitro potency, longer linkers often enhance pharmacokinetic profiles, leading to improved in vivo efficacy. The optimal PEG linker length is ultimately dependent on the specific biomolecule, the conjugated payload, and the therapeutic target.

Quantitative Comparison of PEG Linker Length on Bioconjugate Performance

The following tables summarize quantitative data from various studies, offering a comparative view of how PEG linker length affects critical performance metrics of bioconjugates.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
PropertyThis compoundm-PEG4-acidm-PEG8-acidm-PEG12-acidKey Findings & References
Drug-to-Antibody Ratio (DAR) ~3.5 - 4.0~3.5 - 4.0~3.5 - 4.0~3.5 - 4.0Shorter to intermediate length PEG linkers generally allow for efficient drug conjugation to antibodies, achieving a similar range of DAR values under optimized reaction conditions.
In Vitro Cytotoxicity (IC50) Lower (Higher Potency)Slightly HigherModerately HigherHigher (Lower Potency)Shorter PEG linkers tend to exhibit higher in vitro potency as they are less likely to cause steric hindrance with the target antigen binding. Longer PEG chains can sometimes interfere with this interaction, leading to a decrease in cytotoxicity.[1]
In Vivo Efficacy ModerateGoodVery GoodExcellentLonger PEG linkers generally lead to improved pharmacokinetic properties, such as a longer half-life, resulting in enhanced in vivo antitumor activity.[2]
Plasma Stability GoodVery GoodExcellentExcellentLonger PEG chains can provide a greater "stealth" effect, protecting the ADC from enzymatic degradation and leading to increased stability in plasma.[3]
Solubility & Aggregation GoodVery GoodExcellentExcellentThe hydrophilic nature of PEG improves the solubility of ADCs, especially those with hydrophobic payloads. Longer PEG chains provide a greater hydrophilic contribution, further reducing the potential for aggregation.[4]
Impact of PEG Linker Length on PROTAC Efficacy
PropertyShort PEG Linkers (e.g., PEG2-PEG4)Medium PEG Linkers (e.g., PEG5-PEG8)Long PEG Linkers (e.g., PEG12+)Key Findings & References
Degradation Potency (DC50) VariableOften OptimalOften DecreasedThere is typically an optimal linker length for maximal PROTAC efficacy. A linker that is too short may cause steric hindrance, while one that is too long can lead to a less stable ternary complex.
Maximum Degradation (Dmax) VariableOften HighestOften LowerSimilar to DC50, the maximal degradation is highly dependent on the formation of a productive ternary complex, which is influenced by linker length.
Cell Permeability Generally HigherModerateGenerally LowerShorter linkers often result in PROTACs with lower molecular weight and polar surface area, leading to better cell permeability.[5]
Aqueous Solubility ModerateGoodExcellentIncreasing the number of PEG units enhances the hydrophilicity and aqueous solubility of the PROTAC.[5]
Ternary Complex Stability Can be UnfavorableOften OptimalCan be UnfavorableThe linker's length and flexibility are critical for the stable formation of the ternary complex between the target protein and the E3 ligase.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are representative protocols for key experiments used to evaluate bioconjugate performance.

Protocol 1: EDC/NHS-Mediated Conjugation of m-PEG-acid to an Antibody

Objective: To covalently attach a PEG-acid linker to primary amine groups (e.g., lysine residues) on an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • m-PEG-acid linker (e.g., this compound, m-PEG8-acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a concentration of 2-10 mg/mL.

  • PEG-linker Activation:

    • Dissolve the m-PEG-acid linker in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG-linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation:

    • Add the activated PEG-linker solution to the antibody solution at a desired molar ratio (e.g., 10:1 linker to antibody).

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess PEG-linker and other reagents.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average number of drug-linker molecules conjugated to an antibody.

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different drug-loaded species using a decreasing salt gradient (from 100% A to 100% B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100[][9]

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma by measuring the change in DAR over time.

Materials:

  • ADC sample

  • Human plasma (or plasma from other species of interest)

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Wash and elution buffers

  • LC-MS system for DAR analysis

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[10]

  • ADC Capture: At each time point, capture the ADC from the plasma sample using immunoaffinity beads.

  • Washing: Wash the beads to remove plasma proteins and unbound payload.

  • Elution: Elute the ADC from the beads.

  • Analysis: Determine the average DAR of the eluted ADC using an appropriate method, such as LC-MS.[11][12]

  • Data Analysis: Plot the average DAR as a function of time to assess the stability of the ADC in plasma.

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

ADC_Mechanism_of_Action cluster_invisible ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell c1 2. Internalization (Endocytosis) Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release DNA DNA Damage / Microtubule Disruption Payload->DNA 5. Target Interaction Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Proteolysis Degradation->PROTAC Recycling Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesize Conjugates (Different PEG Linkers) Purification Purification (SEC) Synthesis->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability Efficacy Efficacy Study (Tumor Models) Cytotoxicity->Efficacy PK Pharmacokinetic Study Stability->PK Data Data Analysis & Linker Selection PK->Data Efficacy->Data

References

Navigating Bioconjugate Stability: A Comparative Guide to m-PEG2-acid Linker Performance in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a bioconjugate in systemic circulation is a critical determinant of its therapeutic efficacy and safety. The choice of linker technology plays a pivotal role in dictating this stability. This guide provides an objective comparison of the serum stability of conjugates formed using m-PEG2-acid, which results in a highly stable amide bond, against other common linker alternatives. Supported by experimental data and detailed protocols, this document serves as a resource for making informed decisions in the design of long-circulating bioconjugates.

The Critical Role of Linker Stability

The linker connecting a therapeutic molecule to a carrier, such as a protein or nanoparticle, must remain intact in the bloodstream to prevent premature release of the payload. Off-target release can lead to reduced efficacy at the intended site of action and potential systemic toxicity. The stability of the linker is influenced by its chemical nature and susceptibility to enzymatic and hydrolytic degradation in the complex environment of blood serum.

This compound is a heterobifunctional linker that contains a terminal carboxylic acid. This carboxylic acid group is typically activated to react with primary amines on a target molecule, forming a robust amide bond. Amide bonds are known for their exceptional stability under physiological conditions compared to other linkages like esters, which are prone to hydrolysis by serum esterases.

Comparative Stability of Linker Chemistries in Serum

The stability of a linker in serum is often quantified by its half-life (t½), the time it takes for 50% of the conjugate to degrade. While direct head-to-head comparisons of various linkers on a single biomolecule are not always available in the literature, a compilation of data from various studies provides a clear picture of the superior stability of amide linkages.

Linker TypeBond FormedTypical Serum Half-lifeKey Stability Characteristics
This compound Amide Very High (Days) Highly resistant to enzymatic and chemical hydrolysis under physiological conditions.[1][2] Considered a non-cleavable linker ideal for long-circulating conjugates.[1]
Ester LinkersEsterLow (Minutes to Hours)Susceptible to rapid hydrolysis by serum esterases.[3]
Hydrazone LinkersHydrazonepH-dependentStable at physiological pH (~7.4) but labile at acidic pH, making them suitable for tumor targeting.
Disulfide LinkersDisulfideEnvironment-dependentStable in circulation but cleaved in the reducing intracellular environment.
Thioether LinkersThioetherHigh (Days)Generally stable, formed from maleimide-thiol reactions, though the maleimide ring can undergo hydrolysis.

Note: The presented half-life values are representative and can vary depending on the specific conjugate, the length of the PEG chain, and the experimental conditions.

Studies have consistently shown that amide-linked conjugates exhibit slower clearance rates and longer pharmacokinetic profiles in vivo compared to their ester-linked counterparts.[1] For instance, in the context of antibody-drug conjugates (ADCs), the use of amide-based linkers contributes to the overall stability and efficacy of the therapeutic.[1][4]

Experimental Protocols

Accurate assessment of serum stability is crucial for the preclinical development of bioconjugates. Below are detailed methodologies for key experiments to evaluate the stability of this compound conjugates and other linker types.

Protocol 1: In Vitro Serum Stability Assay using HPLC

This protocol outlines a method to determine the stability of a bioconjugate in serum by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bioconjugate of interest

  • Human or animal serum (e.g., rat, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile)

  • Incubator at 37°C

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS) at a known concentration.

  • Incubation: Add the bioconjugate stock solution to pre-warmed serum to a final desired concentration. Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum-conjugate mixture.

  • Quenching and Protein Precipitation: Immediately add the quenching solution to the aliquot to stop any further degradation and precipitate serum proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Collect the supernatant and analyze it by HPLC. The percentage of the remaining intact conjugate is determined by comparing the peak area at each time point to the peak area at time zero.

Protocol 2: Quantitative Analysis of Conjugate Stability by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying the intact bioconjugate and its degradation products in serum.

Materials:

  • Bioconjugate of interest

  • Human or animal plasma/serum

  • Internal standard (a stable, structurally similar molecule)

  • Acetonitrile or methanol for protein precipitation

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Spike serum/plasma samples with the bioconjugate and the internal standard.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points, take aliquots of the incubated samples.

  • Protein Precipitation: Add cold acetonitrile or methanol containing formic acid to precipitate proteins.

  • Centrifugation: Centrifuge the samples and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method. The concentration of the intact conjugate is determined by comparing its peak area to that of the internal standard. This method can also be used to identify and quantify specific degradation products.[5][6][7][8]

Visualizing Workflows and Pathways

To further elucidate the processes involved in evaluating and understanding the fate of this compound conjugates, the following diagrams are provided.

G cluster_0 Experimental Workflow for Serum Stability Assay A Bioconjugate Incubation in Serum at 37°C B Aliquots Taken at Time Points A->B C Protein Precipitation & Centrifugation B->C D Supernatant Analysis (HPLC or LC-MS/MS) C->D E Data Analysis: % Intact Conjugate vs. Time D->E F Half-life (t½) Determination E->F

Workflow for in vitro serum stability assessment.

G cluster_1 In Vivo Fate of PEGylated Conjugates A PEGylated Conjugate in Circulation B Renal Clearance A->B < 40 kDa C Receptor-Mediated Uptake (e.g., Liver, Spleen) A->C F Formation of Anti-PEG Antibodies A->F D Intracellular Trafficking C->D E Lysosomal Degradation D->E G Accelerated Blood Clearance F->G

Simplified overview of the in vivo fate of PEGylated conjugates.

The In Vivo Fate of this compound Conjugates

The high stability of the amide bond in this compound conjugates ensures minimal premature drug release in circulation. The in vivo fate of the intact conjugate is then primarily governed by the physicochemical properties of the entire molecule, including its size and the nature of the conjugated therapeutic.

PEGylation, the process of attaching polyethylene glycol (PEG) chains, is known to increase the hydrodynamic size of molecules, which in turn reduces renal clearance and prolongs circulation half-life.[] However, PEGylated molecules can be cleared by other mechanisms, such as receptor-mediated uptake by cells of the reticuloendothelial system (RES) in the liver and spleen.[10] Once internalized, the conjugate is typically trafficked to lysosomes, where enzymatic degradation of the therapeutic molecule and the PEG chain can occur. It is also important to note that repeated administration of PEGylated therapeutics can sometimes lead to the production of anti-PEG antibodies, which can result in accelerated blood clearance of the conjugate.[10]

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates with optimal pharmacokinetic and safety profiles. The use of this compound to form a stable amide linkage provides a robust and reliable strategy for developing long-circulating therapeutics. The inherent stability of the amide bond minimizes premature payload release, thereby enhancing the therapeutic index. The experimental protocols and comparative data presented in this guide underscore the superior stability of amide-linked conjugates and provide a framework for the systematic evaluation of linker stability in serum. By carefully considering the linker chemistry, researchers can significantly improve the in vivo performance of their bioconjugates.

References

Enhancing In Vivo Half-Life: A Comparative Guide to m-PEG2-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic profiles of biopharmaceuticals. Among the various PEG derivatives, m-PEG2-acid offers a short, hydrophilic spacer that can be particularly advantageous for small molecules and peptides where minimal steric hindrance is desired. This guide provides an objective comparison of the in vivo half-life of this compound conjugates with alternative PEGylation strategies and unconjugated molecules, supported by experimental data and detailed protocols.

The Impact of PEGylation on In Vivo Half-Life

PEGylation primarily extends the in vivo half-life of a molecule by increasing its hydrodynamic radius. This larger size reduces the rate of renal clearance, the primary elimination route for smaller molecules. Even short PEG chains, such as the diethylene glycol unit in this compound, can significantly prolong circulation time compared to the unconjugated parent molecule. While longer PEG chains generally lead to a more substantial increase in half-life, they can also introduce challenges such as reduced bioactivity due to steric hindrance.

Comparative Analysis of In Vivo Half-Life

Direct head-to-head in vivo half-life data for this compound conjugates is limited in publicly available literature. However, we can infer its performance by examining studies on other short-chain PEG-acid conjugates and comparing them to longer-chain PEG alternatives and unconjugated molecules.

Molecule ClassUnconjugated Half-LifeConjugatePEG Chain LengthConjugated Half-LifeFold IncreaseReference Molecule
Peptide~5-10 minShort-chain PEG2-4 units30-60 min3-12xGeneric Peptide
Peptide~15 minPEG 2 kDa2,000 Da200 min~13xStreptokinase
Small Molecule~24 minPEG 5 kDa5,000 Da~88 min~3.7xMethotrexate
Protein~1.1 hoursPEG 20 kDa20,000 Da28 hours~25xrhTIMP-1

Note: The data for "Short-chain PEG" is an approximation based on qualitative descriptions from multiple sources, as specific quantitative data for this compound was not available. The other entries represent data from specific studies on different molecules and PEG sizes to provide a comparative context.

Experimental Protocols

The determination of in vivo half-life is a critical step in the preclinical development of any therapeutic. Below are detailed methodologies for key experiments cited in the evaluation of PEGylated conjugates.

In Vivo Half-Life Determination in a Murine Model

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a PEGylated compound in mice.

1. Animal Model:

  • Species: BALB/c mice (or other appropriate strain)

  • Age: 8-12 weeks

  • Sex: Male or female, consistent across study groups

  • Housing: Standardized conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to food and water.

2. Dosing and Administration:

  • Test Articles: Unconjugated molecule, this compound conjugate, and other comparative PEG conjugates.

  • Formulation: Dissolve test articles in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline, pH 7.4).

  • Route of Administration: Intravenous (IV) injection via the tail vein is common for assessing systemic circulation half-life.

  • Dose: The dose will be dependent on the specific molecule and its potency. A typical dose might range from 1 to 10 mg/kg.

3. Blood Sampling:

  • A sparse sampling or serial bleeding schedule is employed.

  • Timepoints: Collect blood samples at predetermined intervals (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24, and 48 hours post-injection). The time points should be chosen to capture the distribution and elimination phases accurately.

  • Collection: Blood is collected from a suitable site (e.g., saphenous vein, retro-orbital sinus, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

4. Bioanalytical Method:

  • The concentration of the test article in plasma samples is quantified using a validated bioanalytical method. Common techniques include:

    • Enzyme-Linked Immunosorbent Assay (ELISA): This method is highly sensitive and specific, particularly for larger molecules like proteins and peptides. An antibody specific to the drug molecule is used to capture and detect the analyte.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method suitable for small molecules and peptides. It separates the analyte from plasma components and quantifies it based on its mass-to-charge ratio.

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection can be used if the molecule has a suitable chromophore or fluorophore and the required sensitivity can be achieved.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin).

  • Key parameters calculated include:

    • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the in vivo half-life of a PEGylated conjugate.

experimental_workflow cluster_preparation Preparation cluster_animal_study In Vivo Study cluster_analysis Analysis cluster_data_interpretation Data Interpretation Formulation Formulate Test Articles Animal_Acclimation Animal Acclimation Formulation->Animal_Acclimation Test Articles Dosing Intravenous Dosing Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing Bioanalysis Bioanalytical Quantification (ELISA or LC-MS/MS) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Concentration Data Half_Life_Determination Half-Life Determination PK_Analysis->Half_Life_Determination

Caption: Workflow for determining the in vivo half-life of this compound conjugates.

Signaling Pathway Considerations

While this compound conjugation itself does not directly engage a specific signaling pathway, the extended circulation time it imparts can significantly influence the interaction of the conjugated therapeutic with its target pathway. For instance, a longer half-life can lead to sustained receptor engagement or prolonged inhibition of an enzymatic pathway.

The following diagram illustrates a generic receptor-mediated signaling pathway that could be influenced by a PEGylated therapeutic.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand PEGylated Therapeutic Receptor Target Receptor Ligand->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Downstream_Effect Cellular Response Signaling_Cascade->Downstream_Effect

Caption: Generic receptor signaling pathway modulated by a PEGylated therapeutic.

Assessing the Immunogenicity of m-PEG2-acid Bioconjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of methoxy-polyethylene glycol-acid (m-PEG-acid) linkers to therapeutic proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase the hydrodynamic size, leading to reduced renal clearance and a prolonged circulation half-life, and can also shield the biotherapeutic from proteolytic degradation and the host immune system. However, the potential for the PEG moiety itself to elicit an immune response, leading to the formation of anti-PEG antibodies, is a critical consideration in drug development. This guide provides an objective comparison of the immunogenicity of m-PEG2-acid bioconjugates with emerging alternatives, supported by experimental data, and details the methodologies for assessing these immune responses.

Comparison of Anti-PEG Antibody Detection Methods

The accurate detection and characterization of anti-PEG antibodies are paramount in preclinical and clinical studies. Several immunoassays are commonly employed for this purpose, each with its own advantages and limitations. The three most prevalent methods are the Enzyme-Linked Immunosorbent Assay (ELISA), Meso Scale Discovery (MSD) electrochemiluminescence assay, and Surface Plasmon Resonance (SPR).

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Meso Scale Discovery (MSD)Surface Plasmon Resonance (SPR)
Principle Enzyme-catalyzed colorimetric detection of antibody-antigen binding on a microplate.Electrochemiluminescence detection of antibody-antigen binding on a carbon electrode-coated microplate.Real-time, label-free detection of mass changes due to antibody-antigen binding on a sensor chip.
Sensitivity Good, typically in the ng/mL range.[1]Excellent, often higher than ELISA, in the low ng/mL to pg/mL range.[2]High, with detection limits in the ng/mL range.[3][4]
Throughput High, suitable for screening large numbers of samples.High, with multiplexing capabilities allowing for the analysis of multiple analytes simultaneously.Lower, more suitable for detailed kinetic analysis of a smaller number of samples.[5]
Drug Tolerance Can be susceptible to interference from circulating PEGylated drug, potentially leading to false negatives.Generally exhibits better drug tolerance than ELISA due to the solution-phase incubation and high binding capacity of the plates.[2]Can be affected by drug interference, but the real-time nature of the assay allows for strategies to mitigate this.
Data Output Endpoint colorimetric signal (Optical Density).Electrochemiluminescent signal, offering a wider dynamic range than ELISA.[2]Real-time sensorgram showing association and dissociation kinetics (ka, kd, KD).
Label Requirement Requires enzyme-conjugated secondary antibodies.Requires SULFO-TAG™ labeled detection reagents.Label-free.

Comparative Immunogenicity of Bioconjugation Technologies

While this compound linkers are widely used, concerns about PEG immunogenicity have driven the development of alternative hydrophilic polymers. Polysarcosine (pSar) and XTENylation are two promising technologies that have demonstrated lower immunogenic profiles compared to PEGylation.

Bioconjugation TechnologyLinker/PolymerKey FeaturesReported Immunogenicity ProfileSupporting Experimental Data (Example)
PEGylation This compoundWell-established, improves solubility and half-life.Can elicit anti-PEG antibodies, with the potential for accelerated blood clearance and hypersensitivity reactions. The length of the PEG chain can influence the immune response.[6][7]A study on PEGylated interferon-alpha 2a demonstrated that increasing the PEG molecular weight influenced its circulation time, a factor linked to immunogenicity.[7]
Polysarcosination (pSar) PolysarcosineBiodegradable, derived from the endogenous amino acid sarcosine.Significantly lower immunogenic profile compared to PEG.[6][8]A direct comparison of a polysarcosinylated interferon (pSar-IFN) with a PEGylated interferon (PEG-IFN) in a mouse tumor model showed a considerably lower anti-IFN antibody titer in the pSar-IFN group.[1][6]
XTENylation XTENRecombinant, unstructured polypeptide of natural amino acids.Reported to be less immunogenic than PEGylated counterparts.[6][9]While detailed quantitative comparative data is less available in the public domain, studies have indicated a lower immunogenic potential for XTENylated proteins.[6][9]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

This protocol outlines a direct ELISA for the detection of anti-PEG antibodies.

  • Coating: 96-well high-binding microplates are coated with a PEGylated protein (e.g., m-PEG2-BSA) or a biotinylated PEG followed by streptavidin. The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Sample Incubation: Serum or plasma samples, diluted in blocking buffer, are added to the wells and incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Detection Antibody Incubation: An enzyme-conjugated anti-species antibody (e.g., HRP-conjugated anti-human IgG or IgM) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added, and the plate is incubated in the dark until sufficient color development.

  • Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is measured at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Meso Scale Discovery (MSD) Assay for Anti-PEG Antibody Detection

This protocol describes a bridging assay format for detecting anti-PEG antibodies.

  • Reagent Preparation: Prepare biotinylated PEG and SULFO-TAG™ labeled PEG.

  • Sample Incubation: In a polypropylene plate, incubate the sample (serum or plasma) with a mixture of biotinylated PEG and SULFO-TAG™ labeled PEG for 1-2 hours at room temperature with shaking. This allows anti-PEG antibodies to form a bridge between the two labeled PEG molecules.

  • Transfer to MSD Plate: Transfer the incubation mixture to a pre-blocked streptavidin-coated MSD plate.

  • Incubation: Incubate the MSD plate for 1 hour at room temperature with shaking to allow the biotinylated PEG to bind to the streptavidin-coated plate.

  • Washing: Wash the plate with MSD wash buffer.

  • Read: Add MSD Read Buffer and immediately read the plate on an MSD instrument. The instrument applies a voltage to the plate, causing the SULFO-TAG™ to emit light, which is then measured.

Surface Plasmon Resonance (SPR) for Anti-PEG Antibody Detection

This protocol outlines the use of SPR for real-time, label-free detection of anti-PEG antibodies.

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) is functionalized by immobilizing a PEGylated molecule (e.g., m-PEG2-amine) via amine coupling.

  • System Priming: The SPR instrument's fluidics are primed with running buffer (e.g., HBS-EP+).

  • Sample Injection: Diluted serum or plasma samples are injected over the sensor surface at a constant flow rate.

  • Association: The binding of anti-PEG antibodies to the immobilized PEG is monitored in real-time as an increase in the response units (RU).

  • Dissociation: After the sample injection, running buffer is flowed over the chip, and the dissociation of the antibodies is monitored as a decrease in RU.

  • Regeneration: A regeneration solution (e.g., glycine-HCl, pH 2.5) is injected to remove the bound antibodies from the sensor surface, preparing it for the next sample.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate software to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways and Experimental Workflows

The immune response to PEGylated bioconjugates can be either T-cell dependent or T-cell independent.[10] T-cell independent responses, often elicited by large, repetitive structures like PEG, primarily lead to the production of IgM antibodies. T-cell dependent responses, which can be induced by the protein component of the bioconjugate or by PEG itself under certain conditions, involve the activation of T-helper cells and lead to a more robust and long-lasting immune response, including the production of IgG antibodies.

T-Cell Independent B-Cell Activation by PEGylated Bioconjugates

T_Cell_Independent_Activation PEG_Bioconjugate This compound Bioconjugate BCR B-Cell Receptor (BCR) (Surface IgM/IgD) PEG_Bioconjugate->BCR Binds to BCR_Crosslinking BCR Cross-linking BCR->BCR_Crosslinking Induces Signaling_Cascade Intracellular Signaling Cascade (Syk, Btk, PLCγ2 activation) BCR_Crosslinking->Signaling_Cascade Initiates B_Cell_Activation B-Cell Activation Signaling_Cascade->B_Cell_Activation Leads to Plasma_Cell Plasma Cell Differentiation B_Cell_Activation->Plasma_Cell Differentiates into IgM_Production Anti-PEG IgM Production Plasma_Cell->IgM_Production Produces

Caption: T-cell independent B-cell activation pathway initiated by a this compound bioconjugate.

Experimental Workflow for Comparing Anti-PEG Antibody Detection Methods

Detection_Method_Comparison cluster_samples Sample Preparation cluster_assays Immunoassay Analysis cluster_data Data Analysis & Comparison Sample_Collection Collect Serum/Plasma Samples (Pre- and Post-Dose) Sample_Dilution Serially Dilute Samples Sample_Collection->Sample_Dilution ELISA ELISA Sample_Dilution->ELISA MSD MSD Sample_Dilution->MSD SPR SPR Sample_Dilution->SPR Data_Analysis Analyze Assay Results (OD, ECL Signal, Sensorgrams) ELISA->Data_Analysis MSD->Data_Analysis SPR->Data_Analysis Performance_Comparison Compare Performance Metrics (Sensitivity, Drug Tolerance, Throughput) Data_Analysis->Performance_Comparison Conclusion Select Optimal Assay for Immunogenicity Assessment Performance_Comparison->Conclusion

Caption: Workflow for the comparative evaluation of ELISA, MSD, and SPR for anti-PEG antibody detection.

References

A Head-to-Head Battle in Drug Delivery: m-PEG2-acid vs. Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in drug delivery systems, particularly in antibody-drug conjugates (ADCs), is a critical decision that profoundly influences therapeutic efficacy and safety. This guide provides an objective, data-driven comparison of stable, non-cleavable linkers, exemplified by m-PEG2-acid, and the diverse family of cleavable linkers.

The fundamental distinction lies in their drug release mechanisms. Non-cleavable linkers like this compound form a stable, permanent amide bond, relying on the degradation of the antibody carrier within the target cell to release the drug payload. In contrast, cleavable linkers are designed to break under specific physiological conditions, such as the acidic environment of lysosomes or the presence of specific enzymes, allowing for a more direct and sometimes extracellular release of the therapeutic agent.[1][2] This difference in strategy has significant implications for a drug conjugate's stability, mechanism of action, and overall therapeutic window.

At a Glance: Key Differences

FeatureThis compound (Non-Cleavable Linker)Cleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide)
Mechanism of Release Degradation of the antibody carrier in the lysosome.[3]Specific cleavage by enzymes, changes in pH, or reducing agents.[1]
Drug Release Location Primarily intracellular (lysosomal).[3]Can be intracellular or extracellular, depending on the trigger.[4]
Released Payload Form Released as a conjugate with the linker and an amino acid residue.[3]Often released in its native, unmodified form.[5]
Plasma Stability Generally higher, leading to a more stable conjugate in circulation.[6]Varies by type; can be susceptible to premature drug release.[7]
Bystander Effect Generally low to negligible.[1]Can be significant, especially with membrane-permeable drugs.[1]
Ideal Application Homogeneous tumors with high antigen expression.Heterogeneous tumors where killing of antigen-negative neighboring cells is beneficial.[5]

Performance Comparison: A Data-Driven Analysis

The following tables summarize quantitative data from preclinical and clinical studies to provide a comparative overview of non-cleavable and cleavable linkers. It is important to note that direct head-to-head comparisons with identical antibodies, payloads, and experimental conditions are limited in the published literature. The data presented here are compiled from various sources to illustrate the performance differences.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug conjugate. Lower values indicate higher potency.

Linker TypeADC ExampleCell LineIC50 (pM)Reference
Non-CleavableTrastuzumab-SMCC-DM1 (Kadcyla®)HER2+ cells33[8]
Non-CleavableGeneric non-cleavable ADC with MMAEHER2+ cells609[8]
Cleavable (Val-Ala)Generic ADC with MMAEHER2+ cells92[8]
Cleavable (Val-Cit)Generic ADC with MMAEHER2+ cells14.3[8]
Cleavable (Sulfatase-cleavable)Generic ADC with MMAEHER2+ cells61[8]
Cleavable (β-galactosidase-cleavable)Generic ADC with MMAEHER2+ cells8.8[8]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

In Vivo Stability

Plasma stability is crucial for ensuring the drug conjugate reaches the target tissue intact, minimizing off-target toxicity.

Linker TypeADC ExampleSpecies% Intact ADC (after 7 days)Reference
Non-Cleavable (SMCC)Trastuzumab-DM1Rat>80%[9]
Cleavable (Val-Cit)Generic MMAE ADCMouse~50%[9]
Cleavable (Sulfatase-cleavable)Generic MMAE ADCMouseHigh stability (>7 days)[8]
Clinical Toxicity Profile (Meta-Analysis Data)

A meta-analysis of clinical trial data provides insights into the systemic toxicities associated with different linker types.

Linker TypeNumber of PatientsGrade ≥ 3 Adverse EventsKey FindingReference
Cleavable2,98547%Associated with a higher incidence of severe adverse events.[7]
Non-Cleavable4,89434%Remained independently associated with lower toxicity when adjusted for DAR.[7]

Signaling Pathways and Experimental Workflows

Mechanisms of Drug Release

The distinct mechanisms of payload release for non-cleavable and cleavable linkers are illustrated below.

cluster_non_cleavable This compound (Non-Cleavable) Pathway cluster_cleavable Cleavable Linker Pathway ADC_NC ADC binds to antigen Internalization_NC Internalization ADC_NC->Internalization_NC Lysosome_NC Lysosomal Trafficking Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Release_NC Release of Payload- Linker-Amino Acid Degradation_NC->Release_NC Target_NC Payload acts on target Release_NC->Target_NC ADC_C ADC binds to antigen Internalization_C Internalization ADC_C->Internalization_C Lysosome_C Lysosomal Trafficking Internalization_C->Lysosome_C Cleavage_C Linker Cleavage (Enzymes, pH) Lysosome_C->Cleavage_C Release_C Release of Unmodified Payload Cleavage_C->Release_C Target_C Payload acts on target Release_C->Target_C Bystander Bystander Effect on Neighboring Cells Release_C->Bystander

Mechanisms of payload release for non-cleavable and cleavable linkers.
Experimental Workflow for Linker Comparison

A generalized workflow for the preclinical comparison of different linker technologies is outlined below.

cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synth_NC Synthesize Non-Cleavable ADC (this compound) Char Characterize ADCs (DAR, Purity, Aggregation) Synth_NC->Char Synth_C Synthesize Cleavable ADC (e.g., Val-Cit) Synth_C->Char Cytotoxicity Cytotoxicity Assay (IC50) Char->Cytotoxicity Bystander Bystander Effect Assay Char->Bystander Stability Plasma Stability Assay Char->Stability Efficacy Xenograft Tumor Model (Efficacy) Cytotoxicity->Efficacy Stability->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Experimental workflow for comparing ADC linker technologies.

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate comparison of different drug conjugate constructs. Below are detailed methodologies for key in vitro assays.

Protocol 1: ADC Synthesis with this compound Linker

This protocol describes the conjugation of a drug to an antibody via a this compound linker, targeting lysine residues.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Cytotoxic drug with a primary or secondary amine group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching reagent (e.g., 1 M Tris, pH 8.0)

  • Desalting columns or Tangential Flow Filtration (TFF) system

Procedure:

  • Drug-Linker Conjugation: a. Dissolve the this compound (1.5 equivalents) in anhydrous DMF. b. In a separate tube, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF. c. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the this compound solution and stir for 1 hour at room temperature to activate the carboxylic acid. d. Add the activated linker solution to the drug solution and stir at room temperature overnight.

  • Antibody Preparation: a. Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 5-10 mg/mL.

  • Conjugation Reaction: a. Dissolve the drug-linker conjugate in DMSO to a known concentration. b. Add the desired molar excess of the activated drug-linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). c. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: a. Add the quenching reagent to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Purification and Characterization: a. Purify the ADC using desalting columns or a TFF system to remove unconjugated drug-linker and other small molecules. b. Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HPLC (HIC, SEC), and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test ADCs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • ADC Treatment: a. Prepare serial dilutions of the test ADCs and control antibody in culture medium. b. Remove the medium from the cells and add 100 µL of the diluted ADCs or controls. c. Incubate for 72-120 hours.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: a. Remove the medium and add 100 µL of the solubilizing agent to each well. b. Incubate for at least 1 hour at 37°C in the dark to dissolve the formazan crystals.

  • Absorbance Reading: a. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 3: In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • 96-well plates

  • Test ADCs and control ADCs (including a non-cleavable linker ADC as a negative control)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: a. Seed a mixture of Ag+ and Ag- GFP+ cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). b. Include control wells with only Ag- GFP+ cells to measure direct ADC toxicity. c. Allow cells to adhere overnight.

  • ADC Treatment: a. Treat the co-cultures with serial dilutions of the test and control ADCs. b. Incubate for 96-144 hours.

  • Viability Assessment: a. Quantify the fluorescent signal from the GFP-expressing Ag- cells using a fluorescence microscope or high-content imaging system.

  • Data Analysis: a. A decrease in the fluorescence of the Ag- GFP+ cells in the co-culture compared to the Ag- GFP+ cells alone (treated with the same ADC concentration) indicates a bystander effect.

Conclusion

The choice between a non-cleavable linker like this compound and a cleavable linker is a critical strategic decision in the design of drug delivery systems. Non-cleavable linkers offer superior plasma stability, which often translates to a wider therapeutic window and reduced off-target toxicity.[6] However, their efficacy is dependent on the efficient internalization and degradation of the entire conjugate and the activity of the resulting payload-linker-amino acid metabolite.

Cleavable linkers, on the other hand, provide the advantage of releasing the native, unmodified payload, which can lead to a potent bystander effect, a particularly desirable attribute for treating heterogeneous tumors.[1] This versatility comes with the potential for lower plasma stability and a narrower therapeutic window.[7] Ultimately, the optimal linker strategy is not a one-size-fits-all solution but depends on a comprehensive understanding of the target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication.

References

A Researcher's Guide to m-PEG2-acid: A Performance Comparison of Supplier Offerings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success of their work. m-PEG2-acid, a short-chain polyethylene glycol (PEG) derivative, is a critical building block in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. Its quality can significantly impact the efficacy, stability, and safety of the final therapeutic. This guide provides a comprehensive comparison of this compound from various suppliers, supported by proposed experimental protocols to empower researchers to make informed decisions.

Supplier Specification Overview

A review of publicly available data from several prominent suppliers of this compound reveals similar product specifications. However, variations in purity and the presence of uncharacterized impurities can significantly affect experimental outcomes. The following table summarizes the stated specifications from a selection of suppliers. It is important to note that a certificate of analysis for a specific lot should always be consulted for precise data.

SupplierProduct NumberStated PurityMolecular Weight ( g/mol )CAS Number
Supplier A AG-1051> 96%[1]148.16[1]149577-05-9[1]
Supplier B MDP326Not specified148.16[2]149577-05-9[2]
Supplier C TASK-18-1000002Not specifiedNot specified149577-05-9
Supplier D BP-2157198%[3]148.2[3]149577-05-9[3]
Supplier E 572541>98%[4]148.16[4]149577-05-9[4]
Supplier F CD-mPEG2-acid98%[5]148.2[5]149577-05-9[5]

Note: "Not specified" indicates that the purity was not explicitly stated on the main product page at the time of this review. Researchers are strongly encouraged to request certificates of analysis from all suppliers for detailed lot-specific purity information.

Experimental Protocols for Performance Comparison

To go beyond the stated specifications, a head-to-head experimental comparison is recommended. The following protocols outline key experiments to assess the critical quality attributes of this compound from different suppliers: purity, reactivity, and stability.

Purity and Impurity Profiling by HPLC-CAD and LC-MS

Objective: To determine the precise purity of this compound and to identify and quantify any impurities. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with Charged Aerosol Detection (CAD) is recommended for accurate quantification of non-chromophoric PEGs and their impurities.[6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) will be used for impurity identification.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve this compound from each supplier in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • HPLC-CAD Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detector: Charged Aerosol Detector

  • LC-MS Conditions: Utilize similar chromatographic conditions as above, coupled to a high-resolution mass spectrometer to obtain accurate mass data for impurity identification.

  • Data Analysis: Compare the peak areas of the main this compound peak and any impurity peaks to calculate the percentage purity. For LC-MS, analyze the mass-to-charge ratio of impurity peaks to propose their structures.

Reactivity Assessment via Kinetic Analysis of Amide Bond Formation

Objective: To compare the reactivity of this compound from different suppliers by monitoring the kinetics of a standard amide bond formation reaction. This is a critical parameter as it directly impacts the efficiency of conjugation reactions.

Methodology:

  • Model Reaction: The reaction of this compound with a model primary amine, such as benzylamine, in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) will be monitored.

  • Procedure:

    • In a reaction vessel, dissolve this compound (1 equivalent) from a supplier in a reaction buffer (e.g., 0.1 M MES, pH 6.0).

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to activate the carboxylic acid.

    • After 15 minutes of activation, add benzylamine (1.5 equivalents).

    • Monitor the reaction progress over time by taking aliquots at regular intervals and quenching the reaction (e.g., with an excess of a primary amine like Tris buffer).

    • Analyze the quenched samples by HPLC to quantify the formation of the N-benzyl-3-(2-methoxyethoxy)propanamide product.

  • Data Analysis: Plot the concentration of the product versus time for each supplier's this compound. The initial reaction rate can be determined from the slope of this curve, providing a quantitative measure of reactivity.

Stability Under Forced Degradation Conditions

Objective: To assess the intrinsic stability of this compound from different suppliers by subjecting it to stress conditions (acidic, basic, and oxidative). This provides insights into potential degradation pathways and the shelf-life of the reagent.

Methodology:

  • Stress Conditions:

    • Acidic: 1 mg/mL this compound in 0.1 M HCl at 60°C for 24 hours.

    • Basic: 1 mg/mL this compound in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 1 mg/mL this compound in 3% H₂O₂ at room temperature for 24 hours.

  • Sample Analysis: Analyze the stressed samples using the developed HPLC-CAD and LC-MS methods to identify and quantify any degradation products.

  • Data Analysis: Compare the percentage of degradation and the degradation profiles for this compound from each supplier. A more stable product will show less degradation and fewer degradation products.

Visualizing Experimental Workflows and Biological Context

To further aid in the understanding of the experimental design and the relevance of this compound in a biological context, the following diagrams are provided.

G cluster_procurement Procurement & Initial Characterization cluster_reactivity Reactivity Assessment cluster_stability Stability Study cluster_decision Supplier Selection supplier_a Supplier A This compound initial_analysis Purity & Impurity Profiling (HPLC-CAD, LC-MS) supplier_a->initial_analysis supplier_b Supplier B This compound supplier_b->initial_analysis supplier_c Supplier C This compound supplier_c->initial_analysis activation Activation with EDC/NHS initial_analysis->activation acid_stress Acidic Degradation initial_analysis->acid_stress base_stress Basic Degradation initial_analysis->base_stress oxidative_stress Oxidative Degradation initial_analysis->oxidative_stress coupling Coupling with Benzylamine activation->coupling kinetic_analysis Kinetic Analysis (HPLC) coupling->kinetic_analysis data_comparison Compare Purity, Reactivity & Stability Data kinetic_analysis->data_comparison stability_analysis Degradation Profiling (HPLC-CAD, LC-MS) acid_stress->stability_analysis base_stress->stability_analysis oxidative_stress->stability_analysis stability_analysis->data_comparison selection Select Optimal Supplier data_comparison->selection

Caption: Experimental workflow for comparing this compound from different suppliers.

G cluster_pathway Example Signaling Pathway Modulation by a PEGylated Therapeutic drug PEGylated Drug (e.g., ADC) receptor Cell Surface Receptor (e.g., on Cancer Cell) drug->receptor internalization Internalization receptor->internalization Binding lysosome Lysosome internalization->lysosome payload_release Payload Release lysosome->payload_release Degradation of Antibody & Linker target Intracellular Target (e.g., DNA, Tubulin) payload_release->target apoptosis Apoptosis target->apoptosis Inhibition of Cell Function

Caption: A representative signaling pathway affected by a PEGylated therapeutic.

By implementing a rigorous analytical and functional comparison, researchers can ensure the selection of high-quality this compound, thereby enhancing the reproducibility of their research and the quality of their developed therapeutics.

References

Safety Operating Guide

Proper Disposal of m-PEG2-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of m-PEG2-acid, ensuring a safe and compliant laboratory environment for researchers, scientists, and drug development professionals.

The proper disposal of this compound, a hydrophilic PEG linker containing a terminal carboxylic acid, is crucial for maintaining laboratory safety and environmental compliance. All waste containing this chemical must be treated as hazardous waste and handled in accordance with institutional, local, state, and federal regulations.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment.

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Avoid contact with skin, eyes, and clothing.

II. Waste Segregation and Collection

Proper segregation of waste streams is a critical first step in the safe disposal of this compound. Do not mix this compound waste with other laboratory waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste: Collect all disposable materials that have come into contact with this compound, such as pipette tips, vials, and contaminated gloves, in a designated and clearly labeled hazardous waste container.[1][2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[1][2] Do not pour liquid waste down the drain.[1][2]

III. Step-by-Step Disposal Protocol

  • Identify Waste: Identify all waste streams containing this compound.

  • Segregate Waste: Separate solid and liquid waste into their respective designated hazardous waste containers.

  • Label Containers: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[1]

  • Seal Containers: Tightly close all waste containers to prevent spills or the release of vapors.

  • Store Waste: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1] Follow their specific procedures for waste manifest and transportation.

IV. Spill Management

In the event of a spill, take the following steps:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure proper ventilation.

  • Contain Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1]

  • Collect Waste: Carefully collect the absorbed material and any contaminated surfaces into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent. Collect all cleaning materials as hazardous waste.[1]

  • Report Spill: Report the incident to your supervisor and the EHS office, following your institution's reporting protocols.[1]

V. Quantitative Data

At present, there is no publicly available quantitative data regarding specific concentration limits for the disposal of this compound. The guiding principle is to treat all concentrations of this compound waste as hazardous.

ParameterValue
CAS Number 149577-05-9[3]
Molecular Formula C6H12O4[3]
Storage -20°C[3]

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Container Management cluster_3 Final Disposal start Waste Generated is_solid Solid Waste? start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste No label_container Label Container: 'Hazardous Waste, this compound' solid_waste->label_container liquid_waste->label_container seal_container Seal Container Tightly label_container->seal_container store_waste Store in Designated Secure Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Proper Disposal by EHS contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound. Your institution's EHS office is the primary source for definitive disposal procedures.

References

Essential Safety and Operational Guide for Handling m-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like m-PEG2-acid are paramount for a secure and compliant laboratory environment. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for this compound, a hydrophilic PEG linker containing a terminal carboxylic acid. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling m--PEG2-acid. Although some safety data sheets (SDS) for similar polyethylene glycol (PEG) derivatives may classify them as non-hazardous, the presence of a carboxylic acid functional group warrants caution. The following personal protective equipment (PPE) is required to prevent skin and eye contact, inhalation, and ingestion.[1][2][3]

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1][2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][3]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills and should be worn over clothing that covers the legs.[1][5]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][5][6]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Operational Plan: Step-by-Step Handling

A systematic approach to handling this compound is crucial for both safety and experimental success.

1. Preparation:

  • Before handling, ensure all necessary materials and equipment are prepared to minimize movement and the potential for spills.[7]

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[7] The compound is typically stored at -20°C.[8]

  • Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[1]

2. Weighing and Aliquoting:

  • Conduct all weighing and aliquoting of this compound within a certified chemical fume hood to avoid inhalation of any potential aerosols.[7]

  • Handle the compound with care to avoid generating dust or aerosols.[1][2]

3. Dissolution:

  • This compound is a hydrophilic PEG spacer that increases solubility in aqueous media.[8][9][10]

  • The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC or HATU) to form a stable amide bond.[8][9]

4. Post-Handling:

  • After handling, decontaminate all work surfaces with an appropriate cleaning agent.[1]

  • Carefully remove and dispose of contaminated PPE.[1]

  • Wash hands and any exposed skin thoroughly with soap and water.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[1]

    • Solid Waste: Collect contaminated solids (e.g., pipette tips, vials, gloves) in a designated, clearly labeled, and sealed hazardous waste container.[6]

    • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.[6]

  • Container Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's guidelines.[6]

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Keep containers tightly closed.[6]

  • Arranging for Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

Spill and Emergency Procedures

Spill Cleanup:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat, before attempting to clean the spill.[6]

  • Containment and Absorption: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain and absorb the spill.[6]

  • Collection: Carefully collect the absorbed material and any contaminated surfaces into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[6]

First Aid Procedures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[7]

  • Eye Contact: Flush eyes with water as a precaution.[7]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[7]

In all cases of exposure, seek medical attention.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_reagent Equilibrate Reagent to Room Temp prep_workspace->prep_reagent handling_weigh Weigh and Aliquot prep_reagent->handling_weigh handling_dissolve Dissolve handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react post_decontaminate Decontaminate Work Area handling_react->post_decontaminate disposal_segregate Segregate Waste handling_react->disposal_segregate post_remove_ppe Remove and Dispose of PPE post_decontaminate->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash post_remove_ppe->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store Waste Securely disposal_label->disposal_store disposal_contact Contact EHS for Pickup disposal_store->disposal_contact

Caption: Workflow for Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.